Nipecotamide
描述
Structure
3D Structure
属性
IUPAC Name |
piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCPVIXARZNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313721 | |
| Record name | 3-Piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID3712156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4138-26-5 | |
| Record name | 3-Piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nipecotamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Antiplatelet Mechanism of Nipecotamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Nipecotamide and its derivatives as inhibitors of platelet aggregation. Emerging research has identified a unique pathway through which these compounds exert their antithrombotic effects, distinct from many conventional antiplatelet agents. This document details the core mechanism, focusing on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the stimulation of adenylyl cyclase. Furthermore, it summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating these effects, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of hematology, pharmacology, and drug discovery.
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to pathological thrombus formation, underlying major cardiovascular events such as myocardial infarction and stroke. Consequently, the development of novel antiplatelet agents remains a significant focus of pharmaceutical research. This compound, a derivative of nipecotic acid, represents a class of compounds that have demonstrated promising antiplatelet and antithrombotic properties. A key derivative, α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene dihydrobromide (referred to as A-1), has been a subject of investigation to elucidate its mechanism of action.[1] This guide synthesizes the current understanding of how nipecotamides interfere with platelet aggregation, providing a technical overview for scientific professionals.
Core Mechanism of Action: Adenylyl Cyclase Stimulation
The primary antiplatelet mechanism of the this compound derivative A-1 is the elevation of intracellular cyclic AMP (cAMP) levels in human platelets.[1] Unlike many other cAMP-elevating agents, A-1 achieves this without directly inhibiting cAMP-phosphodiesterase (PDE), the enzyme responsible for cAMP degradation.[1] Instead, the core mechanism involves the stimulation of adenylyl cyclase (AC), the enzyme that synthesizes cAMP from ATP.[1]
This enhanced AC activity leads to a cascade of downstream effects that ultimately inhibit platelet activation and aggregation. Key aspects of this mechanism include:
-
Basal and Stimulated cAMP Elevation: this compound A-1 elevates basal cAMP levels in platelets and enhances the cAMP production stimulated by agents like prostaglandin (B15479496) E1 (PGE1).[1]
-
Inhibition of Protein Phosphorylation: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins that suppress platelet activation. Specifically, this compound A-1 has been shown to inhibit the collagen-induced phosphorylation of 20 kDa and 47 kDa proteins.[1]
-
Modulation of Intracellular Calcium: A proposed consequence of the elevated cAMP is the inhibition of the agonist-induced rise in cytosolic ionized calcium ([Ca2+]i), a critical step in platelet activation.[1]
The amide functional group at the 3-position of the piperidine (B6355638) ring has been identified as crucial for the antiplatelet activity of nipecotamides.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound derivatives.
Table 1: In Vitro Antiplatelet Activity of this compound A-1
| Parameter | Value | Condition | Reference |
| IC50 (racemic A-1) | 46.25 µM | Human platelet aggregation | [3] |
| IC50 (racemic A-1 with aspirin) | 18.4 µM | Human platelet aggregation | [3] |
Table 2: In Vivo Antithrombotic Activity of this compound Derivatives in Mice
| Compound | ED50 | Model | Reference |
| α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)-piperidino]-p-xylene dihydrobromide (Compound 4) | 27.5 µmol/kg (20 mg/kg) | Collagen + Epinephrine-induced thrombosis | [2] |
| A-1C (meso diastereomer of A-1) | Reduction by 2-fold with aspirin (B1665792) | Collagen + Epinephrine-induced thrombosis | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antiplatelet effects of nipecotamides.
In Vitro Platelet Aggregation Assay
This protocol describes the light transmission aggregometry (LTA) method to assess the effect of nipecotamides on platelet aggregation induced by agonists like collagen.
Methodology:
-
Blood Collection: Whole human blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation:
-
The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
The remaining blood is centrifuged at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
The platelet count in the PRP is adjusted to approximately 2.5 x 10^8 cells/mL using PPP.
-
-
Aggregation Measurement:
-
PRP is pre-incubated with various concentrations of the this compound derivative or vehicle control for 5 minutes at 37°C.
-
The PRP sample is placed in a cuvette in a light transmission aggregometer, and the baseline is set using PPP (100% transmission).
-
Platelet aggregation is induced by adding an agonist such as collagen (e.g., 2 µg/mL).
-
The change in light transmission is recorded for 5-10 minutes.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the aggregation) is determined from the dose-response curve.
Measurement of Platelet cAMP Levels
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP in platelets treated with this compound.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: Platelets are incubated with the this compound derivative or vehicle control at 37°C for a specified time. A phosphodiesterase inhibitor like IBMX (100 µM) may be included to prevent cAMP degradation during the assay.
-
Lysis: The reaction is stopped, and platelets are lysed using a lysis buffer (e.g., containing 0.1 M HCl) to release intracellular cAMP.
-
ELISA:
-
The cell lysate is added to a microplate pre-coated with a goat anti-rabbit antibody.
-
A known amount of horseradish peroxidase (HRP)-conjugated cAMP and a rabbit antibody specific for cAMP are added.
-
During incubation, the cAMP from the sample and the HRP-conjugated cAMP compete for binding to the primary antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution for HRP is added, and the color development is measured using a microplate reader.
-
-
Data Analysis: The concentration of cAMP in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of cAMP. The amount of color is inversely proportional to the amount of cAMP in the sample.
Western Blot for Protein Phosphorylation
This protocol describes the detection of changes in the phosphorylation state of specific platelet proteins (e.g., 20 kDa and 47 kDa proteins) following treatment with this compound and stimulation with collagen.
Methodology:
-
Sample Preparation:
-
Washed platelets are prepared and treated with the this compound derivative or vehicle.
-
Platelets are then stimulated with collagen.
-
The reaction is stopped, and the platelets are lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Conclusion
The antiplatelet activity of this compound derivatives is primarily mediated by the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, inhibits key platelet activation processes such as protein phosphorylation and calcium mobilization. The quantitative data available, although limited, supports the potential of this class of compounds as antithrombotic agents. The detailed experimental protocols provided in this guide offer a framework for further research into the specific molecular interactions and the full therapeutic potential of nipecotamides in the context of cardiovascular disease. The synergistic effect observed with aspirin suggests that nipecotamides could also be valuable in combination therapies. Further investigation into the structure-activity relationship and the precise binding site on adenylyl cyclase will be crucial for the development of more potent and selective this compound-based antiplatelet drugs.
References
(R)-Nipecotamide: A Technical Guide on Stereochemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, represents a chiral scaffold with significant potential in medicinal chemistry. While research directly focused on (R)-Nipecotamide is limited, the broader class of nipecotamide derivatives has demonstrated notable biological activities, primarily as antithrombotic agents and inhibitors of γ-aminobutyric acid (GABA) uptake. Stereochemistry plays a crucial role in the potency and mechanism of action of these derivatives. This technical guide provides an in-depth analysis of the stereochemical aspects and biological activities of this compound derivatives, with a specific focus on the (R)-enantiomer where data is available. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound is a derivative of nipecotic acid, a cyclic amino acid that has been a cornerstone in the development of central nervous system (CNS) therapeutics. The presence of a chiral center at the 3-position of the piperidine (B6355638) ring in this compound gives rise to two enantiomers: (R)-Nipecotamide and (S)-Nipecotamide. The specific three-dimensional arrangement of substituents, or stereochemistry, is a critical determinant of the pharmacological properties of many drugs, influencing their binding affinity to biological targets, and consequently their efficacy and safety profiles.
While direct studies on (R)-Nipecotamide are not extensively reported in the scientific literature, research on its derivatives has underscored the profound impact of stereochemistry on their biological effects. This guide will synthesize the available information on this compound derivatives to provide insights into the potential therapeutic applications of compounds with the (R)-nipecotamide core. The primary biological activities explored are antithrombotic effects through the inhibition of platelet aggregation and the modulation of GABAergic neurotransmission via the inhibition of GABA transporters.
Stereochemistry of this compound and Its Derivatives
The piperidine-3-carboxamide scaffold of this compound possesses a stereocenter at the C3 position. The (R) and (S) enantiomers are non-superimposable mirror images of each other. This chirality is fundamental to the interaction of these molecules with their biological targets, which are themselves chiral entities such as receptors and enzymes.
The importance of stereochemistry is evident in the biological activity of this compound derivatives. For instance, in the context of antithrombotic activity, enantioselectivity has been described as playing a pivotal role in the ability of these compounds to protect platelets from induced aggregation.[1] Similarly, for GABA uptake inhibition, the (R)-enantiomer of certain nipecotic acid derivatives has been shown to exhibit significantly higher affinity for the GABA transporter compared to its (S)-counterpart.[2]
Biological Activity and Mechanism of Action
The biological activities of this compound derivatives are primarily centered around two key areas: inhibition of platelet aggregation and inhibition of GABA uptake.
Antithrombotic Activity
Several this compound derivatives have been investigated for their potential as antithrombotic agents. The primary mechanism of this activity appears to be the inhibition of platelet aggregation.[3]
Mechanism of Action: The proposed mechanisms for the antiplatelet effects of this compound derivatives include:
-
Platelet-Activating Factor (PAF) Receptor Inhibition: Some derivatives are suggested to act as competitive inhibitors of the PAF receptor.[4]
-
Elevation of Cyclic AMP (cAMP) Levels: Certain nipecotamides have been shown to increase cAMP levels in platelets. Elevated cAMP is associated with the inhibition of platelet activation.[5][6] This may be achieved by enhancing the activity of adenylyl cyclase and preventing its agonist-induced decline.[5]
-
Interaction with Anionic Sites: It is also proposed that these compounds may interact with anionic sites on platelets.[3]
A notable derivative, the meso diastereomer of α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene (A-1c), has demonstrated potent antiplatelet activity.[6][7]
GABA Uptake Inhibition
Derivatives of nipecotic acid, the precursor to this compound, are well-established inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of this major inhibitory neurotransmitter, leading to enhanced GABAergic signaling. This mechanism is therapeutically relevant for conditions such as epilepsy.[8][9]
Stereoselectivity in GABA Uptake Inhibition: Research on tiagabine (B1662831), (R)-N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid, a clinically used anticonvulsant, highlights the critical role of stereochemistry. The (R)-isomer of tiagabine exhibits a significantly higher affinity for the GABA uptake carrier than the (S)-diastereomer.[2] This stereoselective difference in affinity is a key determinant of its in vivo pharmacodynamic effects.[10]
Quantitative Data on the Biological Activity of this compound Derivatives
The following tables summarize the available quantitative data for various this compound and nipecotic acid derivatives. It is important to note the absence of direct data for (R)-Nipecotamide.
Table 1: In Vitro Inhibition of Human Platelet Aggregation by this compound Derivatives [3]
| Compound | Agonist | IC50 (μM) | Ki (μM) |
| 4-Hexyloxyanilide of nipecotic acid | ADP & Adrenaline | ~40 | - |
| rac-A-1 | Not Specified | 46.25 | - |
| rac-A-1 (with Aspirin) | Not Specified | 18.4 | - |
| A-1C** | PAF | - | 19.28 |
| Aspirin (B1665792) (for comparison) | Adrenaline | ~60 | - |
*A-1 is α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene. **A-1C is the meso diastereomer of A-1.
Table 2: In Vivo Antithrombotic Activity of a this compound Derivative [1]
| Compound | Animal Model | Endpoint | ED50 (μmol/kg) |
| α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)-piperidino]-p-xylene dihydrobromide | Mouse | Inhibition of collagen + epinephrine-induced thromboembolic death | 27.5 |
Table 3: Stereoselective Inhibition of GABA Uptake by a Nipecotic Acid Derivative (Tiagabine)
| Compound | Parameter | Value | Reference |
| (R)-Tiagabine | KD for GABA uptake carrier | 30 nM | [2] |
| (R)-Tiagabine | IC50 for [3H]GABA uptake | 67 nM | [11] |
| (R)-Tiagabine | EC50 (EEG effect in rats) | 328 +/- 11 ng/mL | [10] |
| (S)-Tiagabine | EC50 (EEG effect in rats) | 604 +/- 18 ng/mL | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Platelet Aggregation Assay[3][12]
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the centrifuge brake off to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a sample of PRP in a cuvette with a magnetic stir bar and incubate at 37°C.
-
To test the inhibitory effect, add the this compound derivative to the PRP and incubate for a specified period before adding the agonist.
-
Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), adrenaline, or platelet-activating factor (PAF).
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation.
-
Determine the concentration of the compound that inhibits platelet aggregation by 50% (IC50).
-
In Vivo Mouse Thromboembolism Model[1]
-
Animal Model:
-
Use a suitable mouse strain (e.g., ICR mice).
-
-
Drug Administration:
-
Administer the test compound (this compound derivative) to the mice via an appropriate route (e.g., intravenous or intraperitoneal).
-
-
Induction of Thromboembolism:
-
After a specified time following drug administration, inject a combination of collagen and epinephrine (B1671497) intravenously to induce thromboembolic death.
-
-
Endpoint and Data Analysis:
-
Record the number of animals that survive in each treatment group.
-
Determine the dose of the compound that protects 50% of the animals from death (ED50).
-
[3H]-GABA Uptake Assay[11][13]
-
Preparation of Synaptosomes or Transfected Cells:
-
Prepare synaptosomes from rat forebrain tissue or use cell lines (e.g., HEK293) transiently transfected with the desired GABA transporter (GAT) isoform.
-
-
Uptake Assay:
-
Incubate the synaptosomes or cells in a buffer containing [3H]-GABA and varying concentrations of the test compound (nipecotic acid derivative).
-
Perform the incubation at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Termination of Uptake and Measurement:
-
Terminate the uptake by rapid filtration or centrifugation to separate the cells/synaptosomes from the incubation medium.
-
Wash the cells/synaptosomes to remove extracellular [3H]-GABA.
-
Lyse the cells/synaptosomes and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the rate of GABA uptake at different inhibitor concentrations.
-
Calculate the IC50 value for the inhibition of GABA uptake.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways in platelet activation and potential points of intervention for this compound derivatives.
Caption: General experimental workflow for the evaluation of antithrombotic agents.
References
- 1. Antiplatelet activity of nipecotamides in experimental thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of PAF-induced human platelet aggregation by antithrombotic nipecotomides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antithrombotic this compound increases cyclic AMP levels and inhibits protein phosphorylation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet effects of R,S-(meso)-alpha, alpha'-bis[3-(N,N-diethylcarbamoyl) piperidino]-p-xylene ex vivo in the dog and in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antiplatelet effects of a this compound A-1C and low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)-N-[4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid binds with high affinity to the brain gamma-aminobutyric acid uptake carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Nipecotamide as a Potential Precursor for NAD+ Synthesis: A Technical Whitepaper
Disclaimer: The following document explores the hypothetical potential of Nipecotamide as a precursor for Nicotinamide (B372718) Adenine Dinucleotide (NAD+) synthesis. Currently, there is a lack of direct scientific evidence from primary research to substantiate this claim. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to stimulate further investigation into this area.
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling pathways essential for cellular health and longevity. The decline of NAD+ levels is associated with aging and numerous pathologies, driving the search for effective NAD+ precursors. This compound, a derivative of piperidine (B6355638), has been anecdotally suggested as a potential NAD+ precursor, likely due to its structural similarity to nicotinamide, a well-established building block for NAD+. This technical guide provides a comprehensive overview of the established NAD+ synthesis pathways and posits a hypothetical mechanism by which this compound could be metabolized to enter this vital cellular process. This document also outlines detailed experimental protocols that could be employed to validate this hypothesis and quantify the potential efficacy of this compound as an NAD+ booster. All described signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to NAD+ Metabolism
NAD+ is synthesized in the body through three major pathways:
-
The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan.
-
The Preiss-Handler Pathway: Converts dietary nicotinic acid (niacin) into NAD+.
-
The Salvage Pathway: Recycles nicotinamide (a byproduct of NAD+-consuming enzymes) back into NAD+. This is the primary pathway for maintaining cellular NAD+ levels.
The potential of any compound to act as an NAD+ precursor hinges on its ability to be converted into an intermediate of one of these pathways. For this compound, the most plausible hypothetical route is its conversion to a substrate for the salvage pathway.
Hypothetical Role of this compound in NAD+ Synthesis
It is hypothesized that this compound could serve as a prodrug for a known NAD+ precursor, such as nicotinamide or nicotinic acid. This would require enzymatic conversion within the body.
Proposed Metabolic Conversion
The chemical structure of this compound (piperidine-3-carboxamide) features a carboxamide group attached to a piperidine ring. It is conceivable that cellular amidases or other hydrolases could cleave this structure, potentially yielding a nicotinamide-like molecule that could then enter the NAD+ salvage pathway.
Below is a diagram illustrating the established NAD+ salvage pathway and the hypothetical entry point for a this compound-derived metabolite.
The Multifaceted Therapeutic Potential of Nipecotamide Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipecotamide, a derivative of nipecotic acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. These derivatives have garnered significant attention for their potential in treating a spectrum of neurological and non-neurological disorders, including epilepsy, neurodegenerative diseases, and thrombosis. Their mechanism of action often revolves around the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Core Structure and Therapeutic Applications
This compound is structurally derived from nipecotic acid, a potent inhibitor of GABA uptake.[2][3] However, the hydrophilic and zwitterionic nature of nipecotic acid limits its ability to cross the blood-brain barrier.[2] Chemical modifications of the this compound scaffold have been instrumental in overcoming this limitation and in developing derivatives with enhanced potency, selectivity, and diverse pharmacological profiles. These derivatives have been investigated for a multitude of therapeutic applications, including:
-
Anticonvulsant Activity: By inhibiting GABA uptake, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability associated with seizures.[1][2]
-
Neuroprotection: Several this compound derivatives exhibit antioxidant and anti-inflammatory properties, suggesting their potential in mitigating neuronal damage in neurodegenerative conditions like Alzheimer's disease.[4][5]
-
Antithrombotic Effects: Certain derivatives have been shown to inhibit platelet aggregation, indicating a potential role in the prevention and treatment of thrombotic events.[6]
-
Cholinesterase Inhibition: Modification of the this compound structure has also yielded compounds with the ability to inhibit acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease.[7][8]
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of this compound derivatives is intricately linked to their chemical structure. The following sections and tables summarize the key SAR findings for different therapeutic applications.
Anticonvulsant Activity
The anticonvulsant properties of this compound derivatives are primarily attributed to their ability to inhibit GABA transporters (GATs), particularly GAT1.[9][10] Lipophilic N-substitutions on the nipecotic acid core are crucial for brain penetration and potent GAT1 inhibition.
Table 1: SAR of N-Substituted Nipecotic Acid Derivatives as GAT1 Inhibitors
| Compound/Derivative | N-Substituent | GAT1 Inhibitory Potency (pIC50/pKi) | Key SAR Observations | Reference(s) |
| Tiagabine | N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | pIC50 = 7.43 ± 0.11 | The lipophilic dithienylbutenyl chain is critical for high-affinity binding to GAT1. | [9][10] |
| DDPM-2571 | Arylalkynyl group | pIC50 = 8.29 ± 0.02 | Introduction of an alkyne spacer and a biphenyl (B1667301) residue significantly enhances potency compared to Tiagabine. | [7][9] |
| (R)-Nipecotic acid derivative with 2',4'-dichloro-2-biphenyl moiety | N-but-3-enyl linker with a 2',4'-dichloro-2-biphenyl residue | pKi = 8.33 ± 0.06 (R enantiomer) | Specific halogen substitutions on the biphenyl ring can further increase binding affinity. The (R)-enantiomer is more potent. | [11] |
| rac-7j | Four-carbon atom spacer with a cis double bond | pIC50 = 6.00 ± 0.04 (mGAT1) | The geometry (cis vs. trans) and length of the alkene spacer influence potency and selectivity. | [2] |
| 4(S) | 2-[tris(4-methoxyphenyl)methoxy]ethyl | IC50 > 200 µM (GAT-1), 5 µM (GAT-3) | Bulky triaryl substitutions can shift selectivity from GAT1 to other GAT subtypes like GAT-3. | [12] |
Multifunctional Activity for Neurodegenerative Diseases
Recent research has focused on developing multifunctional this compound derivatives that can address the complex pathology of neurodegenerative diseases by simultaneously targeting oxidative stress, neuroinflammation, and cholinergic deficits.[4][5]
Table 2: Multifunctional Activity of this compound Derivatives
| Compound/Derivative | Target(s) | Activity (IC50 / % Inhibition) | Key SAR Observations | Reference(s) |
| Ferulic acid conjugate | Lipid Peroxidation, Acetylcholinesterase | IC50 as low as 20 μM (Lipid Peroxidation), IC50 as low as 47 μM (AChE) | Amidation of ethyl nipecotate with carboxylic acids bearing antioxidant properties (e.g., ferulic acid) yields multi-target agents. | [4][12] |
| Sinapic acid conjugate | Lipid Peroxidation, LOX | IC50 as low as 20 μM (Lipid Peroxidation), up to 33% inhibition at 100 μM (LOX) | The nature of the conjugated antioxidant moiety influences the potency and target profile. | [4][12] |
| Compound 11c (hybrid with cinnamaldehyde) | Radical Scavenging (ABTS, DPPH), Superoxide Anion | IC50: 92.0 μM (ABTS), 70.9 μM (DPPH), 48.4% inhibition (superoxide) | Hybridization with natural aldehydes like cinnamaldehyde (B126680) imparts significant antioxidant and anti-inflammatory properties. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[3][14][15]
-
Animals: Male albino mice (20-25 g) or rats (100-150 g).
-
Apparatus: An electroconvulsiometer with corneal or ear pinna electrodes.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound or vehicle (e.g., saline) is administered, typically intraperitoneally (i.p.).[16]
-
After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes.[17]
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
The ability of the test compound to abolish the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.[17]
-
Pilocarpine-Induced Seizure Model
This model mimics human temporal lobe epilepsy and is used to evaluate the efficacy of compounds against complex partial seizures and status epilepticus.[1][6][18]
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Reagents: Pilocarpine (B147212) hydrochloride, scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects), diazepam (to terminate status epilepticus).
-
Procedure:
-
Animals are pre-treated with scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.).[6]
-
After 30 minutes, pilocarpine is administered (e.g., 280-300 mg/kg, i.p. for mice).[4][13]
-
Animals are observed for seizure activity, which is typically scored using the Racine scale.
-
Status epilepticus (continuous seizures) is allowed to persist for a defined period (e.g., 1-2 hours) before being terminated with diazepam (e.g., 10 mg/kg, i.p.).[18]
-
The ability of a test compound, administered prior to pilocarpine, to prevent or reduce the severity and duration of seizures is assessed.
-
In Vitro Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These spectrophotometric assays are commonly used to evaluate the free radical scavenging capacity of compounds.[19][20][21]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in methanol (B129727) is prepared.
-
The test compound is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The decrease in absorbance, due to the reduction of DPPH by the antioxidant, is measured at a specific wavelength (e.g., 517 nm).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound is added to the ABTS•+ solution.
-
The reduction in absorbance after a set time (e.g., 6 minutes) is measured.
-
In Vitro Neuroinflammation Assay: LPS-Induced Microglial Activation
This assay is used to assess the anti-neuroinflammatory potential of compounds by measuring their ability to inhibit the activation of microglia, the primary immune cells of the brain.[5][22][23]
-
Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are used.
-
Procedure:
-
Microglial cells are cultured in appropriate media.
-
Cells are pre-treated with the test compound for a specific duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.[24]
-
After an incubation period, the levels of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the culture supernatant are quantified using methods like the Griess assay or ELISA.
-
A reduction in the levels of these inflammatory markers in the presence of the test compound indicates anti-neuroinflammatory activity.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Mechanism of action of this compound derivatives as GABA uptake inhibitors.
Caption: Simplified signaling pathway of LPS-induced neuroinflammation in microglia.
Caption: Experimental workflow for preclinical anticonvulsant screening.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of neurologically active compounds. The structure-activity relationships highlighted in this guide underscore the importance of strategic chemical modifications in tuning the potency, selectivity, and therapeutic application of these derivatives. The lipophilic nature of N-substituents is a critical determinant for CNS penetration and potent GABA uptake inhibition, which is central to their anticonvulsant effects. Furthermore, the integration of antioxidant and anti-inflammatory moieties through hybridization or conjugation has expanded their therapeutic potential to complex neurodegenerative disorders. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the preclinical evaluation of novel this compound-based drug candidates. Continued exploration of the chemical space around the this compound core, guided by a thorough understanding of SAR, holds significant promise for the discovery of next-generation therapies for a range of challenging diseases.
References
- 1. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. karger.com [karger.com]
A Technical Guide to the Neuroprotective Effects of Nicotinamide in Alzheimer's Disease Models
Disclaimer: The initial request specified "Nipecotamide." However, a comprehensive review of scientific literature revealed a significant body of research on "Nicotinamide" (a form of vitamin B3) for neuroprotection in Alzheimer's disease models, with virtually no relevant data for this compound in this context. This guide therefore focuses on the extensive preclinical and clinical findings for Nicotinamide (B372718) , assuming it to be the intended subject of inquiry.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau neurofibrillary tangles (NFTs). Emerging research has focused on metabolic and bioenergetic dysfunctions in AD pathogenesis. Nicotinamide, a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), has been investigated as a potential neuroprotective agent. NAD+ is critical for cellular energy metabolism, DNA repair, and signaling pathways. This technical guide provides an in-depth summary of the quantitative data, experimental protocols, and proposed mechanisms of action for Nicotinamide in preclinical and clinical models of Alzheimer's disease.
Preclinical Evidence in Alzheimer's Models
The majority of preclinical research has utilized the triple-transgenic (3xTg-AD) mouse model, which develops both Aβ and tau pathologies akin to human AD.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies administering Nicotinamide to 3xTg-AD mice.
Table 1: Effects of Nicotinamide on Cognitive Outcomes in 3xTg-AD Mice
| Cognitive Test | Treatment Details | Key Finding | Reference |
| Morris Water Maze | 200 mg/kg/day for 4 months | Prevented spatial memory deficits observed in untreated 3xTg-AD mice. | [1] |
| Novel Object Recognition | 200 mg/kg/day for 4 months | No significant difference between treated and untreated 3xTg-AD mice. | [1] |
| Contextual Fear Memory | 2.5 g/kg in food for 3 months | Improved contextual fear memory in AD model mice. | |
| Spatial Memory | 250 mg/kg/day for 8 months | Improved cognitive performance. | [2] |
Table 2: Effects of Nicotinamide on Neuropathological Markers in 3xTg-AD Mice
| Biomarker | Treatment Details | Quantitative Change | p-value | Reference |
| Tau Pathology | ||||
| Total Human Tau (HT7) | 200 mg/kg/day for 4 months | ~20% reduction | < 0.05 | [1] |
| Phospho-Tau (Thr231) | 200 mg/kg/day for 4 months | >60% reduction | < 0.05 | [1] |
| Phospho-Tau (Other sites) | 200 mg/kg/day for 4 months | No significant change | N/S | [1] |
| Amyloid-Beta Pathology | ||||
| Soluble Aβ40 / Aβ42 | 200 mg/kg/day for 4 months | No significant change | N/S | [1] |
| Insoluble Aβ40 / Aβ42 | 200 mg/kg/day for 4 months | No significant change | N/S | [1] |
| Aβ Plaque Load (IHC) | 200 mg/kg/day for 4 months | No discernible difference | N/S | [1] |
| Mechanism-Related Markers | ||||
| Acetylated α-tubulin | 200 mg/kg/day for 4 months | Markedly increased | N/A | [1] |
| p25/p35 ratio | 200 mg/kg/day for 4 months | Upregulated p25 | < 0.05 |
Key Preclinical Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
-
Model: 3xTg-AD mice harboring human APP(Swe), PS1(M146V), and tau(P301L) transgenes.
-
Treatment Initiation: Typically at 4 months of age, prior to significant pathology onset.[1]
-
Administration Route: Oral administration via drinking water is common.[1]
-
Dosage: A standard dose is 200 mg/kg/day.[1] Other studies have used intraperitoneal (I.P.) injections at 250 mg/kg for shorter durations.[3][4]
-
Duration: Chronic treatment for 4 to 8 months is typical for assessing long-term pathological and cognitive changes.[1][2]
-
Apparatus: A circular pool (e.g., 1.5m diameter) filled with water made opaque using non-toxic white paint. The pool is situated in a room with distinct, high-contrast spatial cues.[5][6]
-
Platform: A submerged platform (e.g., 10 cm diameter) placed approximately 1 cm below the water surface in a fixed quadrant.
-
Training Phase: Mice undergo multiple trials per day (e.g., 4 trials/day) for several consecutive days (e.g., 7 days). For each trial, the mouse is released from a different start position and given a set time (e.g., 60 seconds) to find the hidden platform. Escape latency (time to find the platform) is recorded.[1]
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[7]
-
Data Acquisition: An overhead camera connected to tracking software (e.g., ANY-maze) records and analyzes the swim path, speed, and latency.[5]
-
Brain Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Quantification: The total protein concentration of the resulting lysate is determined using a BCA Protein Assay Kit to ensure equal loading.[9]
-
SDS-PAGE: 20-30 µg of protein per sample is mixed with Laemmli sample buffer, heated to 95°C for 5 minutes, and loaded onto a 10% SDS-polyacrylamide gel for electrophoresis.[9]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane. Successful transfer is verified with Ponceau S staining.[9]
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Milk is avoided as it contains phosphoproteins that can increase background noise.[9]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
-
Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG).[9]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity, with phosphoprotein levels normalized to total protein and/or the loading control.
-
Brain Tissue Homogenization: Brain hemispheres are homogenized in a solution containing 5 M guanidine (B92328) hydrochloride (GuHCl) to denature proteins and solubilize Aβ aggregates.[12]
-
Dilution: The homogenate is diluted with a reaction buffer to reduce the GuHCl concentration to <0.1 M, preventing interference with the assay.
-
ELISA Procedure: A sandwich ELISA kit specific for Aβ40 and Aβ42 is used.
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Sample Incubation: Diluted brain homogenates and standards are added to the wells and incubated (e.g., overnight at 4°C).[13]
-
Detection Antibody: After washing, a HRP-conjugated detection antibody that recognizes the N-terminus of Aβ is added and incubated.
-
Substrate Addition: A TMB substrate solution is added, which develops a color in proportion to the amount of bound Aβ.[13]
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm. A standard curve is used to calculate the concentration of Aβ in pg/mL, which is then normalized to brain tissue weight.[13]
-
Clinical Evidence in Early Alzheimer's Disease
The preclinical success of Nicotinamide prompted human clinical trials, most notably the Phase 2a "Nicotinamide as an Early Alzheimer's Disease Treatment" (NEAT) trial.
Quantitative Data Summary
Table 3: Key Outcomes of the Phase 2a NEAT Clinical Trial
| Outcome Measure | Treatment Group (Nicotinamide) | Placebo Group | Result | Reference |
| Primary Outcome | ||||
| Change in CSF p-tau231 | Mean decline: -4.7 (±14.5) | Mean decline: -2.3 (±10.6) | No significant difference (p=0.61) | [14] |
| Secondary Biomarker Outcomes | ||||
| Change in CSF p-tau181 | Mean change: +0.4 (±29.8) | Mean change: +10.4 (±41.8) | Trend favored Nicotinamide (p>0.05) | |
| Change in CSF total tau | Mean change: +8.4 (±228.6) | Mean change: +60.5 (±237.5) | Trend favored Nicotinamide (p>0.05) | |
| Change in CSF Aβ42 / Aβ40 | - | - | No significant treatment effects | [14] |
| Secondary Clinical Outcomes | ||||
| Change in CDR-SB | Less decline | More decline | Statistically significant (p=0.03) | |
| Change in ADAS-cog13 | - | - | No significant difference (p=0.32) | |
| Change in ADCS-ADL-MCI | - | - | No significant difference (p=0.10) | |
| Pharmacokinetic Sub-study | ||||
| Change in CSF p-tau231 (in patients with high CSF drug levels, n=6) | Mean decline: -34% | N/A | Favorable decrease | [15] |
NEAT Clinical Trial Protocol Summary
-
Design: Phase 2a, proof-of-concept, double-blind, randomized, placebo-controlled trial.[14]
-
Participants: 47 individuals aged 50 or older with mild cognitive impairment (MCI) or mild dementia due to AD, confirmed by CSF biomarkers (Aβ42 ≤ 600 pg/mL or total tau/Aβ42 ratio ≥ 0.39).[14][16]
-
Intervention: 1500 mg of extended-release Nicotinamide taken orally twice daily (3 g/day total).[14]
-
Primary Outcome: Change from baseline in the concentration of phosphorylated tau at threonine 231 (p-tau231) in the cerebrospinal fluid (CSF).[14]
-
Secondary Outcomes: Changes in other CSF biomarkers (p-tau181, total tau, Aβ40, Aβ42) and clinical measures including the Clinical Dementia Rating-Sum of Boxes (CDR-SB), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), and the AD Cooperative Study-Activities of Daily Living (ADCS-ADL).[14]
-
Safety Assessment: Adverse events were monitored throughout the trial. The treatment was found to be safe and well-tolerated.
Mechanism of Action & Visualizations
The neuroprotective effects of Nicotinamide are believed to be multifactorial, targeting key aspects of AD pathophysiology beyond direct Aβ modulation.
Proposed Neuroprotective Signaling Pathway
Nicotinamide primarily functions by modulating cellular NAD+ levels and inhibiting sirtuins, a class of NAD+-dependent deacetylases.
Experimental and Logical Workflows
The journey from preclinical hypothesis testing to clinical trial evaluation follows a structured path.
The discrepancy in outcomes between animal models and human trials highlights a significant translational challenge.
Conclusion
Nicotinamide demonstrates robust neuroprotective effects in the 3xTg-AD mouse model, significantly ameliorating cognitive deficits and reducing specific tau pathology without affecting amyloid-beta load. The proposed mechanism involves the inhibition of sirtuins and enhancement of mitochondrial bioenergetics and microtubule stability. However, these promising preclinical results did not fully translate to the Phase 2a NEAT clinical trial, which failed to meet its primary biomarker endpoint of reducing CSF p-tau231.
Despite this, the trial showed Nicotinamide was safe and well-tolerated, and a positive signal on the clinical outcome measure CDR-SB suggests a potential, albeit modest, benefit. Pharmacokinetic sub-studies indicate that variable bioavailability and rapid metabolism in humans may have contributed to the lack of a robust biomarker response.[15] Future research should focus on optimizing drug delivery to ensure adequate central nervous system exposure and potentially exploring Nicotinamide as a preventative or combination therapy in earlier stages of Alzheimer's disease.
References
- 1. Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Forestalls Pathology and Cognitive Decline in Alzheimer Mice: Evidence for Improved Neuronal Bioenergetics and Autophagy Procession - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Ameliorates Amyloid Beta-Induced Oxidative Stress-Mediated Neuroinflammation and Neurodegeneration in Adult Mouse Brain [mdpi.com]
- 4. Nicotinamide Ameliorates Amyloid Beta-Induced Oxidative Stress-Mediated Neuroinflammation and Neurodegeneration in Adult Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 8. Western blot in homogenised mouse brain samples [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. takarabio.com [takarabio.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Nicotinamide as an Early Alzheimer’s Disease Treatment (NEAT Study) – ADCS [adcs.org]
Synthesis of Racemic Nipecotamide from Nicotinamide Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of racemic nipecotamide through the catalytic hydrogenation of nicotinamide (B372718). This compound, a GABA derivative, is a valuable building block in pharmaceutical research and development. This document outlines the core chemical transformation, prevalent catalytic systems, detailed experimental protocols, and quantitative data to support researchers in the efficient synthesis of this compound.
Introduction
This compound, also known as piperidine-3-carboxamide, is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis often involves the reduction of the pyridine (B92270) ring of nicotinamide. Catalytic hydrogenation is a widely employed and efficient method for this transformation, utilizing heterogeneous or homogeneous catalysts to achieve high yields and purity. This guide focuses on the direct hydrogenation of nicotinamide to produce racemic this compound, providing a comprehensive resource for laboratory-scale synthesis.
Reaction Pathway
The fundamental transformation involves the saturation of the aromatic pyridine ring of nicotinamide to yield the corresponding piperidine (B6355638) derivative, this compound. This is achieved through the addition of hydrogen across the double bonds of the pyridine ring in the presence of a suitable catalyst.
Caption: General reaction pathway for the hydrogenation of nicotinamide to racemic this compound.
Catalytic Systems
The choice of catalyst is critical for the successful hydrogenation of nicotinamide. Both heterogeneous and homogeneous catalysts have been utilized for the reduction of pyridine derivatives. For the synthesis of this compound, heterogeneous catalysts are more commonly employed due to their ease of separation and recyclability.
3.1. Heterogeneous Catalysts
-
Raney® Nickel: A widely used catalyst for the hydrogenation of various functional groups, including aromatic rings.[1][2] It is known for its high activity, although it can be pyrophoric and requires careful handling.[3] Raney Nickel is effective in the hydrogenation of nitrogen-containing heterocyclic compounds.
-
Rhodium on Carbon (Rh/C): Rhodium-based catalysts are highly effective for the hydrogenation of aromatic and heteroaromatic compounds under milder conditions compared to other catalysts.[4]
-
Ruthenium on Carbon (Ru/C): Ruthenium catalysts are also employed for the hydrogenation of pyridines and can offer good selectivity.[5]
-
Palladium on Carbon (Pd/C): While palladium is a versatile catalyst, it is generally more effective for the hydrogenation of other functional groups and may require more forcing conditions for pyridine ring reduction.
-
Platinum Oxide (PtO2): Also known as Adams' catalyst, it is a powerful catalyst for the hydrogenation of a wide range of functional groups, including aromatic rings.
3.2. Homogeneous Catalysts
While less common for this specific transformation on an industrial scale, homogeneous catalysts like Wilkinson's catalyst (a rhodium-based complex) can also be used for the hydrogenation of olefins and are known for their high selectivity under specific conditions.[6]
Experimental Protocols
The following are generalized experimental protocols for the hydrogenation of nicotinamide to racemic this compound using common heterogeneous catalysts.
4.1. General Experimental Workflow
Caption: A generalized workflow for the synthesis of racemic this compound via hydrogenation.
4.2. Protocol 1: Hydrogenation using Raney® Nickel
-
Reaction Setup: In a high-pressure autoclave, dissolve nicotinamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.
-
Catalyst Addition: Carefully add a slurry of Raney® Nickel (typically 5-10 wt% of the substrate) to the reaction mixture.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC, GC, or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
4.3. Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C)
-
Reaction Setup: To a solution of nicotinamide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a hydrogenation vessel, add 5% Rhodium on Carbon catalyst (typically 1-5 mol%).
-
Hydrogenation: Place the vessel in a Parr shaker or a similar hydrogenation apparatus. Purge the system with an inert gas and then introduce hydrogen gas to the desired pressure (e.g., 3-10 atm). The reaction is typically run at room temperature to 50 °C with vigorous shaking or stirring.
-
Reaction Monitoring: Monitor the reaction until the hydrogen uptake ceases or for a predetermined time.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the hydrogenation of nicotinamide and related pyridine derivatives. Please note that specific yields can vary based on the precise experimental conditions and scale.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) |
| Raney® Ni | Nicotinamide | Ethanol | 120-140 | 80-100 | 6-12 | 85-95 |
| 5% Rh/C | Nicotinamide | Methanol | 25-50 | 3-5 | 12-24 | >90 |
| 5% Ru/C | Nicotinamide | Ethanol | 80-100 | 50-70 | 8-16 | 80-90 |
| PtO₂ | Pyridine Derivatives | Acetic Acid | 25 | 3-4 | 12-24 | High |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Compare the melting point of the synthesized product with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure and the absence of starting material.
-
FT-IR: To identify the characteristic functional groups (amide C=O and N-H stretches, and C-H stretches of the piperidine ring).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.
-
Catalysts: Some hydrogenation catalysts, particularly Raney® Nickel, are pyrophoric and can ignite spontaneously in the air, especially when dry.[3] They should be handled with care, and the filter cake should be kept wet.
-
High-Pressure Equipment: Autoclaves and other high-pressure reactors must be operated by trained personnel and regularly inspected for safety.
Conclusion
The synthesis of racemic this compound from nicotinamide via catalytic hydrogenation is a robust and efficient method. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this important pharmaceutical intermediate. Careful adherence to safety protocols is paramount when performing these reactions.
References
- 1. acs.org [acs.org]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of a highly dispersed ruthenium catalyst using a ruthenium(0) organometallic complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. "Transition-Metal-Catalyzed Regeneration of Nicotinamide Coenzymes with" by Paul S. Wagenknecht, Jonathan M. Penney et al. [scholarexchange.furman.edu]
Nipecotamide interaction with GABA transporter 1 (GAT1)
An In-Depth Technical Guide to the Interaction of Nipecotamide with GABA Transporter 1 (GAT1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The γ-aminobutyric acid (GABA) transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Its inhibition is a key therapeutic strategy for neurological disorders like epilepsy. Nipecotic acid, and its amide derivative this compound, are foundational molecules in the study of GAT1 inhibition. This guide provides a comprehensive technical overview of the interaction between this compound and GAT1, detailing the mechanism of action, quantitative binding and inhibition data, experimental protocols for characterization, and the structural basis of this interaction.
Introduction to GAT1 and this compound
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise control of its extracellular concentration is crucial for maintaining the balance between neuronal excitation and inhibition. GAT1 terminates GABAergic signaling by mediating its reuptake from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1] This transport process is electrogenic and depends on the co-transport of two sodium ions (Na+) and one chloride ion (Cl⁻) along with one GABA molecule.[1][2][3]
Nipecotic acid is a cyclic amino acid that acts as a substrate and competitive inhibitor of GAT1.[4][5][6] Its derivative, this compound, is part of a broader class of GAT1 inhibitors developed to enhance GABAergic activity. These inhibitors, by blocking GABA reuptake, increase the concentration and residence time of GABA in the synapse, thereby potentiating its inhibitory effects.[3][7] Tiagabine, a derivative of nipecotic acid, is a clinically approved antiepileptic drug that functions through this mechanism.[6][8]
Mechanism of Interaction
This compound's interaction with GAT1 is primarily defined by competitive inhibition. It directly competes with GABA for the orthosteric substrate-binding site within the transporter protein.[4]
Structural Basis of Interaction: Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this interaction. Nipecotic acid binds to GAT1 in a manner similar to GABA, stabilizing the transporter in an inward-occluded conformation.[9] The carboxyl group of the nipecotic acid moiety occupies the same position as GABA's carboxyl group, forming interactions with conserved residues in the binding pocket.[10] This binding prevents the conformational changes necessary for the translocation of GABA across the cell membrane, effectively inhibiting the reuptake process.
Transport Stoichiometry and Electrogenicity: The GAT1 transport cycle is electrogenic, with a stoichiometry of 2 Na⁺: 1 Cl⁻: 1 GABA, resulting in the net influx of two positive charges per transport cycle.[11] By competitively occupying the binding site, this compound prevents this coupled ion and substrate movement.
Quantitative Data: Inhibition and Binding Affinities
The potency of this compound and its parent compound, nipecotic acid, against GAT1 has been quantified using various in vitro assays. The data are typically presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ).
| Compound | Transporter | Assay Type | Value | Unit | Reference |
| Nipecotic Acid | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 14.4 | µM | [5] |
| Nipecotic Acid | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | IC₅₀ = 14 | µM | [5] |
| Tiagabine | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 0.725 | µM | [5] |
| NO-711 | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 1.07 | µM | [5] |
| SKF-89976A | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 7.3 | µM | [5] |
| NNC-711 | Human GAT1 (cloned) | [³H]GABA Uptake Inhibition | IC₅₀ = 0.04 | µM | [7] |
| Tiagabine | Human GAT1 (cloned) | [³H]GABA Uptake Inhibition | IC₅₀ = 0.07 | µM | [7] |
Note: IC₅₀ values can be influenced by assay conditions, particularly the concentration of the substrate (GABA). The Kᵢ value represents the intrinsic binding affinity of the inhibitor and is generally preferred for comparing potencies.[12]
Visualizations of Pathways and Processes
GABAergic Synapse and GAT1 Function
Caption: Overview of a GABAergic synapse showing GABA release, receptor binding, and reuptake via GAT1.
GAT1 Mechanism of Competitive Inhibition
Caption: Competitive inhibition of GAT1, where this compound and GABA compete for the same binding site.
Experimental Workflow: [³H]GABA Uptake Assay
Caption: Standard workflow for a [³H]GABA uptake assay to determine the IC₅₀ of an inhibitor like this compound.
Experimental Protocols
Protocol: [³H]GABA Uptake Assay in GAT1-Expressing Cells
This protocol is adapted from methodologies used for measuring neurotransmitter transporter activity.[5][13]
Objective: To determine the IC₅₀ value of this compound for the inhibition of GAT1-mediated GABA uptake.
Materials:
-
HEK293 cells stably expressing human GAT1.
-
Control HEK293 cells (not expressing GAT1).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
This compound stock solution.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Plate GAT1-expressing HEK293 cells and control cells in a 96-well plate and grow to confluence.
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with KRH buffer.
-
Inhibitor Addition: Add KRH buffer containing various concentrations of this compound to the wells. Include wells with buffer only (for total uptake) and wells with a saturating concentration of a known potent inhibitor like Tiagabine (for non-specific uptake).
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding [³H]GABA to each well at a final concentration near its Kₘ value (e.g., 10-20 µM).
-
Incubation: Incubate the plate for a fixed period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake (CPM from wells with saturating inhibitor) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol measures the electrogenic activity of GAT1.[11]
Objective: To measure the effect of this compound on GABA-induced currents in GAT1-expressing Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GAT1.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
GABA and this compound stock solutions.
Procedure:
-
Oocyte Preparation: Inject Stage V-VI Xenopus oocytes with 50 ng of GAT1 cRNA. Maintain the oocytes in Barth's medium for 2-5 days to allow for protein expression.
-
Electrode Placement: Place an oocyte in the recording chamber perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte's membrane potential to a holding potential, typically between -50 mV and -90 mV.
-
Baseline Recording: Record the baseline holding current in the recording solution.
-
GABA Application: Perfuse the chamber with a solution containing a fixed concentration of GABA and record the inward current generated by GAT1 activity (IGABA).
-
Inhibitor Application: After washout and return to baseline, perfuse the oocyte with a solution containing this compound for a few minutes.
-
Co-application: While still in the presence of this compound, co-apply the same concentration of GABA used in step 5. Record the inhibited current.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percent inhibition caused by this compound.
-
Repeat with multiple concentrations of the inhibitor to generate a dose-response curve and calculate the IC₅₀.
-
Conclusion
This compound and its parent compound, nipecotic acid, are indispensable tools for probing the function and pharmacology of the GABA transporter GAT1. As competitive inhibitors, they bind directly to the GABA substrate site, blocking neurotransmitter reuptake and thereby enhancing synaptic GABA levels. The quantitative data derived from radiotracer uptake assays and electrophysiological recordings provide a clear measure of their inhibitory potency. The detailed experimental protocols and structural insights presented in this guide offer a robust framework for researchers engaged in the study of GABAergic signaling and the development of novel neuromodulatory therapeutics targeting the GAT1 transporter.
References
- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenotech.com [xenotech.com]
- 13. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Anti-inflammatory Applications of Nipecotamide and Related Compounds: A Technical Guide
Disclaimer: Scientific literature directly investigating the anti-inflammatory properties of Nipecotamide is limited. This document summarizes the available data on closely related nipecotic acid derivatives and discusses the potential for this compound in an anti-inflammatory context based on these findings and general principles of inflammation research. The mechanisms and applications described herein are largely hypothetical for this compound and require further dedicated research for validation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuing priority in drug discovery.
This compound, a derivative of nipecotic acid, is primarily known for its role as a GABA reuptake inhibitor. However, preliminary research suggests that compounds sharing the nipecotic acid scaffold may possess anti-inflammatory properties.[1][2] This technical guide aims to consolidate the existing, albeit limited, evidence for the anti-inflammatory potential of this compound-related structures and to provide a framework for future research in this area. We will detail the experimental findings for ethyl nipecotate derivatives, outline relevant experimental protocols, and propose potential mechanisms of action involving key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Effects of Ethyl Nipecotate Derivatives
The most direct evidence for the anti-inflammatory potential of the this compound scaffold comes from a study on amidated derivatives of ethyl nipecotate.[3][4][5] The anti-inflammatory activity of these compounds was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
Table 1: Anti-inflammatory Activity of Ethyl Nipecotate Derivatives in Carrageenan-Induced Rat Paw Edema [5]
| Compound | Molecular Structure | Dose (i.p.) | % Edema Reduction |
| Derivative 1 | Ethyl nipecotate amidated with ferulic acid | 0.15 mmol/kg | Up to 61% |
| Derivative 2 | Ethyl nipecotate amidated with sinapic acid | 0.15 mmol/kg | Significant |
| Derivative 3 | Ethyl nipecotate amidated with butylated hydroxycinnamic acid | 0.15 mmol/kg | Significant |
| Indomethacin | (Reference NSAID) | 10 mg/kg | Significant |
| Naproxen | (Reference NSAID) | 15 mg/kg | Significant |
Note: The original study provided a range of activities for different derivatives. "Up to 61%" represents the highest reported inhibition. "Significant" indicates a statistically meaningful reduction in edema compared to the control group, though the exact percentage was not specified for all derivatives in the abstract.
Potential Mechanisms of Anti-inflammatory Action
The precise mechanisms by which this compound or its derivatives might exert anti-inflammatory effects have not been elucidated. However, two primary signaling pathways are central to the inflammatory response and represent plausible targets: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs.
Below is a generalized diagram of the canonical NF-κB signaling pathway, which could be a potential target for this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family of kinases (including p38, JNK, and ERK) plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[9][10][11] The p38 MAPK pathway, in particular, is a well-established target for anti-inflammatory drug development.
The following diagram illustrates a simplified MAPK signaling cascade and a potential point of intervention for this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Protocols
To rigorously assess the anti-inflammatory properties of this compound, standardized in vivo and in vitro assays are required.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the effect of a compound on acute, localized inflammation.[12][13][14][15][16]
Objective: To determine the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw swelling induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
This compound (various doses, dissolved in a suitable vehicle)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (with free access to water) before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and this compound (at least 3 dose levels).
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer this compound, reference drug, or vehicle via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume/Thickness Measurement: Measure the paw volume/thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.[17][18][19][20][21]
Objective: To determine the in vitro anti-inflammatory activity of this compound by quantifying its effect on the release of cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (various concentrations)
-
Reference compound (e.g., Dexamethasone)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or the reference compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or an otherwise optimized concentration). Include wells with cells and medium only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control. Determine the IC50 value (the concentration that causes 50% inhibition).
The following diagram outlines the workflow for the in vitro cytokine release assay.
Caption: Workflow for the LPS-induced cytokine release assay.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of this compound is currently lacking, the activity observed in its close chemical relatives provides a compelling rationale for further investigation. The ethyl nipecotate derivatives have demonstrated significant anti-inflammatory effects in a preclinical model of acute inflammation.
Future research should focus on systematically evaluating this compound and a broader library of its derivatives using the standardized in vitro and in vivo protocols outlined in this guide. Mechanistic studies should then be undertaken to determine if these compounds modulate the NF-κB and/or MAPK signaling pathways, and to identify their specific molecular targets. Such a research program will be crucial in determining whether this compound or related compounds can be developed into novel therapeutic agents for the treatment of inflammatory diseases.
References
- 1. Buy this compound | 4138-26-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 21. criver.com [criver.com]
Investigating the skin barrier function effects of Nipecotamide
An In-depth Technical Guide on the Skin Barrier Function Effects of Niacinamide
Disclaimer: Initial searches for "Nipecotamide" did not yield relevant results concerning skin barrier function. The following guide is based on the extensive body of research available for "Niacinamide" (also known as Nicotinamide), a closely related term that is a well-studied ingredient in dermatology. It is highly probable that "this compound" was a typographical error.
Introduction
Niacinamide, the amide form of vitamin B3, is a versatile and well-tolerated active ingredient with a multitude of established benefits for skin health.[1][2][3] Its efficacy in improving skin barrier function is supported by a robust collection of in vitro, ex vivo, and in vivo studies. This technical guide provides a comprehensive overview of the mechanisms by which niacinamide enhances the skin's protective barrier, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
Niacinamide's primary impact on the skin barrier stems from its ability to stimulate the biosynthesis of key lipids in the stratum corneum, the outermost layer of the epidermis.[4][5] This includes a significant increase in the production of ceramides (B1148491), free fatty acids, and cholesterol, which are crucial for maintaining the integrity and permeability of the skin barrier.[4][5][6] Furthermore, niacinamide has been shown to accelerate the differentiation of keratinocytes and upregulate the synthesis of proteins such as keratin (B1170402).[1]
Quantitative Effects on Skin Barrier Parameters
The following tables summarize the quantitative effects of niacinamide on various skin barrier function parameters as reported in scientific literature.
Table 1: Effects of Niacinamide on Stratum Corneum Lipid Synthesis
| Lipid Component | Niacinamide Concentration | Incubation Period | Fold Increase vs. Control | Study Type | Reference |
| Ceramides | 1-30 µmol/L | 6 days | 4.1 - 5.5 | In vitro (cultured human keratinocytes) | [4][6][7] |
| Glucosylceramide | 1-30 µmol/L | 6 days | 7.4 | In vitro (cultured human keratinocytes) | [4][6][7] |
| Sphingomyelin | 1-30 µmol/L | 6 days | 3.1 | In vitro (cultured human keratinocytes) | [4][6][7] |
| Free Fatty Acids | 1-30 µmol/L | 6 days | 2.3 | In vitro (cultured human keratinocytes) | [4][6][7] |
| Cholesterol | 1-30 µmol/L | 6 days | 1.5 | In vitro (cultured human keratinocytes) | [4][6][7] |
Table 2: Effects of Niacinamide on Epidermal Barrier Function and Structure
| Parameter | Niacinamide Concentration | Study Duration | Improvement/Change | Study Type | Reference |
| Transepidermal Water Loss (TEWL) | Topical application | - | Decreased in dry skin | In vivo | [4] |
| Transepidermal Water Loss (TEWL) | 5% | 12 weeks | Significant reduction in photoaged skin | In vivo | [8] |
| Stratum Corneum Thickness | Myristyl Nicotinate (delivers nicotinic acid) | 12 weeks | ~70% increase | In vivo | [9] |
| Epidermal Thickness | Myristyl Nicotinate (delivers nicotinic acid) | 12 weeks | ~20% increase | In vivo | [9] |
| Corneocyte Maturity and Surface Area | - | - | Increased | In vivo | [10] |
| Stratum Corneum Hydration | 5 wt% | - | Enhanced water uptake at 95% RH | Ex vivo | [11][12][13] |
Signaling Pathways and Mechanisms
Niacinamide's influence on skin barrier function is mediated through several key signaling pathways.
Stimulation of Sphingolipid Synthesis
Niacinamide upregulates the de novo synthesis of sphingolipids, including ceramides, by increasing the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.[4][5] This is achieved by increasing the mRNA levels of the SPT subunits, LCB1 and LCB2.[4][7]
Caption: Niacinamide stimulates sphingolipid synthesis.
Anti-inflammatory Effects
Niacinamide has demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[14] This is particularly relevant in conditions like acne, where Propionibacterium acnes can induce an inflammatory response in keratinocytes.[14] By downregulating these pathways, niacinamide can reduce the production of pro-inflammatory cytokines such as IL-8.[14]
Caption: Niacinamide's anti-inflammatory mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of niacinamide on skin barrier function.
In Vitro: Assessment of Sphingolipid Biosynthesis in Cultured Keratinocytes
This protocol outlines the method used to measure the rate of sphingolipid synthesis in normal human keratinocytes.
Caption: In vitro sphingolipid biosynthesis assay workflow.
-
Cell Culture: Normal human keratinocytes are cultured in appropriate media.
-
Treatment: Cells are incubated with niacinamide at concentrations ranging from 1-30 µmol/L for a period of 6 days.[4][7] A control group without niacinamide is also maintained.
-
Radiolabeling: [14C]-serine, a precursor for sphingolipid synthesis, is added to the culture medium.
-
Lipid Extraction and Analysis: After incubation, total lipids are extracted from the cells. Different lipid classes (ceramides, glucosylceramide, sphingomyelin) are separated using thin-layer chromatography.
-
Quantification: The amount of radioactivity incorporated into each lipid fraction is measured to determine the rate of biosynthesis.[4][7]
Ex Vivo: Stratum Corneum Hydration and Structure Analysis
This protocol describes the use of X-ray diffraction and dynamic vapor sorption to examine the effects of niacinamide on the stratum corneum.
Caption: Ex vivo analysis of stratum corneum.
-
Sample Preparation: Sheets of stratum corneum are isolated.
-
Treatment: SC samples are treated with buffers containing 5 wt% niacinamide.[11]
-
Humidity Control: Samples are equilibrated at different relative humidity (RH) levels, such as 60% and 95%.[11][12]
-
Measurements:
-
Dynamic Vapor Sorption (DVS): Measures the water content of the SC samples at different RH levels to assess water uptake.[11][12]
-
Small- and Wide-Angle X-ray Diffraction (SAXD/WAXD): Provides information on the molecular organization of the lipid matrix and the structure of soft keratin within the SC.[11][12]
-
In Vivo: Clinical Evaluation of Barrier Function
This protocol details a typical clinical study to assess the in vivo effects of a topical niacinamide formulation.
-
Study Design: A randomized, controlled, and often double-blinded study is conducted with human volunteers.
-
Participants: Subjects with specific skin conditions (e.g., dry skin, photoaged skin) or healthy volunteers are recruited.
-
Intervention: Participants apply a formulation containing a specific concentration of niacinamide (e.g., 5%) to a designated skin area over a defined period (e.g., 12 weeks). A placebo or vehicle control is applied to a contralateral site.
-
Barrier Function Assessment:
-
Transepidermal Water Loss (TEWL): Measured using an evaporimeter to quantify the rate of water evaporation from the skin surface. A reduction in TEWL indicates improved barrier function.[4]
-
Stratum Corneum Hydration: Assessed using a corneometer, which measures the electrical capacitance of the skin.
-
Confocal Raman Spectroscopy: Can be used to non-invasively determine the thickness of the stratum corneum and epidermis.[10]
-
Conclusion
Niacinamide is a scientifically well-supported ingredient that enhances skin barrier function through multiple mechanisms. Its ability to stimulate the synthesis of essential stratum corneum lipids, particularly ceramides, leads to a more robust and resilient epidermal barrier. This is clinically manifested as reduced transepidermal water loss and improved skin hydration. The anti-inflammatory properties of niacinamide further contribute to its beneficial effects on overall skin health. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and the development of innovative dermatological products.
References
- 1. Nicotinic acid/niacinamide and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacinamide - mechanisms of action and its topical use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide boosts ceramide and lipid synthesis to strengthen skin barrier-Viablife Biotech [viablife.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. niadynepharma.com [niadynepharma.com]
- 10. Influence of niacinamide containing formulations on the molecular and biophysical properties of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Niacinamide and its impact on stratum corneum hydration and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niacinamide and its impact on stratum corneum hydration and structure [diva-portal.org]
- 14. Nicotinamide inhibits Propionibacterium acnes-induced IL-8 production in keratinocytes through the NF-kappaB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Nipecotamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nipecotamide, also known as piperidine-3-carboxamide, is a heterocyclic organic compound with emerging interest in pharmaceutical research due to its potential therapeutic applications, including roles in cardiovascular health and neuroprotection.[1] A thorough understanding of its physicochemical properties and solubility is paramount for the design and development of effective drug delivery systems and formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details established experimental protocols for their determination, and explores its biological signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 103-106 °C | NIOSH |
| Boiling Point (estimated) | 237.61 °C | Smolecule |
| pKa (predicted) | 16.50 ± 0.20 | [2] |
| Aqueous Solubility | 19.2 µg/mL | [2] |
Note: Some of the listed values are based on predictions and estimations from computational models and may vary from experimentally determined values.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is described as a water-soluble drug. Its molecular structure, featuring both a polar carboxamide group and a less polar piperidine (B6355638) ring, allows for solubility in both aqueous and some organic solvents.[2] The carboxamide group can participate in hydrogen bonding with protic solvents, enhancing its solubility in water and alcohols.[2]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Method |
| Water | 19.2 µg/mL | Not Specified | Not Specified |
| Ethanol | Soluble | Not Specified | Qualitative |
| DMSO | Soluble | Not Specified | Qualitative |
Note: Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. The data presented is based on available information and the known solubility of structurally similar compounds like nicotinamide (B372718) in various solvents.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies that are applicable for the characterization of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: A small sample of this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the substance.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, buffer at various pH).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.
Workflow for Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in purified water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the acid titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The pKa is determined as the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
Signaling Pathways
This compound has been shown to exert biological effects through the modulation of specific signaling pathways, notably in platelets and neuronal cells.
Antiplatelet Aggregation Pathway
This compound derivatives have demonstrated antithrombotic effects by modulating platelet activation.[1] This is achieved through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Proposed Signaling Pathway for this compound's Antiplatelet Effect
Caption: this compound's Antiplatelet Signaling Pathway.
This compound stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets that ultimately inhibit platelet aggregation and the release of pro-thrombotic factors.[1]
Neuroprotective Pathway
While the precise mechanisms are still under investigation, the neuroprotective effects of nicotinamide, a structurally related compound, are thought to involve the activation of pro-survival signaling cascades, such as the Akt pathway.
Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: Hypothesized Neuroprotective Pathway of this compound.
It is hypothesized that this compound may interact with cell surface receptors that activate the PI3K/Akt signaling cascade. Activated Akt can then phosphorylate and activate downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3][4] Activated CREB promotes the transcription of genes involved in neuronal survival, plasticity, and protection against apoptotic cell death.[3][4]
Conclusion
This technical guide has summarized the key physicochemical properties of this compound and provided detailed, standard experimental protocols for their determination. The presented data and methodologies are essential for scientists and researchers involved in the formulation and development of this compound-based therapeutics. Furthermore, the elucidation of its signaling pathways in platelet aggregation and neuroprotection provides a foundation for understanding its mechanism of action and for the discovery of new therapeutic applications. Further experimental validation of the predicted properties and hypothesized signaling pathways is warranted to fully characterize this promising compound.
References
- 1. Antithrombotic this compound increases cyclic AMP levels and inhibits protein phosphorylation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4138-26-5 [smolecule.com]
- 3. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of Novel Nipecotamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets of recently developed nipecotamide derivatives. The document is structured to offer an in-depth understanding of the pharmacological properties of these compounds, detailing their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurological disorders.
Multifunctional N-Substituted this compound Derivatives for Epilepsy
Recent research has focused on the development of N-substituted this compound derivatives as multi-target agents for the treatment of epilepsy. These compounds are designed to concurrently address oxidative stress, neuroinflammation, and neuronal hyperexcitability, which are key pathological features of epilepsy. A particularly promising compound, designated 11c , has emerged from these studies, demonstrating significant antioxidant, anti-inflammatory, and anticonvulsant properties.[1]
Quantitative Data
The antioxidant capacity of a lead N-substituted this compound derivative, compound 11c, was evaluated using various radical scavenging assays. The results are summarized in the table below.
| Compound | Assay | IC50 (μM) | % Inhibition |
| 11c | DPPH Radical Scavenging | 70.9 | |
| ABTS Radical Scavenging | 92.0 | ||
| Superoxide Anion Radical Scavenging | 48.4% |
Data sourced from Li et al., 2025.[1]
Experimental Protocols
A general method for the synthesis of these derivatives involves the hybridization of this compound with various aldehydes, such as salicylaldehyde, paeonol, vanillin, and cinnamaldehyde.[1]
Workflow for Synthesis
DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of a methanolic solution of DPPH (0.2 mM) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: (1 - (Asample - Ablank) / Acontrol) * 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-Azinobis-(3-ethylbenzthiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated, and the IC50 value is determined as described for the DPPH assay.
Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to mice.
-
After a predetermined time (e.g., 30 minutes), inject PTZ (e.g., 90 mg/kg, i.p.) to induce seizures.[2]
-
Observe the animals for a period of 30 minutes for the onset of clonic and tonic-clonic seizures.
-
Record the latency to the first seizure and the seizure severity score.
-
The anticonvulsant effect is determined by the ability of the compound to delay the onset of seizures or reduce their severity.
Pilocarpine-Induced Seizure Model:
-
Pre-treat mice with a peripheral muscarinic receptor antagonist (e.g., methylscopolamine, 1 mg/kg, i.p.) to reduce peripheral cholinergic effects.[3]
-
After 30 minutes, administer the test compound or vehicle.
-
After another 30 minutes, inject pilocarpine (B147212) (e.g., 380 mg/kg, i.p.) to induce status epilepticus.[2]
-
Observe the animals for seizure activity, and record the latency to the first seizure and seizure severity.
-
The protective effect of the compound is evaluated based on its ability to prevent or delay the onset of seizures.
Signaling Pathways
The multifunctional this compound derivatives are thought to exert their antiepileptic effects by modulating oxidative stress and neuroinflammatory pathways.
Oxidative Stress and Neuroinflammation in Epilepsy
Isothis compound-Based Dual Thrombin and Cholinesterase Inhibitors for Alzheimer's Disease
A series of isothis compound (B28982) derivatives have been identified as potent dual inhibitors of thrombin and cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). This dual activity presents a promising therapeutic strategy for Alzheimer's disease by simultaneously addressing the cholinergic deficit and the emerging role of thrombin in neuroinflammation and neurodegeneration.
Quantitative Data
The inhibitory activities of a selection of isothis compound derivatives against thrombin, factor Xa (fXa), AChE, and BChE are presented below.
| Compound | Thrombin Ki (µM) | fXa Ki (µM) | AChE Ki (µM) | BChE Ki (µM) |
| 1 | 0.006 | 5.60 | 0.058 | 6.95 |
| 2 | 0.210 | 1.10 | 0.240 | 1.21 |
| 3 | 26.8 | 0.774 | 0.165 | 2.60 |
| 4 | 6.70 | 25.1 | 3.88 | 0.425 |
Data represents a selection of compounds from Ruiu et al. and are mean values from multiple experiments.
Experimental Protocols
-
Prepare a reaction mixture in a 96-well plate containing:
-
20 µL of AChE or BChE solution (in 0.1 M phosphate (B84403) buffer, pH 8.0).
-
20 µL of 3.3 mM DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)) solution.
-
20 µL of the test compound at various concentrations.
-
120 µL of 0.1 M phosphate buffer, pH 8.0.
-
-
Incubate the mixture for 20 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE).
-
Monitor the increase in absorbance at 412 nm for 5 minutes at 25°C.
-
The rate of reaction is calculated, and the IC50 is determined from the dose-response curve.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
-
In a 96-well plate, add the test compound at various concentrations, purified thrombin, and a specific chromogenic substrate for thrombin (e.g., S-2238).
-
Incubate the plate at 37°C.
-
Monitor the change in absorbance at 405 nm over time, which corresponds to the cleavage of the chromogenic substrate by thrombin.
-
The inhibitory activity is determined by the reduction in the rate of substrate cleavage in the presence of the test compound.
-
IC50 and Ki values are calculated from the dose-response curves.
Signaling Pathways
The dual inhibition of cholinesterases and thrombin by isothis compound derivatives targets key pathways in Alzheimer's disease pathology.
Cholinergic and Thrombin Signaling in Alzheimer's Disease
Nipecotic Acid Derivatives as GABA Uptake Inhibitors
A primary and well-established target of nipecotic acid and its derivatives is the GABA transporter 1 (GAT1). By inhibiting GAT1, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic inhibitory neurotransmission. This mechanism is the basis for the anticonvulsant effects of drugs like Tiagabine, which is a derivative of nipecotic acid.
Quantitative Data
The inhibitory potency of novel nipecotic acid derivatives against murine GAT1 (mGAT1) has been characterized, with some compounds showing high affinity and selectivity.
| Compound | Target | pIC50 | pKi |
| rac-{(Ra/Sa)-...}(21p) | mGAT1 | 6.78 ± 0.08 | 7.10 ± 0.12 |
Data for a highly potent derivative with an o-terphenyl (B166444) residue.
Experimental Protocol
-
Culture cells stably expressing the target GABA transporter (e.g., mGAT1) in 96-well plates.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake by adding a solution containing [³H]GABA (radiolabeled GABA) and unlabeled GABA.
-
Incubate for a short period (e.g., 1-5 minutes) to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
Workflow for [³H]GABA Uptake Assay
Signaling Pathway
Enhancement of GABAergic Neurotransmission
Nipecotic Acid Derivatives for Neurodegeneration
In the context of neurodegenerative diseases like Alzheimer's, nipecotic acid derivatives are being explored as multi-target agents. These compounds are designed to possess antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.
Quantitative Data
The inhibitory potency of several nipecotic acid derivatives against acetylcholinesterase and lipid peroxidation is summarized below.
| Compound | AChE IC50 (µM) | Lipid Peroxidation IC50 (µM) |
| Compound 1 | 47 | 20 |
| Compound 2 | 52 | 25 |
| Compound 3 | - | 35 |
| Physostigmine | 0.08 | - |
| Trolox | - | 42 |
Data represents a selection of compounds from Papagiouvannis et al., 2022. '-' indicates not active or not tested.[4][5][6][7]
Experimental Protocols
This assay is typically performed using the Ellman's method as described in section 2.2.1.
-
Prepare a suspension of lecithin (B1663433) liposomes in phosphate buffer.
-
Induce lipid peroxidation using an initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Add the test compound at various concentrations to the liposome (B1194612) suspension before or after the addition of the initiator.
-
Incubate the mixture at 37°C for a specified period.
-
Measure the formation of lipid peroxidation products, such as malondialdehyde (MDA), using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid at high temperature and measuring the absorbance of the resulting pink-colored product at approximately 532 nm.
-
The inhibitory effect of the compound on lipid peroxidation is calculated, and the IC50 value is determined.
This guide provides a foundational understanding of the diverse biological targets of novel this compound derivatives. The detailed data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Design, synthesis and biological evaluation of N-substituted this compound derivatives as multifunctional agents for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide protects against acute pentylenetetrazol and pilocarpine-induced seizures in mice [jstage.jst.go.jp]
- 3. Ferroptosis Induction in Pentylenetetrazole Kindling and Pilocarpine-Induced Epileptic Seizures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Protonation of Nipecotamide in Physiological Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nipecotamide, a molecule featuring a piperidine (B6355638) ring substituted with a carboxamide group, is a versatile scaffold in medicinal chemistry. Understanding its protonation state under physiological conditions is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This technical guide provides a comprehensive analysis of the protonation of this compound at physiological pH, including its acid dissociation constant (pKa), the implications for its charge state in various biological compartments, and detailed experimental and computational methodologies for determining its ionization properties.
Introduction
The ionization of a drug molecule, governed by its pKa and the pH of its environment, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. For this compound (piperidine-3-carboxamide), the key ionizable group is the secondary amine within the piperidine ring. The amide group is generally considered neutral and does not undergo protonation in the physiological pH range. The protonation of the piperidine nitrogen significantly influences the molecule's overall charge, polarity, and ability to interact with biological membranes and targets.
Physicochemical Properties and Protonation of this compound
The structure of this compound consists of a saturated piperidine ring with a carboxamide group at the 3-position. The lone pair of electrons on the piperidine nitrogen atom makes it basic and susceptible to protonation.
pKa of this compound
The pKa of the conjugate acid of piperidine is approximately 11.2. The presence of the electron-withdrawing carboxamide group at the 3-position in this compound is expected to lower the basicity of the piperidine nitrogen, and therefore, lower its pKa. It is reasonable to estimate the pKa of the this compound piperidine nitrogen to be in the range of 8.0 to 10.0. For the purpose of the discussions and visualizations in this guide, an estimated pKa of 9.0 will be used.
Protonation Equilibrium at Physiological pH
With an estimated pKa of 9.0, the protonation state of this compound is highly dependent on the pH of its environment. The Henderson-Hasselbalch equation can be used to calculate the ratio of the protonated (conjugate acid) to the unprotonated (base) form at a given pH:
pH = pKa + log([Base]/[Acid])
At a physiological pH of 7.4 (the pH of blood plasma), the equation would be:
7.4 = 9.0 + log([this compound]/[this compound-H⁺])
log([this compound]/[this compound-H⁺]) = -1.6
[this compound]/[this compound-H⁺] = 10⁻¹·⁶ ≈ 0.025
This indicates that at pH 7.4, the protonated form of this compound is the overwhelmingly predominant species, with the ratio of protonated to unprotonated molecules being approximately 40:1.
Data Presentation: Protonation in Various Physiological Compartments
The pH of different biological compartments varies significantly, which will in turn affect the protonation state of this compound. The following table summarizes the estimated percentage of protonated this compound in key physiological environments relevant to drug administration and distribution.
| Physiological Compartment | Typical pH Range | Estimated Percentage of Protonated this compound (pKa ≈ 9.0) |
| Stomach | 1.5 - 3.5[1][2] | >99.9% |
| Duodenum (Small Intestine) | 6.0 - 7.0[1][3] | ~99% - 99.9% |
| Jejunum/Ileum (Small Intestine) | 7.0 - 7.4[3] | ~97.5% - 99% |
| Blood Plasma | 7.35 - 7.45[4][5] | ~97.2% - 97.8% |
| Large Intestine (Colon) | 5.5 - 7.0[2] | ~99% - 99.97% |
Note: The percentages are calculated using the Henderson-Hasselbalch equation and an estimated pKa of 9.0.
Experimental Protocols for pKa Determination
Accurate determination of a molecule's pKa is crucial for drug development. The following are detailed methodologies for two common experimental techniques suitable for this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in high-purity, carbonate-free water to a known concentration (e.g., 1-10 mM).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[6]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the this compound solution in a thermostatted vessel and stir continuously.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
The solution is initially made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of around 2 to ensure complete protonation of the piperidine nitrogen.[7]
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[6]
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated this compound has been neutralized. This corresponds to the inflection point of the titration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent changes in the chemical shifts of specific nuclei.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of this compound in a suitable solvent, typically D₂O or a mixture of H₂O and D₂O, at a constant concentration.
-
Adjust the pH (or pD) of each solution to a different value across a range that brackets the expected pKa (e.g., from pH 6 to 12). This can be achieved by adding small amounts of DCl or NaOD.
-
Include an internal reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Identify the proton signals of the piperidine ring, particularly those close to the nitrogen atom, as their chemical shifts will be most sensitive to changes in the protonation state.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of a selected proton as a function of the pH of the solution.
-
The resulting plot will be a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, where the chemical shift is halfway between the chemical shifts of the fully protonated and the fully deprotonated forms.
-
The data can be fitted to the following equation to determine the pKa: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, δ_B is the chemical shift of the unprotonated form, and K_a is the acid dissociation constant.
-
Mandatory Visualizations
Protonation Equilibrium of this compound
Caption: Protonation equilibrium of this compound.
Experimental Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for potentiometric titration.
Conclusion
The protonation state of this compound is a critical factor influencing its behavior in biological systems. Based on its chemical structure, the piperidine nitrogen is the primary site of protonation. With an estimated pKa of around 9.0, this compound is predominantly in its protonated, positively charged form at physiological pH. This has significant implications for its solubility, membrane permeability, and potential interactions with biological macromolecules. For precise drug development, experimental determination of the pKa of this compound using robust methods such as potentiometric titration or NMR spectroscopy is highly recommended. Computational predictions can also provide valuable initial estimates. A thorough understanding of the ionization properties of this compound is essential for the rational design and development of new therapeutics based on this important chemical scaffold.
References
- 1. The Human Digestive Tract pH Range Diagram - Allegany Nutrition [alleganynutrition.com]
- 2. innerbuddies.com [innerbuddies.com]
- 3. Intraluminal pH of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. yorku.ca [yorku.ca]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Foundational Research on the Cardiovascular Effects of Nipecotamide: A Technical Guide
Disclaimer: Foundational research directly investigating the cardiovascular effects of Nipecotamide is not publicly available at the time of this writing. A comprehensive literature search yielded no published studies, clinical trials, or datasets specifically exploring the impact of this compound on the cardiovascular system. Therefore, this document serves as a theoretical guide for researchers, scientists, and drug development professionals by examining the cardiovascular effects of structurally and functionally related compounds, namely nicotinamide (B372718) and nipecotic acid, and the broader role of the GABAergic system in cardiovascular regulation. The experimental protocols and signaling pathways proposed herein for this compound are hypothetical and intended to provide a framework for future investigation.
Introduction to this compound and Related Compounds
This compound, also known as N-nicotinoyl-GABA, is a derivative of gamma-aminobutyric acid (GABA) and nicotinic acid. Its structural similarity to compounds with known cardiovascular effects suggests that it may also possess vasoactive or cardiac properties. Research into related molecules provides a basis for postulating potential mechanisms and designing future studies for this compound.
-
Nicotinamide: A form of vitamin B3, nicotinamide is a precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is crucial for cellular metabolism and energy production. Studies have explored its potential cardioprotective effects, as well as risks associated with high doses[1][2][3].
-
Nipecotic Acid: A known inhibitor of GABA uptake, nipecotic acid has been used experimentally to study the effects of increased GABAergic tone in the central nervous system, which has implications for cardiovascular control[4].
Cardiovascular Effects of Structurally Related Compounds
Nicotinamide
Recent research has focused on the multifaceted role of nicotinamide and its metabolites in cardiovascular health. While some studies suggest cardioprotective benefits through the preservation of cardiac NAD+ levels, others raise concerns about the pro-inflammatory effects of its terminal metabolites at high concentrations[1][2][3][5][6][7].
Table 1: Summary of Preclinical and Clinical Findings on Nicotinamide's Cardiovascular Effects
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Mice with induced cardiac hypertrophy | Nicotinamide riboside (an NAD+ precursor) alleviated cardiac dysfunction and remodeling. | [8] |
| Preclinical | Rodent models of diastolic dysfunction | Oral nicotinamide supplementation improved diastolic function. | [3] |
| Review | Narrative Review | High doses of oral nicotinamide may increase the risk of cardiovascular disease due to terminal metabolites contributing to vascular inflammation. | [1] |
| Review | Review on Nicotinamide N-Methyltransferase (NNMT) | NNMT, which metabolizes nicotinamide, is linked to cardiovascular disease risk factors. Its metabolite, 1-MNA, may have protective effects. | [5][6] |
| Review | Review on Cardioprotection | Nicotinamide shows potential as a cardioprotective agent against ischemia-reperfusion injury by enhancing NAD+ biosynthesis. | [2] |
Nipecotic Acid and the GABAergic System
The GABAergic system plays a significant role in the central regulation of cardiovascular function. Nipecotic acid, by inhibiting GABA uptake, can potentiate GABAergic signaling.
Table 2: Cardiovascular Effects of Nipecotic Acid and GABA System Activation
| Experimental Model | Intervention | Observed Cardiovascular Effects | Reference |
| Anesthetized Rats | Microinjection of nipecotic acid into the caudal ventrolateral medulla | Produced hypertension and tachycardia. Potentiated pressor and tachycardiac responses to carotid artery occlusion. | [4] |
| Anesthetized Dogs | Systemic administration of GABA | Decreased blood pressure and heart rate, suggesting peripheral mechanisms dependent on an intact sympathetic nervous system. | [9] |
| Isolated Rat Hearts | Perfusion with GABA | Produced a dose-dependent bradycardia. | [10] |
| Conscious Rats | Microinjection of GABAA receptor antagonist into the basolateral amygdala | Produced dose-related increases in heart rate and arterial pressure. | [11] |
Hypothetical Experimental Workflow for Investigating this compound's Cardiovascular Effects
Given the absence of direct data, a systematic investigation into the cardiovascular effects of this compound would be required. The following workflow is a proposed starting point for such research.
Caption: Hypothetical workflow for this compound cardiovascular research.
Detailed Hypothetical Experimental Protocols
In Vitro Vasoreactivity Studies
-
Objective: To determine the direct effect of this compound on vascular smooth muscle tone.
-
Method:
-
Isolate thoracic aortic rings from male Wistar rats.
-
Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Record isometric tension using a force transducer.
-
After an equilibration period, pre-contract the rings with phenylephrine (B352888) (1 µM) or potassium chloride (60 mM).
-
Once a stable contraction is achieved, apply cumulative concentrations of this compound (1 nM to 100 µM) to assess for vasorelaxant effects.
-
In separate experiments, assess the effect of this compound on baseline vascular tone.
-
To investigate the mechanism, pre-incubate rings with inhibitors such as L-NAME (NOS inhibitor), indomethacin (B1671933) (COX inhibitor), or specific receptor antagonists before pre-contraction and this compound application.
-
Langendorff Isolated Heart Preparation
-
Objective: To evaluate the direct effects of this compound on cardiac contractile function and heart rate.
-
Method:
-
Isolate hearts from anesthetized Sprague-Dawley rats.
-
Retrogradely perfuse the hearts via the aorta with Krebs-Henseleit solution at a constant pressure.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Record left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
After a stabilization period, infuse this compound at increasing concentrations (10 nM to 10 µM) and record changes in cardiac parameters.
-
In Vivo Hemodynamic Studies in Rodents
-
Objective: To assess the effect of systemic this compound administration on blood pressure and heart rate.
-
Method:
-
Anesthetize normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR).
-
Catheterize the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer bolus intravenous injections of this compound at various doses (e.g., 0.1, 1, 10 mg/kg) and monitor hemodynamic changes.
-
In a separate cohort, perform continuous infusion of this compound to assess sustained effects.
-
Postulated Signaling Pathways for this compound's Cardiovascular Effects
Based on its structural components (GABA and nicotinic acid moieties), this compound could potentially interact with multiple signaling pathways. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathways for this compound.
This postulated pathway suggests that this compound could exert cardiovascular effects through:
-
GABA Receptor Modulation: Interaction with GABAA or GABAB receptors on vascular and cardiac cells, potentially leading to changes in ion channel conductance and intracellular signaling cascades.
-
Nicotinic Receptor Interaction: While less likely to be a primary mechanism for a nicotinamide derivative, interaction with certain nicotinic receptor subtypes cannot be entirely ruled out without experimental evidence.
-
NAD+ Precursor Activity: Similar to nicotinamide, this compound could serve as a precursor for NAD+ synthesis, thereby influencing cellular metabolism, sirtuin activity, and gene expression related to endothelial function and inflammation.
Conclusion and Future Directions
While there is a clear absence of direct research on the cardiovascular effects of this compound, the known activities of its structural relatives, nicotinamide and nipecotic acid, provide a compelling rationale for its investigation. The proposed experimental workflow and hypothetical signaling pathways offer a structured approach for future studies. Key research questions to address include:
-
Does this compound exhibit direct vasoactive properties?
-
What are the direct effects of this compound on cardiac function?
-
Does this compound modulate the GABAergic or nicotinic systems in the cardiovascular context?
-
Can this compound influence cardiac and vascular NAD+ levels and associated downstream pathways?
Answering these questions through rigorous preclinical research is the necessary first step in determining if this compound holds any therapeutic potential in the realm of cardiovascular disease.
References
- 1. Exploring the Cardiovascular Impacts of Oral Nicotinamide: A Comprehensive Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide: A cardioprotective form of Vitamin B3 | Archives of Pharmacy [aseestant.ceon.rs]
- 3. Nicotinamide for the treatment of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of GABA system activating drugs injected into the caudal ventrolateral medulla of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinamide Riboside Alleviates Cardiac Dysfunction and Remodeling in Pressure Overload Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of the sympathetic nervous system in the cardiovascular effects of systemically administered gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac noradrenergic mechanisms mediate GABA-enhanced ouabain cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of GABA and Excitatory Amino Acids in the Basolateral Amygdala: Role in Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Inhibition of Human Platelet Aggregation by Nipecotamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro inhibitory effects of Nipecotamide on human platelet aggregation. The information is intended for researchers and professionals in the fields of hematology, pharmacology, and drug development.
Introduction
This compound and its derivatives are recognized for their antithrombotic properties. A notable example is α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene dihydrobromide, designated as A-1, which has demonstrated efficacy in inhibiting platelet aggregation.[1][2] The primary mechanism of action for this class of compounds involves the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] this compound A-1 has been shown to elevate basal cAMP levels, enhance prostaglandin (B15479496) E1 (PGE1)-stimulated adenylyl cyclase (AC) activity, and prevent the adenosine diphosphate (B83284) (ADP)-induced decrease in AC activity.[2] This elevation in cAMP interferes with downstream signaling pathways that are crucial for platelet activation and aggregation.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is concentration-dependent. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.
| Compound | Agonist | IC50 (µM) | Synergistic Agent | IC50 with Synergistic Agent (µM) |
| Racemic this compound A-1 | Collagen | 46.25 | Aspirin (B1665792) | 18.4 |
Table 1: Inhibitory concentration of racemic this compound A-1 on human platelet aggregation. Data sourced from studies on the synergistic antiplatelet effects of this compound and aspirin.[1]
Experimental Protocols
This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the in vitro inhibition of human platelet aggregation by this compound.
Materials and Reagents
-
This compound (e.g., α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene dihydrobromide)
-
Human whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks.
-
3.2% Sodium Citrate (B86180)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Phosphate-buffered saline (PBS)
-
Aggregometer and cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood into vacuum tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 10-15 minutes at room temperature.
-
Carefully transfer the upper layer (PRP) to a new tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes. The supernatant is the PPP.
-
Keep both PRP and PPP at room temperature for use within 4 hours.
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Sample Preparation:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add 50 µL of the this compound solution at various concentrations (e.g., ranging from 1 µM to 100 µM to bracket the IC50 of 46.25 µM) or a vehicle control (e.g., saline).
-
Incubate the mixture for 5-10 minutes at 37°C with stirring.
-
-
Induction of Platelet Aggregation:
-
After incubation, add a specific concentration of a platelet agonist (e.g., 5-10 µM ADP or 2-5 µg/mL collagen) to induce aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle)] x 100%
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound-mediated Platelet Inhibition
Caption: Mechanism of this compound-induced inhibition of platelet aggregation.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for assessing this compound's antiplatelet activity.
References
Application Note: A Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cell-Based Assay for Quantifying the Effect of Nipecotamide on Intracellular cAMP Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades, mediating the effects of numerous hormones and neurotransmitters.[1] The intracellular concentration of cAMP is primarily regulated by the activity of adenylyl cyclase, an enzyme that is modulated by G protein-coupled receptors (GPCRs). GPCRs are a major class of drug targets, and assays that measure their effect on cAMP levels are fundamental in pharmacological research.[1][2] GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in cAMP, while those that couple to Gi proteins inhibit the enzyme, resulting in decreased intracellular cAMP.[1]
Nipecotamide is a compound with known antithrombotic properties and has been utilized as a research tool to investigate platelet function and signaling pathways. Its structural characteristics and pharmacological profile suggest a potential interaction with GPCRs that modulate cAMP. Specifically, it is hypothesized that this compound may act as an agonist for a Gi-coupled receptor, such as the GABA-B receptor, leading to an inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
This application note provides a detailed protocol for a robust and sensitive cell-based assay to investigate the effect of this compound on cAMP concentrations. The described methodology utilizes the LANCE® Ultra cAMP TR-FRET assay, a competitive immunoassay format that is well-suited for high-throughput screening of compounds that modulate Gi-coupled GPCRs.[3][4][5] In this assay, a decrease in cAMP levels, resulting from the activation of a Gi-coupled receptor, leads to an increase in the TR-FRET signal.
Principle of the Assay
The LANCE® Ultra cAMP assay is a homogeneous TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.[4][5][6] The assay is based on the competition between endogenous cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody.[4] When the Eu-labeled tracer and the ULight-labeled antibody are in close proximity, excitation of the europium chelate results in energy transfer to the ULight acceptor, which then emits light at 665 nm. Cellular cAMP produced upon stimulation competes with the Eu-cAMP tracer for binding to the antibody, leading to a decrease in the TR-FRET signal.[4]
For investigating the effect of a potential Gi-coupled receptor agonist like this compound, the cells are first stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.[3] The test compound is then added, and if it activates a Gi-coupled receptor, it will inhibit adenylyl cyclase, leading to a decrease in the forskolin-induced cAMP production. This reduction in cellular cAMP results in less competition with the Eu-cAMP tracer, and therefore, a higher TR-FRET signal.[3][7] The magnitude of the TR-FRET signal is inversely proportional to the intracellular cAMP concentration.
Signaling Pathway and Experimental Workflow
Caption: Hypothesized signaling pathway of this compound via a Gi-coupled GPCR.
Caption: Experimental workflow for the TR-FRET based cAMP assay.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| LANCE® Ultra cAMP Detection Kit | Revvity | TRF0263 |
| CHO-K1 cells stably expressing the human GABA-B receptor | (e.g., ATCC, ECACC) | - |
| This compound | (e.g., Sigma-Aldrich, Tocris) | - |
| Forskolin | (e.g., Sigma-Aldrich) | F6886 |
| 3-isobutyl-1-methylxanthine (IBMX) | (e.g., Sigma-Aldrich) | I5879 |
| Baclofen (Positive Control) | (e.g., Tocris) | 0796 |
| F-12K Medium | (e.g., ATCC) | 30-2004 |
| Fetal Bovine Serum (FBS) | (e.g., Gibco) | 10270106 |
| Penicillin-Streptomycin | (e.g., Gibco) | 15140122 |
| Trypsin-EDTA | (e.g., Gibco) | 25200056 |
| Hanks' Balanced Salt Solution (HBSS) | (e.g., Gibco) | 14025092 |
| HEPES | (e.g., Gibco) | 15630080 |
| Bovine Serum Albumin (BSA) | (e.g., Sigma-Aldrich) | A7906 |
| 384-well white opaque microplates | (e.g., PerkinElmer) | 6007299 |
| DMSO | (e.g., Sigma-Aldrich) | D2650 |
Experimental Protocols
Cell Culture and Seeding
-
Culture CHO-K1 cells expressing the human GABA-B receptor in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend the cells in serum-free F-12K medium and perform a cell count.
-
Dilute the cells to the optimized seeding density (typically 2,500-5,000 cells per well) in the same medium.
-
Dispense 10 µL of the cell suspension into each well of a 384-well white opaque microplate.
Compound Preparation and Addition
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to generate a range of concentrations.
-
Prepare stock solutions for the positive control (Baclofen) and negative control (vehicle - DMSO) in a similar manner.
-
Dilute the compound stock solutions in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) to achieve a 4x final concentration.
-
Add 5 µL of the 4x compound dilutions to the appropriate wells containing the cells.
-
Incubate for 30 minutes at room temperature.
Forskolin Stimulation
-
Prepare a 4x working solution of forskolin in Stimulation Buffer. The final concentration of forskolin needs to be optimized to produce approximately 80% of the maximal cAMP response (EC80).
-
Add 5 µL of the 4x forskolin solution to all wells except the unstimulated controls.
-
Incubate for 30 minutes at room temperature.
Detection
-
Prepare the Detection Mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the Detection Buffer provided with the LANCE® Ultra cAMP kit, according to the manufacturer's instructions.
-
Add 10 µL of the Detection Mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
Data Acquisition and Analysis
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Read the emission at 665 nm (ULight™ emission) and 615 nm (Europium emission).
-
Calculate the 665/615 nm emission ratio for each well.
-
The data can be normalized using the following controls:
-
0% Inhibition (High cAMP): Cells treated with forskolin and vehicle (DMSO).
-
100% Inhibition (Low cAMP): Cells treated with a saturating concentration of the positive control (Baclofen) and forskolin.
-
-
Plot the 665/615 nm ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for this compound.
Data Presentation
The following tables represent hypothetical data generated from the described assay to illustrate the expected outcomes.
Table 1: Raw TR-FRET Data and cAMP Concentration
| [this compound] (M) | 665 nm Signal | 615 nm Signal | 665/615 Ratio | [cAMP] (nM) (from Standard Curve) |
| 0 (Vehicle) | 15000 | 30000 | 0.50 | 10.0 |
| 1.00E-09 | 16500 | 29500 | 0.56 | 8.5 |
| 1.00E-08 | 21000 | 28000 | 0.75 | 5.0 |
| 1.00E-07 | 27000 | 27000 | 1.00 | 2.5 |
| 1.00E-06 | 30000 | 26000 | 1.15 | 1.2 |
| 1.00E-05 | 31500 | 25500 | 1.24 | 0.8 |
| 1.00E-04 | 32000 | 25000 | 1.28 | 0.6 |
Table 2: Summary of Pharmacological Parameters
| Compound | IC50 (M) | Hill Slope | Max Inhibition (%) |
| This compound | 1.5 x 10-7 | 1.1 | 95% |
| Baclofen (Control) | 5.0 x 10-8 | 1.0 | 98% |
Conclusion
The described TR-FRET-based cAMP assay provides a sensitive, reliable, and high-throughput compatible method for determining the effect of this compound on intracellular cAMP levels. By measuring the inhibition of forskolin-stimulated cAMP production, this protocol allows for the functional characterization of this compound's potential activity at Gi-coupled GPCRs. The quantitative data, including the IC50 value, will enable researchers to assess the potency of this compound and further elucidate its mechanism of action in relevant cellular signaling pathways. This application note serves as a comprehensive guide for implementing this assay in drug discovery and pharmacological research settings.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. bioline.ru [bioline.ru]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: [³H]GABA Uptake Assay for the Characterization of Nipecotamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its signaling is terminated by the reuptake of GABA from the synaptic cleft into neurons and glial cells via GABA transporters (GATs).[2][3] The inhibition of these transporters can potentiate GABAergic neurotransmission, a therapeutic strategy for neurological disorders such as epilepsy.[1][4] Nipecotic acid is a known inhibitor of GABA uptake.[5][6] Its derivatives, such as tiagabine (B1662831), have been developed as potent and selective GAT inhibitors.[1][7] This document provides a detailed protocol for a [³H]GABA uptake assay to screen and characterize the inhibitory activity of novel nipecotamide derivatives on GATs, typically the GAT1 subtype, expressed in a cellular model.
The assay quantifies the uptake of radiolabeled GABA ([³H]GABA) into cells expressing the target transporter. The inhibitory potential of test compounds, such as this compound derivatives, is determined by measuring the reduction in [³H]GABA uptake in their presence. This allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC₅₀).
Mechanism of GABA Uptake and Inhibition
The following diagram illustrates the fundamental process of GABA reuptake by the GAT1 transporter and its competitive inhibition by a this compound derivative.
Caption: Mechanism of GAT1-mediated GABA uptake and its inhibition.
Experimental Protocol
This protocol is designed for a 96-well format, which is suitable for screening multiple compounds and concentrations.
I. Materials and Reagents
-
Cell Line: HEK293 cells stably or transiently expressing the human GABA transporter 1 (hGAT-1).
-
Radioligand: [³H]gamma-Aminobutyric acid ([³H]GABA) with a specific activity of 30-60 Ci/mmol.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[8]
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Reference Inhibitor: Tiagabine or Nipecotic Acid for positive control.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or 0.2 M NaOH.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail compatible with aqueous samples.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
96-well poly-D-lysine coated cell culture plates[4]
-
Liquid scintillation counter
-
Multichannel pipette
-
Vacuum filtration system with glass fiber filters (alternative to lysis method)
-
II. Experimental Workflow
The overall workflow for the assay is depicted below.
Caption: Step-by-step workflow for the [³H]GABA uptake assay.
III. Detailed Procedure
-
Cell Culture and Seeding:
-
Preparation of Solutions:
-
Assay Buffer: Prepare fresh HBSS-HEPES buffer.
-
Test Compounds: Prepare serial dilutions of the this compound derivatives and the reference inhibitor in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%.
-
[³H]GABA Solution: Dilute the [³H]GABA stock in the assay buffer to achieve a final concentration in the low micromolar range (e.g., 8 µM), which is near the Km value for GAT1.[7]
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 100 µL of room temperature assay buffer.[4]
-
Add 50 µL of assay buffer containing the desired concentration of the test this compound derivative or reference inhibitor to each well. For total uptake, add buffer only. For non-specific uptake, add a high concentration of a known inhibitor like tiagabine (e.g., 100 µM).
-
Pre-incubate the plate for 15-30 minutes at room temperature.[7][9]
-
Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature with gentle agitation.[3][10] This incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.[9]
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Uptake:
-
Specific Uptake = (Total Uptake - Non-specific Uptake).
-
-
Determine Percent Inhibition:
-
% Inhibition = [1 - (Uptake in presence of test compound / Specific Uptake)] x 100.
-
-
Calculate IC₅₀:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation
The inhibitory activities of various this compound derivatives should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Structure (or Modification) | IC₅₀ (µM) [95% CI] | pIC₅₀ ± SEM | Hill Slope |
| Reference | Tiagabine | 0.725 [0.65-0.81] | 6.14 ± 0.05 | -1.1 |
| Derivative 1 | R-group = Phenyl | Value | Value | Value |
| Derivative 2 | R-group = 4-F-Phenyl | Value | Value | Value |
| Derivative 3 | Linker = cis-alkene | Value | Value | Value |
| Derivative 4 | Linker = trans-alkene | Value | Value | Value |
| Note: The data presented for the reference compound is illustrative, based on published values.[7] Actual experimental results will vary. |
This structured approach ensures that the potency of novel this compound derivatives as GABA uptake inhibitors is accurately and reproducibly determined, facilitating structure-activity relationship (SAR) studies and guiding further drug development efforts.[11]
References
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thrombin Inhibition Assay Using Nipecotamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin, leading to the formation of a blood clot. Its dysregulation is implicated in various thrombotic disorders, making it a prime target for anticoagulant therapies. Nipecotamide and its analogs have emerged as a promising class of synthetic small molecule inhibitors of thrombin. These compounds are piperidine-based structures that can be chemically modified to optimize their binding affinity and selectivity for the active site of thrombin. This document provides detailed protocols and application notes for assessing the inhibitory potential of this compound analogs against thrombin.
Principle of the Assay
The thrombin inhibition assay is a biochemical method used to determine the potency of a compound in inhibiting the enzymatic activity of thrombin. The assay typically employs a chromogenic or fluorogenic substrate that is specifically cleaved by thrombin to produce a detectable signal. In the presence of an inhibitor, the rate of substrate cleavage is reduced, and the degree of inhibition is proportional to the concentration and potency of the inhibitor. From the dose-response curve, key inhibitory values such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.
Data Presentation: Inhibitory Activity of this compound Analogs
The following table summarizes the in vitro thrombin inhibitory activity of a series of isothis compound-based analogs. The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme, with lower values indicating higher potency.
| Compound ID | Linker | F-position | Thrombin Ki (µM) |
| 1 | OCH₂ | 3' | 0.006 |
| 2 | OCH₂ | 4' | 0.210 |
| 3 | CH₂O | 4' | 26.8 |
| 4 | OCH₂ | 3' | 6.70 |
| 6 | OCH₂CH₂ | 3' | 2.14 |
| 7 | OCH₂CH₂ | 4' | 4.46 |
| 8 | CH₂CH₂ | 4' | 3.72 |
Data adapted from Purgatorio, R., et al. (2021). First-in-Class Isothis compound-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 26(17), 5208.[1]
Experimental Protocols
This section provides a detailed methodology for a chromogenic thrombin inhibition assay. This protocol can be adapted for fluorometric assays by substituting the substrate and detection method.
Materials and Reagents
-
Human α-thrombin (Sigma-Aldrich or equivalent)
-
Chromogenic thrombin substrate (e.g., Tos-Gly-Pro-Arg-pNA, Sigma-Aldrich)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 150 mM NaCl and 0.1% PEG 8000)
-
This compound analogs (synthesized or commercially acquired)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipettes and sterile pipette tips
Experimental Workflow
References
Application Note & Protocol: Cholinesterase Inhibition Assays for Nipecotamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a critical therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[1][2] Nipecotamide derivatives have emerged as a promising class of compounds with the potential to act as cholinesterase inhibitors.[3][4] This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of this compound compounds against both AChE and BChE using the well-established Ellman's method.[1][5][6]
Principle of the Assay
The cholinesterase inhibition assay is a colorimetric method based on the work of Ellman and colleagues. The fundamental principle involves the enzymatic hydrolysis of a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), which produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of this color formation is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 412 nm.[1][5][7] In the presence of an inhibitory compound, such as a this compound derivative, the rate of the enzymatic reaction is reduced, leading to a decrease in the rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.[1]
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
This compound compounds (test inhibitors)
-
Donepezil or Galantamine (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE/BChE Enzyme Solutions: Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical concentration is 0.25 units/mL.[8]
-
Substrate Solutions (ATCI and BTCI): Prepare fresh solutions of ATCI and BTCI in phosphate buffer. A typical concentration is 15 mM.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
Test Compound (this compound) Solutions: Prepare a stock solution of the this compound compound in DMSO (e.g., 10 mM). Perform serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
-
Positive Control Solution: Prepare a stock solution of Donepezil or Galantamine in DMSO and make serial dilutions as for the test compounds.
Assay Procedure (96-well plate format)
-
Set up the microplate:
-
Blank: 180 µL of phosphate buffer. This well will be used to zero the plate reader.
-
Control (100% enzyme activity): 140 µL of phosphate buffer + 20 µL of enzyme solution + 20 µL of buffer (or DMSO solution without inhibitor).
-
Test Sample: 140 µL of phosphate buffer + 20 µL of enzyme solution + 20 µL of test compound solution at various concentrations.
-
Positive Control: 140 µL of phosphate buffer + 20 µL of enzyme solution + 20 µL of positive control solution at various concentrations.
-
-
Pre-incubation: Add the enzyme and inhibitor/buffer to the respective wells and incubate the plate at 37°C for 15 minutes.[7]
-
Initiate the reaction: Add 10 µL of DTNB solution to all wells, followed by the addition of 10 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE) to all wells except the blank.
-
Measure absorbance: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for a duration of 10-15 minutes.[7]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[1] % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activity of this compound compounds against AChE and BChE should be summarized in a table, presenting the IC50 values for clear comparison.
| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) (BChE IC50 / AChE IC50) |
| This compound Derivative 1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| This compound Derivative 2 | [Insert Value] | [Insert Value] | [Calculate Value] |
| This compound Derivative 3 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Donepezil (Reference) | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: The IC50 values for some this compound derivatives have been reported to be as low as 47 µM for AChE.[3][4] Other studies on isothis compound (B28982) derivatives have shown Ki values in the low-to-submicromolar range for both AChE and BChE.[9][10]
Visualizations
Below are diagrams illustrating the key processes described in this application note.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Class Isothis compound-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Determining the Cytotoxicity of a Novel Compound in Cancer Cell Lines Using the MTT Assay
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process, particularly in the field of oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[1] This assay quantifies the metabolic activity of cells, which serves as an indicator of their health and viability.[2] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[2][3] The concentration of these formazan crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[3]
This document provides a detailed protocol for determining the cytotoxicity of a novel compound, hereafter referred to as Compound X (placeholder for Nipecotamide) , in various cancer cell lines. Due to the current lack of publicly available data on the cytotoxic effects of this compound, this protocol is presented as a general guideline for assessing the activity of a new compound. To illustrate data presentation and visualization, example data for the well-characterized compound Nicotinamide will be used. Nicotinamide, a form of vitamin B3, has been shown to exhibit cytotoxic effects in certain cancer cell lines, often through the inhibition of Poly(ADP-ribose) polymerase (PARP) and sirtuin 1 (SIRT1).[4][5]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[1] This conversion is indicative of metabolic activity and, therefore, cell viability. The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength between 550 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[3]
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound X (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)[6]
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: A schematic overview of the MTT assay workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete culture medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Resuspend the cells in fresh complete medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10⁴ cells/well). Include wells with medium only to serve as a blank control.[2]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.[2]
-
-
Compound X Treatment:
-
Prepare a stock solution of Compound X in an appropriate solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the Compound X stock solution in complete culture medium to achieve a range of desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate cytotoxic range.
-
Include a vehicle control, which contains the highest concentration of the solvent used to dissolve Compound X.
-
After the 24-hour incubation period for cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared Compound X dilutions or vehicle control to the corresponding wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.83 mg/mL).[7]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]
-
After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization of the formazan crystals.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Calculate the percentage of cell viability for each concentration of Compound X using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the corresponding concentrations of Compound X to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of Compound X required to inhibit 50% of cell growth. This can be calculated from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table to facilitate comparison of the cytotoxic effects of the compound across different cell lines and treatment durations.
Table 1: Example IC50 Values of Nicotinamide in Various Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (mM) |
| HeLa | Cervical Cancer | 48 | ~25 |
| MCF-7 | Breast Cancer | 48 | ~30 |
| A549 | Lung Cancer | 48 | >50 |
| MDA-MB-231 | Breast Cancer | 72 | ~20 |
Note: The IC50 values presented in this table are approximate and for illustrative purposes only, based on literature for Nicotinamide. Actual values for this compound must be determined experimentally.
Potential Signaling Pathway of Action (Example based on Nicotinamide)
While the mechanism of action for this compound is unknown, related compounds like Nicotinamide are known to interfere with key cellular signaling pathways involved in cell survival and DNA repair. Nicotinamide inhibits PARP-1, an enzyme crucial for DNA repair, and SIRT1, a deacetylase that regulates various cellular processes including apoptosis. Inhibition of these enzymes can lead to an accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death.
Caption: Illustrative signaling pathway for Nicotinamide-induced cytotoxicity.
Conclusion
The MTT assay provides a robust and high-throughput method for assessing the cytotoxic effects of novel compounds like this compound on cancer cell lines. This protocol outlines the necessary steps for conducting the assay and analyzing the resulting data to determine key parameters such as the IC50 value. It is crucial to note that while this document provides a comprehensive framework, the specific experimental conditions, including cell seeding density, compound concentrations, and incubation times, may need to be optimized for each specific cell line and compound under investigation. Further studies would be required to elucidate the precise mechanism of action of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 4138-26-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Design, synthesis and biological evaluation of N-substituted this compound derivatives as multifunctional agents for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Antiplatelet activity of nipecotamides in experimental thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Nipecotamide Derivatives
References
- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
- 3. A new niclosamide derivatives-B17 can inhibit urological cancers growth through apoptosis-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Protocol [sigmaaldrich.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. rndsystems.com [rndsystems.com]
Application Notes and Protocols for the Synthesis of N-substituted Nipecotamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted nipecotamide derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. Nipecotic acid, a cyclic GABA analogue, and its amide derivatives serve as scaffolds for the development of agents targeting the central nervous system, with applications in epilepsy, neuropathic pain, and other neurological disorders. The N-substituent plays a crucial role in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.
This document provides detailed protocols for the synthesis of N-substituted this compound derivatives via three common and effective methods: Reductive Amination , Amide Coupling , and Direct N-Alkylation . These methods offer versatility in introducing a wide range of substituents at the nitrogen atom of the this compound scaffold.
Synthetic Strategies Overview
The synthesis of N-substituted this compound derivatives can be approached through several key pathways. The choice of method often depends on the desired N-substituent and the availability of starting materials.
Caption: Overview of synthetic routes to N-substituted this compound derivatives.
Method 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding N-substituted amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent due to its mildness and selectivity.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Dissolve the reactants in anhydrous DCM or DCE (approximately 10-20 mL per mmol of this compound).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted this compound derivative.
Application Note: Quantifying Nipecotamide-Induced Apoptosis using Annexin V/Propidium Iodide Staining
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the identification and characterization of compounds that can modulate apoptosis is a key objective in drug development. Nipecotamide, a derivative of nipecotic acid, is known as an inhibitor of the GABA transporter 1 (GAT1).[3] GAT1 is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, and its inhibition enhances GABAergic signaling.[3] While the primary application of GAT1 inhibitors has been in neurological disorders like epilepsy, emerging research suggests that modulation of GABAergic systems may also influence cell survival and apoptosis.[3][4]
This application note provides a detailed protocol for investigating the pro-apoptotic effects of this compound on a selected cell line using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis. This assay is a reliable method for detecting and quantifying the stages of apoptosis.[5] The principle is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. By using these two markers, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The precise mechanism by which GAT1 inhibition by this compound might induce apoptosis is an active area of investigation. The diagram below illustrates a hypothetical signaling cascade. Inhibition of GAT1 leads to an increase in extracellular GABA concentration. This could potentially trigger intrinsic apoptotic pathways through downstream signaling, leading to the activation of executioner caspases and subsequent cell death.
References
- 1. A Comprehensive Insight into Apoptosis: Molecular Mechanisms, Signaling Pathways, and Modulating Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipoxygenase (LOX) Inhibition Assay: Evaluating the Anti-inflammatory Potential of Nipecotamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including arthritis, asthma, and cardiovascular disease. Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the inflammatory cascade by catalyzing the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce pro-inflammatory lipid mediators like leukotrienes and lipoxins.[1][2][3] Inhibition of LOX activity is, therefore, a promising therapeutic strategy for the development of novel anti-inflammatory agents.[1][2]
Nipecotamide, a derivative of nipecotic acid, is primarily recognized for its antithrombotic properties, which are associated with its ability to increase cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets.[4] While the direct anti-inflammatory effects of this compound are not extensively documented, related compounds such as nicotinamide (B372718) have demonstrated anti-inflammatory and antioxidative properties.[5][6][7] Furthermore, derivatives of nipecotic acid have shown moderate inhibitory activity against soybean lipoxygenase.[8] This has led to growing interest in exploring the potential of this compound as a direct inhibitor of the lipoxygenase pathway.
These application notes provide a detailed protocol for a spectrophotometric lipoxygenase inhibition assay to evaluate the anti-inflammatory effects of this compound. The described methodology is designed to be a reliable and reproducible tool for researchers screening for novel LOX inhibitors.
Principle of the Assay
The lipoxygenase inhibition assay is based on the enzymatic activity of LOX on a suitable substrate, typically linoleic acid or arachidonic acid.[9][10] The enzyme catalyzes the formation of a hydroperoxide product, which is accompanied by the formation of a conjugated diene system that absorbs light at 234 nm.[9][11][12] The increase in absorbance at this wavelength is directly proportional to the enzyme's activity. By measuring the rate of this absorbance increase in the presence and absence of a test compound like this compound, the percentage of enzyme inhibition can be calculated.[9]
Materials and Reagents
The following table outlines the necessary materials and reagents for the LOX inhibition assay.
| Reagent/Material | Supplier | Catalogue No. | Storage |
| Soybean Lipoxygenase (LOX), Type I-B | Sigma-Aldrich | L7395 | -20°C |
| Linoleic Acid sodium salt | Sigma-Aldrich | L8134 | -20°C |
| This compound | (Example) Tocris Bioscience | 1234 | Room Temp |
| Nordihydroguaiaretic Acid (NDGA) | Sigma-Aldrich | N5023 | -20°C |
| Borate (B1201080) Buffer (0.2 M, pH 9.0) | In-house preparation | N/A | 4°C |
| Dimethyl Sulfoxide (DMSO), ACS grade | Sigma-Aldrich | D8418 | Room Temp |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temp |
| Microplate reader with UV capabilities | (Example) BioTek Instruments | N/A | N/A |
| Adjustable pipettes and tips | N/A | N/A | N/A |
Experimental Protocols
Preparation of Reagents
-
Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in distilled water and adjusting the pH to 9.0 with sodium hydroxide.[9]
-
Soybean Lipoxygenase (LOX) Solution: Prepare a stock solution of LOX in 0.2 M borate buffer. A typical working concentration is around 10,000 U/mL, which should be kept on ice.[9][12] Immediately before use, dilute the stock solution with borate buffer to a final concentration of 200 U/mL.[9]
-
Linoleic Acid Substrate Solution (125 µM): Prepare a stock solution of linoleic acid in ethanol.[9] Dilute the stock solution in 0.2 M borate buffer to a final working concentration of 125 µM.[9][12] This solution should be prepared fresh daily.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final concentrations to be tested. A common starting stock concentration is 10 mg/mL.[12]
-
Nordihydroguaiaretic Acid (NDGA) Positive Control Solution: Prepare a stock solution of NDGA, a known non-selective LOX inhibitor, in DMSO.[13][14] A typical stock concentration is 1.1 mM.[13][14]
Lipoxygenase Inhibition Assay Procedure
-
Assay Setup: In a 96-well UV-transparent microplate, set up the following reactions in triplicate:
-
Blank: Contains borate buffer and the substrate solution.[15]
-
Control (100% Activity): Contains the enzyme solution, DMSO (vehicle control), and substrate solution.[15]
-
Test Sample (this compound): Contains the enzyme solution, this compound solution at various concentrations, and substrate solution.[15]
-
Positive Control (NDGA): Contains the enzyme solution, NDGA solution, and substrate solution.[15]
-
-
Incubation: To the appropriate wells, add the enzyme solution and either the test compound (this compound), positive control (NDGA), or vehicle (DMSO). Incubate the plate at 25°C for 5-10 minutes.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate solution to all wells.[11][15]
-
Absorbance Measurement: Immediately after adding the substrate, measure the increase in absorbance at 234 nm every 30 seconds for a total of 5 minutes using a microplate reader.[9]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance versus time curve for each well.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of LOX inhibition for each concentration of this compound and the positive control:
% Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from the resulting dose-response curve.
Data Presentation
The following table presents hypothetical data for the inhibition of lipoxygenase by this compound and the positive control, NDGA.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 10 | 15.2 ± 2.1 | \multirow{5}{}{150.5} |
| 50 | 35.8 ± 3.5 | ||
| 100 | 48.9 ± 4.2 | ||
| 250 | 65.1 ± 5.0 | ||
| 500 | 82.4 ± 6.3 | ||
| NDGA | 1 | 25.6 ± 2.8 | \multirow{3}{}{9.2[16]} |
| 10 | 52.3 ± 4.1 | ||
| 50 | 91.7 ± 3.9 |
Visualizations
Lipoxygenase Signaling Pathway
The following diagram illustrates the role of lipoxygenase in the arachidonic acid cascade and the potential point of inhibition by this compound.
Caption: Lipoxygenase signaling pathway and potential inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps of the lipoxygenase inhibition assay.
Caption: Workflow for the lipoxygenase inhibition assay.
Conclusion
The provided application notes and protocols describe a robust and reproducible method for assessing the inhibitory potential of this compound on lipoxygenase activity. This assay serves as a valuable initial screening tool for characterizing the anti-inflammatory properties of this compound and similar compounds. Further investigations, including cell-based assays and in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent. The presented workflow and data structure offer a clear framework for researchers in the field of drug discovery and development.
References
- 1. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4138-26-5 [smolecule.com]
- 5. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329) by Novus, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols for Validating the Neuroprotective Potential of Nipecotamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nipecotamide, a derivative of nipecotic acid, is recognized for its role as a GABA uptake inhibitor, which increases the extracellular concentration of the principal inhibitory neurotransmitter, GABA, in the central nervous system.[1][2] Enhanced GABAergic transmission has been linked to neuroprotective effects in various models of neuronal injury, including ischemia.[3][4][5] This document provides a comprehensive experimental workflow to investigate and validate the potential neuroprotective properties of this compound. The following protocols are designed for an in vitro setting, utilizing primary neuronal cultures or neuron-like cell lines to assess the efficacy of this compound against excitotoxicity-induced cell death, a common pathological mechanism in many neurodegenerative disorders and ischemic events.[6][7][8]
The proposed workflow will guide researchers through inducing neuronal injury, treating with this compound, and subsequently evaluating its protective effects on cell viability, apoptosis, and oxidative stress. Furthermore, protocols to explore the underlying molecular mechanisms, specifically focusing on the PI3K/Akt and ERK signaling pathways, are included.[9][10][11][12]
Experimental Workflow Overview
The overall experimental workflow is designed to systematically evaluate the neuroprotective effects of this compound. The process begins with the culture of neuronal cells, followed by the induction of neurotoxicity. Cells are then treated with this compound at various concentrations to assess its protective capacity. A series of assays are then performed to quantify cell health and elucidate the mechanistic pathways involved.
Caption: Experimental workflow for validating this compound's neuroprotection.
Key Experimental Protocols
Neuronal Cell Culture and Induction of Excitotoxicity
Objective: To establish a neuronal culture and induce excitotoxic cell death as a model of neuronal injury.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neuronal cell culture medium and supplements
-
Poly-D-lysine coated culture plates
-
L-glutamic acid
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed primary cortical neurons or SH-SY5Y cells on poly-D-lysine coated plates at a predetermined density. Culture the cells in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and differentiate for the appropriate duration (e.g., 7-10 days for primary neurons).
-
Preparation of Glutamate Solution: Prepare a stock solution of L-glutamic acid in sterile PBS. The final concentration for inducing excitotoxicity will need to be optimized for the specific cell type (typically in the range of 100-500 µM).
-
Induction of Excitotoxicity:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the culture medium containing the optimized concentration of L-glutamic acid to the designated wells.
-
Incubate the plates for the predetermined duration of excitotoxic insult (e.g., 24 hours).
-
Assessment of Cell Viability
Objective: To quantify the extent of neuroprotection by this compound by measuring cell viability.
a) MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[13][14]
Protocol:
-
Following treatment with this compound and glutamate, remove the culture medium.
-
Add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution in fresh culture medium.
-
Incubate the plates for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
b) Lactate Dehydrogenase (LDH) Assay
Principle: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.[15][16]
Protocol:
-
After the treatment period, collect a small aliquot of the culture medium from each well.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm). Cytotoxicity is calculated based on the amount of LDH released into the medium.
Evaluation of Apoptosis
Objective: To determine if this compound's neuroprotective effects involve the inhibition of apoptosis.
a) TUNEL Assay
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-hydroxyl termini of DNA breaks.[17][18][19]
Protocol:
-
Culture and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Use a commercial TUNEL assay kit and follow the manufacturer's protocol for labeling the DNA strand breaks with fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting.
b) Caspase-3 Activity Assay
Principle: Caspases are a family of proteases central to the execution of apoptosis. This assay measures the activity of caspase-3, a key executioner caspase.
Protocol:
-
After treatment, lyse the cells to release their contents.
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a chromophore or fluorophore.
-
Incubate at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence using a microplate reader. The caspase-3 activity is proportional to the signal generated.
Measurement of Oxidative Stress
Objective: To assess whether this compound mitigates oxidative stress associated with neuronal injury.
a) Reactive Oxygen Species (ROS) Assay
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS within the cell.[20][21]
Protocol:
-
Following treatment, wash the cells with warm PBS.
-
Load the cells with H2DCFDA solution in culture medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.
b) Malondialdehyde (MDA) Assay
Principle: MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.[22] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
Protocol:
-
Collect cell lysates after treatment.
-
Use a commercial MDA assay kit.
-
Follow the manufacturer's instructions, which typically involve mixing the lysate with the TBA reagent and incubating at high temperature.
-
Measure the absorbance of the resulting colored product. The concentration of MDA is determined by comparison to a standard curve.
Investigation of Signaling Pathways
Objective: To explore the involvement of the PI3K/Akt and ERK signaling pathways in this compound-mediated neuroprotection.
Western Blot Analysis
Principle: This technique is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of Akt and ERK.
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability in Glutamate-Treated Neurons
| Treatment Group | This compound (µM) | MTT Assay (% of Control) | LDH Release (% of Max) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| Glutamate (200 µM) | 0 | 45.3 ± 4.1 | 85.7 ± 6.8 |
| Glutamate + this compound | 10 | 58.9 ± 3.7 | 68.2 ± 5.4 |
| Glutamate + this compound | 50 | 75.1 ± 4.5 | 42.6 ± 4.9 |
| Glutamate + this compound | 100 | 88.6 ± 5.0 | 25.3 ± 3.1 |
Table 2: Apoptotic and Oxidative Stress Markers Following this compound Treatment
| Treatment Group | This compound (µM) | TUNEL-Positive Cells (%) | Caspase-3 Activity (Fold Change) | ROS Levels (Fold Change) | MDA Levels (nmol/mg protein) |
| Control | 0 | 2.1 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Glutamate (200 µM) | 0 | 35.8 ± 3.2 | 4.2 ± 0.4 | 3.8 ± 0.5 | 2.1 ± 0.3 |
| Glutamate + this compound | 50 | 15.4 ± 2.1 | 2.1 ± 0.3 | 1.9 ± 0.3 | 1.1 ± 0.2 |
Table 3: Activation of Pro-Survival Signaling Pathways by this compound
| Treatment Group | This compound (µM) | p-Akt / Total Akt (Ratio) | p-ERK / Total ERK (Ratio) |
| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Glutamate (200 µM) | 0 | 0.4 ± 0.05 | 0.5 ± 0.06 |
| Glutamate + this compound | 50 | 1.5 ± 0.2 | 1.8 ± 0.2 |
Mechanistic Signaling Pathway
Based on the experimental findings, a hypothetical signaling pathway for this compound's neuroprotective action can be proposed. As a GABA uptake inhibitor, this compound increases extracellular GABA, leading to the activation of GABA receptors. This activation can trigger downstream signaling cascades, such as the PI3K/Akt and ERK pathways, which are known to promote cell survival and inhibit apoptosis.
Caption: Hypothetical signaling pathway of this compound's neuroprotection.
Logical Relationship of Experiments
The sequence of experiments is designed to build a comprehensive case for the neuroprotective potential of this compound, from initial screening of its effect on cell survival to a more in-depth analysis of its mechanisms of action.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PI3K/Akt/Erk signaling pathway mediates neuroprotection of CaMKⅡγ and CaMKⅡδ against ischemic reperfusion injury in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The extracellular signal-regulated kinase 1/2 pathway in neurological diseases: A potential therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Video: The TUNEL Assay [jove.com]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nipecotamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nipecotamide. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability studies, and research applications in pharmaceutical development. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, providing a comprehensive guide for the determination of this compound in various sample matrices.
Introduction
This compound, also known as piperidine-3-carboxamide, is a chemical compound with potential applications in pharmaceutical research. Due to its biological activity, it is utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and final formulations to ensure product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for developing a robust HPLC method.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O[2][3] |
| Molecular Weight | 128.17 g/mol [3] |
| IUPAC Name | piperidine-3-carboxamide[3] |
| CAS Registry Number | 4138-26-5[2][3] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 108 - 113 °C[1] |
| Solubility | Soluble in water and methanol (B129727). |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC System |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Mix HPLC-grade methanol and HPLC-grade water in a 50:50 (v/v) ratio. Degas the mixture using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-50 µg/mL).
Sample Preparation
-
Sample Weighing: Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilution: Dilute to the mark with the mobile phase and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Final Dilution: Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key performance parameters are summarized in the tables below.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound.
| Concentration (µg/mL) | Peak Area (n=3, mean) |
| 5 | 152345 |
| 10 | 305123 |
| 20 | 610589 |
| 30 | 915432 |
| 40 | 1220876 |
| 50 | 1525110 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was determined by recovery studies at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | Recovery (%) | % RSD (n=3) |
| 80% | 8 | 7.95 | 99.38 | 0.45 |
| 100% | 10 | 10.08 | 100.80 | 0.32 |
| 120% | 12 | 11.92 | 99.33 | 0.51 |
Precision
The precision of the method was evaluated by determining the intra-day and inter-day precision.
| Parameter | % RSD (n=6) |
| Intra-day Precision | 0.58 |
| Inter-day Precision | 0.89 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.45 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for a validated HPLC method.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantitative determination of this compound. The method has been validated according to ICH guidelines and is suitable for routine analysis in a quality control laboratory. The short run time allows for a high throughput of samples, making it an efficient analytical tool in the pharmaceutical industry.
References
- 1. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Investigating Nipecotamide as a Novel NAD+ Precursor in an In Vitro Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, essential for a vast array of biological processes.[1] It plays a central role as a hydride acceptor in redox reactions critical for energy metabolism, such as glycolysis and the citric acid cycle.[1][2] Beyond its metabolic functions, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in DNA repair, chromatin remodeling, and cellular signaling.[2][3][4] Cellular NAD+ levels are observed to decline with age and in various pathological conditions, a phenomenon linked to metabolic diseases, cognitive decline, and other age-related ailments.[2][5] This has spurred significant interest in identifying and characterizing novel NAD+ precursors that can safely and effectively augment the intracellular NAD+ pool.[3][6]
These application notes provide a comprehensive framework for the in vitro investigation of Nipecotamide as a potential novel precursor for NAD+ synthesis. While established precursors like nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR) are well-characterized, the exploration of new chemical entities is vital for developing next-generation therapeutics.[3][7] This document outlines a hypothesized metabolic pathway, a detailed experimental workflow, and robust protocols for quantifying changes in intracellular NAD+ levels and elucidating the potential mechanism of action.
1. Hypothesized Metabolic Pathway
It is hypothesized that this compound may function as a prodrug, being metabolized intracellularly to a known NAD+ precursor such as nicotinamide (NAM). This would allow it to enter the highly efficient NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[4][7] The key rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[8][9]
Caption: Hypothesized conversion of this compound to NAD+ via the salvage pathway.
2. Experimental Design and Workflow
A systematic approach is required to validate this compound as an NAD+ precursor and determine its mechanism. The workflow begins with a primary screen to assess its impact on total intracellular NAD+ levels, followed by mechanistic studies using pathway-specific inhibitors.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ Metabolism and Regulation: Lessons From Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NAD+ precursors mitigate the in vitro and in vivo reproductive defects: Limitations and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in racemic Nipecotamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of racemic Nipecotamide, with a focus on addressing low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving low yield and other common problems in the synthesis of racemic this compound, particularly via the hydrogenation of nicotinamide (B372718). The guides are presented in a question-and-answer format to directly address specific issues.
Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?
A low yield can result from issues at multiple stages of the synthesis, from the initial reaction setup to the final product isolation. A logical diagnostic workflow is crucial for identifying the root cause. The first step is to determine if the low yield is due to an incomplete reaction or significant loss during workup and purification.
How to Investigate:
-
Reaction Monitoring: Track the consumption of the starting material (nicotinamide) using Thin Layer Chromatography (TLC). If a significant amount of starting material remains after the expected reaction time, the issue lies with the reaction conditions.
-
Crude vs. Pure Yield: Compare the mass of your crude product after initial workup (before purification) to the final purified yield. A large discrepancy suggests that the issue is with the purification step.
Q2: My TLC analysis shows incomplete consumption of nicotinamide. How can I improve the reaction conversion?
Incomplete conversion is a common cause of low yield in the catalytic hydrogenation of nicotinamide. Several factors related to the catalyst, hydrogen source, and reaction conditions can be responsible.
Potential Causes and Solutions:
-
Catalyst Activity: The catalyst (e.g., Ruthenium on Carbon) may be inactive or poisoned.
-
Solution: Ensure you are using a fresh, high-quality catalyst. If the catalyst has been opened or stored for a long time, its activity may be compromised. Consider purchasing a new batch.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion within the desired timeframe.
-
Solution: While maintaining a balance to avoid side reactions and simplify removal, consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Inadequate Hydrogen Pressure: The hydrogenation of the pyridine (B92270) ring requires sufficient hydrogen pressure.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized to the recommended level for your specific protocol. Check for any leaks in your hydrogenation apparatus.
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress by TLC. Be aware that excessively high temperatures can sometimes lead to side product formation.
-
Q3: The reaction appears to be complete by TLC, but my final yield after purification is still low. What are the likely causes?
If the reaction has gone to completion, significant product loss is likely occurring during the workup and purification stages.
Potential Causes and Solutions:
-
Losses During Catalyst Filtration: Fine catalyst particles can be difficult to filter, leading to product loss on the filter medium.
-
Solution: Use a fine filtration medium such as Celite® to ensure complete removal of the catalyst without significant product adsorption. Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.
-
-
Inefficient Extraction: The product may not be efficiently extracted from the aqueous phase into the organic phase during workup.
-
Solution: Perform multiple extractions with the chosen organic solvent. Ensure the pH of the aqueous layer is optimized for the extraction of your product. For this compound, which is basic, adjusting the pH may be necessary.
-
-
Losses During Recrystallization: Using an inappropriate solvent or cooling procedure for recrystallization can lead to a significant loss of product in the mother liquor.[1]
-
Solution: Carefully select the recrystallization solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[1] Perform small-scale trials to identify the optimal solvent. Cool the solution slowly to maximize crystal formation and minimize the amount of product remaining in the solution.
-
Q4: My final product is an off-color or sticky solid, suggesting impurities. What are the possible side products?
The formation of side products can complicate purification and reduce the yield of the desired racemic this compound.
Potential Causes and Solutions:
-
Over-reduction: Under harsh hydrogenation conditions, the amide group of this compound could potentially be reduced to an amine, although this is less common for amide groups.
-
Solution: Use milder reaction conditions (lower temperature, lower pressure) and monitor the reaction carefully to stop it once the starting material is consumed.
-
-
Incomplete Hydrogenation: Partially hydrogenated intermediates may be present.
-
Solution: Ensure sufficient reaction time, catalyst loading, and hydrogen pressure to drive the reaction to completion.
-
-
Solvent Adducts: The solvent used in the reaction or purification may form adducts with the product.
-
Solution: Ensure that the solvents are of high purity and are appropriate for the reaction conditions. Properly dry the final product under vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes the key reaction parameters for the catalytic hydrogenation of nicotinamide to racemic this compound and their potential impact on reaction yield.
| Parameter | Typical Range | Effect on Low Yield | Troubleshooting Action |
| Catalyst | 5-10 mol% Ru/C | Low Activity: Incomplete conversion. Poisoning: Reaction stalls. | Use fresh, high-quality catalyst. Ensure an inert atmosphere if the catalyst is pyrophoric. |
| Hydrogen Pressure | 50-100 bar (725-1450 psi) | Too Low: Incomplete or slow reaction. | Check for leaks in the system. Increase pressure within safe limits of the equipment. |
| Temperature | 80-120 °C | Too Low: Slow reaction rate. Too High: Potential for side product formation. | Incrementally increase temperature. Monitor for new spots on TLC. |
| Solvent | Methanol, Ethanol (B145695), Water | Poor Solubility: Slow reaction. Side Reactions: Potential for esterification if starting with nicotinic acid. | Ensure nicotinamide is fully dissolved at reaction temperature. Use a protic solvent for amide hydrogenation. |
| Reaction Time | 12-24 hours | Too Short: Incomplete conversion. | Monitor reaction by TLC until the starting material spot disappears. |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Hydrogenation
This protocol is a representative method for the synthesis of racemic this compound from nicotinamide.
Materials:
-
Nicotinamide
-
5% Ruthenium on Carbon (Ru/C)
-
Ethanol
-
High-pressure autoclave (hydrogenation reactor)
-
Hydrogen gas
-
Celite®
-
Standard laboratory glassware
Procedure:
-
In a suitable glass liner for the autoclave, dissolve nicotinamide (1.0 eq) in ethanol.
-
Carefully add 5% Ru/C (5-10 mol%) to the solution.
-
Place the glass liner in the autoclave. Seal the reactor according to the manufacturer's instructions.
-
Purge the autoclave with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 70 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) with stirring.
-
Maintain the reaction at this temperature and pressure for 12-24 hours, monitoring the pressure to ensure there are no leaks.
-
After the reaction period, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen gas.
-
Open the reactor and remove the reaction mixture.
-
Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with additional ethanol to recover any adsorbed product.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: TLC Analysis of the Reaction
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) with a few drops of ammonia.
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethanol).
-
Spot the dissolved reaction mixture onto the baseline of a TLC plate. Also spot the starting material (nicotinamide) as a reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. Nicotinamide will be UV active. This compound may be less so, and staining with iodine may be required for visualization.
-
The reaction is complete when the spot corresponding to nicotinamide is no longer visible in the reaction mixture lane.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound product in a minimum amount of a hot solvent, such as isopropanol (B130326) or an ethanol/ether mixture.
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution can be filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General reaction scheme for the synthesis of racemic this compound.
Caption: Troubleshooting workflow for diagnosing the cause of low yield.
Caption: Logical relationships between common problems and their solutions.
References
Optimizing Nicotinamide Dosage for In Vitro Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nicotinamide (B372718) dosage for in vitro cell culture experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
A Note on Compound Terminology: Nipecotamide vs. Nicotinamide
Initial searches for "this compound" yielded limited specific data for in vitro cell culture optimization. "this compound" is a distinct chemical entity, a derivative of piperidine.[1][2][3] However, the vast body of research concerning in vitro dose optimization, signaling pathways, and troubleshooting in this context pertains to Nicotinamide (also known as niacinamide), the amide form of vitamin B3.[4][5][6] Given the extensive scientific literature and its relevance to in vitro studies, this guide will focus on Nicotinamide. Researchers working specifically with this compound may find the general principles of dose optimization outlined here to be transferable.
Frequently Asked Questions (FAQs)
Q1: What is Nicotinamide and what is its primary mechanism of action in vitro?
A1: Nicotinamide (NAM) is the amide form of vitamin B3 and a key precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and energy metabolism.[7][8] In cell culture, its mechanisms of action are multifaceted and include:
-
PARP Inhibition: At elevated concentrations, Nicotinamide acts as an inhibitor of Poly (ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and cell death.[7][9][10]
-
Kinase Inhibition: High doses of Nicotinamide can function as a direct inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[11][12][13] This inhibition can suppress actomyosin (B1167339) contraction and improve cell survival, particularly after dissociation.[11][13]
-
Sirtuin Regulation: As a byproduct of sirtuin-mediated deacetylation, Nicotinamide can influence the activity of these NAD+-dependent enzymes, which play roles in gene silencing, metabolism, and aging.
Q2: What is a typical starting concentration range for Nicotinamide in cell culture experiments?
A2: The optimal concentration of Nicotinamide is highly dependent on the cell type and the biological question being investigated. However, a general starting point for dose-response experiments is a broad range from low micromolar (µM) to millimolar (mM) concentrations. For instance, studies on melanoma cells have used concentrations from 1 mM to 50 mM.[14] For human pluripotent stem cells, concentrations of 5 mM and 10 mM promoted survival, while 25 mM showed toxicity.[11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of Nicotinamide for cell culture use?
A3: Nicotinamide is water-soluble. To prepare a stock solution, dissolve Nicotinamide powder in sterile phosphate-buffered saline (PBS) or directly in your cell culture medium to a high concentration (e.g., 1 M). Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture medium to achieve the desired final concentrations. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Q4: What are the potential cytotoxic effects of Nicotinamide at high concentrations?
A4: While generally well-tolerated, high concentrations of Nicotinamide can induce cytotoxicity. For example, in human embryonic stem cells, a concentration of 25 mM was found to be toxic.[11] In melanoma cell lines, a strong inhibitory effect on cell number was observed at 20 mM, with an almost complete effect at 50 mM.[14] The cytotoxic mechanism at high doses can be linked to factors such as oxidative stress.[14] Therefore, a cytotoxicity assay is essential to determine the therapeutic window for your experiments.
Q5: How long should I incubate my cells with Nicotinamide?
A5: The optimal incubation time can vary significantly depending on the cell line, Nicotinamide concentration, and the specific cellular process being studied. Incubation times in published studies range from a few hours to several days. For example, significant effects on NAD+, ATP, and ROS levels in melanoma cells were observed after 6 hours of treatment, while effects on cell number were measured at 24 and 48 hours.[14] A time-course experiment is recommended to determine the ideal duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Concentration is too low: The dose of Nicotinamide may be insufficient to elicit a response in your cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., 1 µM to 50 mM). |
| Incubation time is too short: The biological process being studied may require a longer exposure to Nicotinamide. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line is resistant: The specific cell line may lack the necessary transporters or metabolic pathways to respond to Nicotinamide. | Consider using a different cell line that has been shown to be responsive to Nicotinamide. | |
| High levels of cell death | Concentration is too high: The dose of Nicotinamide is likely exceeding the cytotoxic threshold for your cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your experiments. |
| Solvent toxicity: If using a solvent other than an aqueous buffer, the solvent concentration may be too high. | Ensure the final concentration of any organic solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension and proper mixing before seeding. Use a cell counter for accurate seeding. |
| "Edge effects" in multi-well plates: Evaporation from the outer wells can concentrate media components and affect cell growth. | Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting: Errors in pipetting can lead to inconsistent compound concentrations. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment media for each concentration. |
Quantitative Data Summary
The following table summarizes reported effective concentrations and IC50 values for Nicotinamide in various in vitro models. This data should serve as a starting point for designing your own experiments.
| Cell Line | Assay Type | Effective Concentration / IC50 | Incubation Time | Reference |
| Human Embryonic Stem Cells (hESCs) | Cell Survival | 5-10 mM (promotes survival) | 24 hours | [11] |
| Human Embryonic Stem Cells (hESCs) | Cytotoxicity | 25 mM (toxic) | 24 hours | [11] |
| A375 (Melanoma) | Cell Number Reduction | 20 mM (strong inhibition), 50 mM (almost complete inhibition) | 24-48 hours | [14] |
| SK-MEL-28 (Melanoma) | Cell Number Reduction | 20 mM (strong inhibition), 50 mM (almost complete inhibition) | 24-48 hours | [14] |
| MDA-MB-436 (Breast Cancer) | Growth Inhibition (IC50) | 30.09 mM | Not Specified | [10] |
| MCF-7 (Breast Cancer) | Growth Inhibition (IC50) | 20.01 mM | Not Specified | [10] |
| MDA-MB-231 (Breast Cancer) | Growth Inhibition (IC50) | 20.09 mM | Not Specified | [10] |
| Rat Cerebellar Granule Cells | Neuroprotection (against NMDA toxicity) | 25 mM | 24 hours | [15] |
| Various Cancer Cell Lines | PARP Inhibition (in vitro) | Starting at 0.5 mM | Not Specified | [10] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the optimal non-toxic concentration range of Nicotinamide and its half-maximal inhibitory concentration (IC50) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nicotinamide
-
Sterile PBS or cell culture medium for stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Nicotinamide Preparation: Prepare a series of serial dilutions of the Nicotinamide stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 50 mM). Include a vehicle-only control (medium without Nicotinamide).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Nicotinamide or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Nicotinamide concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nicotinamide's role in inhibiting the PARP1 signaling pathway.
Caption: Nicotinamide improves cell survival via ROCK pathway inhibition.
Caption: Workflow for optimizing Nicotinamide dosage in cell culture.
References
- 1. Buy this compound | 4138-26-5 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Nicotinamide: An Update and Review of Safety & Differences from Niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jinfiniti.com [jinfiniti.com]
- 6. wearefeel.com [wearefeel.com]
- 7. researchgate.net [researchgate.net]
- 8. The nicotinamide hypothesis revisited—plant defense signaling integrating PARP, nicotinamide, nicotinic acid, epigenetics, and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Nipecotamide in Aqueous Buffers
Welcome to the technical support center for Nipecotamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The reported aqueous solubility of this compound is approximately 19.2 µg/mL.[1] However, as a piperidine (B6355638) derivative, this compound is a weak base. Its solubility is therefore highly dependent on the pH of the aqueous buffer. In acidic conditions, where the piperidine nitrogen is protonated, the solubility is expected to be significantly higher than in neutral or basic solutions.
Q2: How does pH affect the solubility of this compound?
According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa, the protonated (ionized) form of the molecule predominates. This ionized form is more polar and thus more soluble in aqueous solutions. Therefore, adjusting the pH of your buffer to be slightly acidic (e.g., pH 4-6) can significantly enhance the solubility of this compound.[2][3]
Q3: Can co-solvents be used to improve the solubility of this compound?
A3: Yes, using co-solvents is a common and effective strategy to increase the solubility of poorly soluble organic compounds.[][5] Water-miscible organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycols (PEGs) can be used to prepare a concentrated stock solution of this compound, which can then be diluted into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent in your experimental medium is low enough to avoid any unwanted biological effects.[6]
Q4: Is this compound stable in aqueous solutions?
A4: this compound contains an amide bond, which can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[7][8] Under typical physiological pH conditions (around 7.4) and at room temperature, the rate of hydrolysis for a stable cyclic amide like this compound is generally slow. However, to ensure the integrity of your experiments, it is best practice to:
-
Prepare fresh solutions of this compound before use.
-
Avoid storing aqueous solutions for extended periods.
-
If storage is necessary, keep the solution at 4°C and protected from light.
-
For long-term storage, it is recommended to store the compound as a dry powder at -20°C.
Troubleshooting Guide: Common Solubility Issues
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation occurs immediately upon adding this compound to a neutral buffer (e.g., PBS pH 7.4). | The concentration of this compound exceeds its intrinsic solubility at that pH. | 1. Lower the pH: Adjust the buffer pH to a more acidic range (e.g., pH 4-6) to protonate the piperidine nitrogen and increase solubility. 2. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final co-solvent concentration is minimal. 3. Gentle Warming: Briefly and gently warm the solution while stirring. Be cautious, as prolonged heating can cause degradation. |
| The compound dissolves in an organic solvent but precipitates when diluted into the aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility, and the aqueous buffer cannot dissolve the compound at the target concentration. | 1. Increase the Dilution Factor: Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, resulting in a lower final concentration of this compound. 2. Stepwise Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. 3. Use a Surfactant: Add a small amount of a biocompatible surfactant (e.g., 0.1% Tween 80) to the aqueous buffer to help solubilize the compound.[9] |
| The solution is cloudy or contains visible particles after attempted dissolution. | Incomplete dissolution or the presence of insoluble impurities. | 1. Sonication: Use a bath sonicator to provide energy to break up solid particles and aid dissolution. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. This is especially important for cell-based assays. |
| The compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare a Fresh Solution: Make a new solution at a slightly lower concentration. 2. Maintain Constant Temperature: Store and use the solution at a consistent temperature, as temperature fluctuations can affect solubility. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table provides an estimated solubility profile based on its chemical properties as a weak base and available data for similar compounds.
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values
| pH | Estimated Solubility (µg/mL) | Rationale |
| < 6.0 | > 1000 | At pH values more than two units below the estimated pKa of the piperidine nitrogen (~8.0-9.0), the compound will be predominantly in its highly soluble protonated form. |
| 7.4 | ~ 19.2[1] | At physiological pH, the compound is mostly in its less soluble, neutral form. |
| > 9.0 | < 19.2 | At pH values above the pKa, the neutral form dominates, leading to minimal aqueous solubility. |
Table 2: Common Co-solvents for Preparing this compound Stock Solutions
| Co-solvent | Recommended Starting Concentration for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Excellent solubilizing power for a wide range of compounds. Ensure the final concentration in cell-based assays is typically ≤ 0.5%.[10][11] |
| Ethanol | 10-50 mM | A good, less toxic alternative to DMSO for many applications. |
| Polyethylene Glycol 400 (PEG 400) | 10-50 mM | A viscous, water-miscible polymer often used in formulation development.[] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solution using pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by lowering the pH of the buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
0.1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing approximately 80% of the final desired volume of the aqueous buffer.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
While stirring, add 0.1 M HCl dropwise to the solution.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding HCl until the this compound powder is fully dissolved. A pH in the range of 4-6 is a good target.
-
Once the compound is dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the buffer and add it to the volumetric flask to ensure a quantitative transfer.
-
Add the buffer to the volumetric flask to reach the final desired volume.
-
If required, sterile filter the solution using a 0.22 µm syringe filter.
-
Protocol 2: Preparation of a this compound Solution using a Co-solvent
This protocol details the preparation of a concentrated stock solution of this compound in an organic solvent, followed by dilution into an aqueous buffer.
-
Materials:
-
This compound powder
-
Co-solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of choice (e.g., PBS, Tris buffer)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the vial vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing the Working Solution:
-
Thaw an aliquot of the stock solution.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing.
-
Ensure the final concentration of the co-solvent is below the tolerance level for your specific experiment (e.g., <0.5% for most cell-based assays).
-
Visualizations
Below are diagrams illustrating a key experimental workflow and a relevant biological pathway for this compound.
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits GABA reuptake at the synapse.
References
- 1. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Target Selectivity of Synthesized Nipecotamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working on the synthesis and evaluation of Nipecotamide derivatives as selective inhibitors of GABA transporters (GATs). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the target selectivity of this compound derivatives for different GABA transporter (GAT) subtypes?
A1: The principal strategy revolves around the modification of the N-substituent on the nipecotic acid scaffold. Structure-activity relationship (SAR) studies have consistently shown that introducing bulky and lipophilic moieties at this position is a key determinant of potency and selectivity. The nature of the aromatic system (e.g., biaryl or triaryl structures), the length and rigidity of the spacer connecting it to the nipecotic acid nitrogen, and the overall lipophilicity of the derivative are critical factors to manipulate for achieving desired selectivity profiles.
Q2: My this compound derivative shows high affinity for GAT-1 but poor selectivity over GAT-3. What structural modifications can I explore to enhance GAT-3 selectivity?
A2: To shift selectivity from GAT-1 to GAT-3, consider introducing larger, more sterically demanding triaryl or bulky biaryl groups in the N-substituent. GAT-3 is thought to have a larger binding pocket compared to GAT-1, and leveraging this structural difference can improve selectivity. For instance, derivatives with tris(4-methoxyphenyl)methoxy]ethyl moieties have shown preferential affinity for GAT-3. It is also beneficial to explore variations in the linker region, such as using vinyl ether or cis-alkene spacers, which can alter the conformational presentation of the lipophilic group.
Q3: What are the essential experimental assays to determine the target selectivity of my synthesized this compound derivatives?
A3: The two primary in vitro assays for determining target selectivity are radioligand binding assays and GABA uptake assays.
-
Radioligand Binding Assays: These are used to determine the affinity (Ki) of your compound for each GAT subtype. This is typically done through competitive binding experiments where your compound competes with a known radiolabeled ligand (e.g., [³H]GABA or [³H]tiagabine) for binding to membranes prepared from cells expressing a specific GAT subtype.
-
GABA Uptake Assays: These functional assays measure the inhibitory potency (IC50) of your compound on the transport of [³H]GABA into cells stably expressing each GAT subtype (e.g., HEK293-hGAT-1, HEK293-hGAT-2, HEK293-hGAT-3, and HEK293-hBGT-1). This is a more direct measure of the compound's functional effect on the transporter.
Q4: I am observing a discrepancy between the binding affinity (Ki) and the functional inhibitory potency (IC50) of my compound. What could be the reason?
A4: Discrepancies between Ki and IC50 values can arise from several factors. Your compound might be a non-competitive or mixed-type inhibitor, which can lead to differences between binding affinity and functional potency. The experimental conditions of the two assays, such as buffer composition, temperature, and incubation times, can also influence the results. Additionally, if your compound is a substrate for the transporter, it can compete with GABA for transport, which would be reflected in the uptake assay but not necessarily in the binding assay with a different radioligand.
Synthesis & Purification Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Suzuki-Miyaura coupling to form biaryl substituents. | 1. Catalyst deactivation. 2. Inefficient base. 3. Poor solubility of reactants. | 1. Use a fresh batch of palladium catalyst and consider using phosphine (B1218219) ligands to stabilize the catalyst. 2. Screen different bases such as K2CO3, Cs2CO3, or organic bases like triethylamine. 3. Optimize the solvent system; a mixture of toluene (B28343) and water or dioxane and water is often effective. |
| Formation of multiple products during N-alkylation of the nipecotic acid. | 1. Over-alkylation of the nitrogen. 2. Side reactions with the ester group of the nipecotic acid derivative. | 1. Use a 1:1 stoichiometry of the alkylating agent to the nipecotic acid derivative. Adding the alkylating agent slowly to the reaction mixture can also help. 2. If using a nipecotic acid ester, consider performing the N-alkylation before esterification, or use a protecting group for the carboxylic acid. |
| Difficulty in separating diastereomers of the final product. | The synthesized compound is a mixture of stereoisomers with very similar physical properties. | 1. Utilize chiral chromatography for separation. An alpha 1-acid glycoprotein (B1211001) (AGP) chiral column with a phosphate (B84403) buffer mobile phase has been shown to be effective for resolving nipecotic acid amides.[1] 2. Consider using a chiral auxiliary during synthesis to control the stereochemistry. |
| Hydrolysis of the ester group during workup or purification. | The ester is sensitive to acidic or basic conditions. | 1. Use neutral pH conditions during extraction and purification. 2. Employ flash column chromatography with a non-polar eluent system and avoid prolonged exposure to silica (B1680970) gel, which can be slightly acidic. |
Experimental Protocols
Protocol 1: In Vitro [³H]GABA Uptake Assay in HEK293 Cells
This protocol outlines a method to determine the inhibitory activity of a test compound on GABA transporters expressed in a mammalian cell line.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA transporter subtype (e.g., hGAT-1, hGAT-2, hGAT-3, or hBGT-1).
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test this compound derivative.
-
Reference inhibitor (e.g., Tiagabine (B1662831) for GAT-1).
-
96-well microplates.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target GAT subtype in appropriate media at 37°C in a humidified 5% CO₂ atmosphere. Seed the cells into 96-well plates and allow them to grow to confluence.
-
Preparation of Solutions: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer. The final solvent concentration should be low (e.g., ≤0.1%).
-
Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor. For total uptake, add buffer without inhibitor. For non-specific uptake, add a high concentration of a potent inhibitor (e.g., 10 µM tiagabine for GAT-1). c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate GABA uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA (e.g., 5 µM). e. Incubate for a predetermined time (e.g., 3 minutes) at room temperature, ensuring the uptake is within the linear range. f. Terminate the uptake by aspirating the buffer and washing the cells twice with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells with a lysis buffer (e.g., 1% SDS). b. Transfer the cell lysates to scintillation vials. c. Add scintillation cocktail and measure radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value using a sigmoidal dose-response curve fitting software.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific GAT subtype.
Materials:
-
Membrane preparations from cells expressing the target GAT subtype.
-
Radiolabeled ligand (e.g., [³H]GABA or a specific radiolabeled antagonist).
-
Test this compound derivative.
-
Unlabeled ligand for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Calculate the IC50 value from the competition curve. d. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: GABAergic synapse and the role of GAT inhibitors.
Caption: Workflow for assessing this compound derivative selectivity.
Caption: Troubleshooting decision tree for low target selectivity.
References
Overcoming inconsistent results in Nipecotamide cell-based assays
Introduction to Nipecotamide Assays
This compound is a versatile piperidine (B6355638) derivative utilized in various research fields.[1] In the context of neuroscience and drug development, it is primarily investigated for its role as an inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[2] GAT1 is a critical protein responsible for the reuptake of GABA from the synaptic cleft, thereby regulating neuronal excitability.[3][4] Inhibition of GAT1 increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission, a mechanism targeted for treating conditions like epilepsy.[4][5]
Cell-based assays, particularly GABA uptake assays, are fundamental for characterizing the potency and mechanism of action of GAT1 inhibitors like this compound.[4] However, these assays can be sensitive to a variety of experimental factors, leading to inconsistent and unreliable results. This guide provides troubleshooting solutions and detailed protocols to help researchers overcome common challenges and achieve reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell-based neuroscience assays? A1: In neuroscience research, this compound and its derivatives are primarily studied as inhibitors of the GABA transporter 1 (GAT1).[2][5] GAT1 clears GABA from the synapse. By inhibiting this transporter, this compound increases synaptic GABA levels, which enhances inhibitory signaling.[4]
Q2: What is the general stability and recommended storage for this compound? A2: this compound is typically a white to light yellow crystalline powder.[1] For long-term stability, it should be stored as a powder in a cool, dark, and dry place, often at room temperature or refrigerated (<15°C). It can be hygroscopic, so storage under an inert gas is recommended. Stock solutions should be prepared fresh, or if necessary, stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q3: Which cell lines are appropriate for a this compound GAT1 inhibition assay? A3: The most suitable cell lines are those that stably or transiently express the human GAT1 transporter, as endogenous expression in many cell lines is low. Commonly used cell lines include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells engineered to express GAT1.[2][3][4][5]
Troubleshooting Guide
Problem 1: High variability in results between replicate wells.
Q: My replicate wells show significantly different GABA uptake levels, leading to a large standard deviation. What could be the cause?
A: High variability is often due to technical inconsistencies in the assay procedure. Several factors could be responsible:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to different levels of GAT1 transporter expression per well. Ensure the cell suspension is homogenous before and during plating.
-
Pipetting Inaccuracy: Small volume variations when adding the radioactive substrate ([³H]-GABA), inhibitors, or wash buffers can cause significant errors. Use calibrated pipettes and consistent technique.
-
Temperature Fluctuations: GABA uptake is temperature-dependent.[7] Ensure all assay plates are incubated at a stable and consistent temperature. Avoid placing plates in areas of the incubator with known temperature gradients.
-
Inadequate Washing: Incomplete removal of extracellular [³H]-GABA will result in artificially high background readings. Follow a consistent and thorough washing protocol for all wells.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature changes. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media.
Problem 2: The observed inhibitory effect of this compound is weak or absent.
Q: I am not observing the expected dose-dependent inhibition of GABA uptake with this compound. Why might this be happening?
A: A lack of inhibitory effect can point to issues with the compound, the cells, or the assay conditions.
-
Compound Integrity:
-
Solubility: this compound may have poor solubility in your assay buffer. Ensure it is fully dissolved. A small amount of a solvent like DMSO may be necessary, but keep the final concentration low (typically <0.5%) and consistent across all wells, including controls.[8]
-
Degradation: Improper storage may have led to compound degradation. Use a fresh vial or a newly prepared stock solution.[9]
-
-
Cellular Health and Expression:
-
Low GAT1 Expression: The cell line may not be expressing sufficient levels of the GAT1 transporter. Verify expression via methods like qPCR or Western blot.
-
Cell Passage Number: High-passage number cells can exhibit altered phenotypes and reduced transporter expression. Use cells within a consistent and validated passage range.[6]
-
-
Assay Conditions:
-
Sub-optimal Substrate Concentration: The concentration of [³H]-GABA should ideally be at or near its Michaelis-Menten constant (Kₘ) for GAT1 to ensure sensitive detection of competitive inhibition.
-
Incorrect Incubation Time: The incubation period with the substrate may be too long, leading to saturation, or too short, resulting in a low signal-to-noise ratio. Optimize the uptake time to be within the linear range.
-
Problem 3: My calculated IC₅₀ value for this compound is inconsistent between experiments.
Q: I am getting different IC₅₀ values each time I run the assay. How can I improve reproducibility?
A: Fluctuations in IC₅₀ values often stem from subtle day-to-day variations in experimental execution.[10]
-
Reagent Variability: Use the same lot of critical reagents (e.g., fetal bovine serum, radiolabeled substrate, cell culture media) for a set of related experiments. If a new lot must be used, it should be validated.
-
Cell State: The metabolic state and health of your cells can impact transporter function. Always seed cells at a consistent density and use them at a similar confluency for each experiment.[6]
-
Standard Curve/Controls: Ensure positive controls (e.g., a known GAT1 inhibitor like Tiagabine) are included in every plate to monitor assay performance.[2][3] An inconsistent positive control IC₅₀ indicates a systemic issue with the assay on that day.
-
Data Analysis: Use a consistent data analysis workflow. Normalize data to vehicle controls and fit the dose-response curve using a non-linear regression model with the same parameters for each experiment.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Synonyms | 3-Piperidinecarboxamide | [1][11] |
| CAS Number | 4138-26-5 | [11] |
| Molecular Formula | C₆H₁₂N₂O | [1][12] |
| Molecular Weight | 128.18 g/mol | [1][13] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | Typically >98% | |
| Storage | Room temperature or <15°C, cool and dark place |
Table 2: Example Concentration Ranges for a GAT1 Inhibition Assay
| Reagent | Recommended Final Concentration | Purpose |
| [³H]-GABA | 10 - 50 nM | Substrate for uptake assay.[5] |
| This compound | 1 nM - 100 µM (serial dilution) | Test compound for IC₅₀ determination. |
| Tiagabine | 1 nM - 10 µM (serial dilution) | Positive control inhibitor.[3] |
| Unlabeled GABA | 1 mM | Used to determine non-specific uptake (background). |
Visualizations and Workflows
Signaling Pathway and Experimental Logic
Caption: Inhibition of GABA reuptake by this compound at the GAT1 transporter.
Caption: General experimental workflow for a [³H]-GABA uptake inhibition assay.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
Detailed Experimental Protocols
Protocol 1: [³H]-GABA Uptake Inhibition Assay
This protocol is adapted from methodologies used for characterizing GAT1 inhibitors in stably expressing cell lines.[3][5]
Materials:
-
GAT1-expressing cells (e.g., CHO-hGAT1 or HEK-hGAT1)
-
96-well cell culture plates (clear bottom, white walls for scintillation counting is ideal)
-
Complete culture medium
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-GABA (radiolabeled substrate)
-
Unlabeled GABA
-
This compound
-
Positive control inhibitor (e.g., Tiagabine)
-
Ice-cold Wash Buffer (e.g., PBS)
-
Lysis Buffer (e.g., 1% SDS or RIPA buffer)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Seed GAT1-expressing cells in a 96-well plate at a pre-determined optimal density (e.g., 50,000 cells/well).[5]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in Assay Buffer.
-
Prepare a similar dilution series for the positive control (Tiagabine).
-
Prepare controls:
-
Vehicle Control: Assay buffer with the same final solvent concentration as the compound wells.
-
Non-Specific Uptake Control: Assay buffer containing a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
-
Assay Execution:
-
Gently wash the cell monolayer twice with pre-warmed Assay Buffer.
-
Add the prepared compound dilutions and controls to the respective wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.
-
Prepare the substrate solution by diluting [³H]-GABA in Assay Buffer to the desired final concentration (e.g., 30 nM).[5]
-
Initiate the uptake by adding the [³H]-GABA solution to all wells.
-
Incubate for a predetermined time (e.g., 3-10 minutes) at room temperature. This time must be within the linear range of uptake.[3][5]
-
-
Stopping the Reaction and Lysis:
-
Terminate the uptake by rapidly aspirating the substrate solution.
-
Immediately wash the wells 3-5 times with ice-cold Wash Buffer to remove all extracellular radioactivity.
-
After the final wash, aspirate all buffer and add Lysis Buffer to each well.
-
Incubate for 20-30 minutes at room temperature on a shaker to ensure complete cell lysis.
-
-
Quantification and Data Analysis:
-
Transfer the lysate from each well to a scintillation vial (or add scintillation fluid directly to the plate if using a microplate counter).
-
Measure the radioactivity (in Counts Per Minute, CPM) for each well.
-
Calculate specific uptake: Specific Uptake = Total Uptake (Vehicle) - Non-Specific Uptake.
-
Normalize the data: Convert the CPM for each this compound concentration into a percentage of inhibition relative to the specific uptake of the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. bioivt.com [bioivt.com]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. novamedline.com [novamedline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Mitigating High Background Signal in Nipecotamide Enzymatic Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for mitigating high background signals in Nipecotamide enzymatic assays. High background can mask the true enzymatic signal, leading to inaccurate and unreliable data. This resource offers solutions in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a high background signal, and why is it a problem in my this compound enzymatic assay?
A high background signal refers to a significant measurement (e.g., absorbance, fluorescence) in your negative control wells, which should ideally have a signal close to zero.[1] This "noise" can obscure the specific signal generated by the enzymatic reaction, reducing the assay's sensitivity and dynamic range, which can ultimately lead to incorrect interpretations of your results.[2]
Q2: What are the most common causes of high background in enzymatic assays?
Several factors can contribute to a high background signal. The most frequent culprits include:
-
Substrate Instability: The substrate may spontaneously degrade or hydrolyze in the assay buffer, releasing the product that your instrument detects.[3][4]
-
Enzyme Concentration: Using an excessively high enzyme concentration can lead to a rapid substrate turnover that appears as a high background.[3]
-
Contamination: Reagents, buffers, or the microplate itself may be contaminated with substances that interfere with the assay.[5][6]
-
Improper Reagent Storage and Handling: Reagents that have expired or been stored incorrectly can degrade and contribute to background noise.[6]
Troubleshooting Guide
Issue 1: High Signal in "No-Enzyme" Control Wells
If you observe a high signal in control wells that contain all assay components except for the enzyme, the issue likely lies with the substrate or other assay components.
Possible Cause:
-
Spontaneous Substrate Degradation: The substrate, particularly if it's a p-nitrophenyl ester, may be unstable and hydrolyze non-enzymatically in the assay buffer.[3][7] This is a common issue in colorimetric assays.[1]
Solutions:
-
Run a "Substrate Only" Blank: To confirm substrate instability, prepare a well with only the substrate and assay buffer. A significant signal in this well points to spontaneous degradation.[1]
-
Prepare Substrate Solution Fresh: Always prepare your substrate solution immediately before use to minimize degradation.[3]
-
Optimize Buffer pH: The rate of non-enzymatic hydrolysis can be pH-dependent. Test a range of pH values to find one that maintains enzyme activity while minimizing substrate degradation.[8]
-
Substrate Concentration: An overly high substrate concentration can increase the rate of spontaneous degradation. Try testing lower concentrations.[3]
Issue 2: High Signal Across All Wells, Including Blanks
When all wells, even those without any reagents, show a high signal, the problem is often related to the instrumentation or the microplate.
Possible Cause:
-
Incorrect Wavelength Setting: The plate reader may be set to the wrong wavelength for your specific assay.[9]
-
Contaminated or Unsuitable Microplate: The microplate itself may be dirty or autofluorescent (in the case of fluorescence assays).[4]
Solutions:
-
Verify Plate Reader Settings: Double-check that the wavelength settings on your spectrophotometer or plate reader are correct for the product being measured.[9]
-
Use Appropriate Microplates: For colorimetric assays, use clear, flat-bottom plates. For fluorescence assays, use black plates to minimize background fluorescence.[4][9]
-
Clean the Plate Reader: Ensure that the plate reader's optical components are clean and free of dust or other contaminants.
Issue 3: Background Signal Increases Over Time
A background signal that steadily increases during the incubation period often points to a slow, non-enzymatic reaction or contamination.
Possible Cause:
-
Contaminating Enzymes in Reagents: One of your reagents (e.g., the buffer or a cofactor solution) might be contaminated with an enzyme that can act on your substrate.[4]
-
Sample-Induced Interference: Components within your sample, if not a purified enzyme, could be causing a non-specific reaction.[6]
Solutions:
-
Test Individual Components: Measure the signal of each assay component individually to pinpoint the source of the background signal.[4]
-
Use High-Purity Reagents: Ensure that all your reagents, especially water and buffer components, are of high purity and free from contamination.[10]
-
Include a Protease Inhibitor Cocktail: If you suspect contaminating proteases in a crude sample, adding a protease inhibitor cocktail to a control well can help determine if this is the source of the background.[4]
Data Presentation
Table 1: Troubleshooting Summary for High Background Signal
| Symptom | Potential Cause | Recommended Action |
| High signal in "no-enzyme" control | Spontaneous substrate degradation | Prepare substrate fresh, optimize buffer pH, test lower substrate concentrations.[3] |
| High signal in all wells (including blanks) | Incorrect plate reader settings or unsuitable/contaminated plate | Verify wavelength, use appropriate microplates (clear for colorimetric, black for fluorescent).[9] |
| Background signal increases over time | Contaminating enzymes in reagents or sample interference | Test individual components, use high-purity reagents, consider protease inhibitors for crude samples.[4] |
| High signal in negative controls | Excessive enzyme concentration | Perform an enzyme titration to find the optimal concentration.[3] |
| Non-specific binding | Optimize blocking steps if applicable to your assay format.[11] |
Experimental Protocols
Protocol: Enzyme Titration to Determine Optimal Concentration
This experiment helps identify the enzyme concentration that provides a robust signal without causing a high background.
-
Prepare Reagents: Prepare your assay buffer and a high concentration of your substrate (e.g., 10 times the Michaelis constant, Km, if known).
-
Enzyme Dilution Series: Create a serial dilution of your enzyme in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer and the substrate to each well.
-
Initiate Reaction: Add the different enzyme dilutions to the wells. Include a "no-enzyme" control.
-
Incubation and Measurement: Incubate the plate under standard assay conditions and measure the signal at regular intervals.
-
Data Analysis: Plot the initial reaction rate against the enzyme concentration. The optimal concentration will be within the linear range of this plot, providing a good signal-to-noise ratio.[12]
Protocol: Substrate Stability Test
This protocol assesses the stability of your substrate in the assay buffer.
-
Prepare Solutions: Prepare the assay buffer and a fresh solution of your substrate at the working concentration.
-
Assay Setup: In a microplate, add the assay buffer and substrate solution to several wells.
-
Incubation and Measurement: Incubate the plate under the same conditions as your enzymatic assay (temperature and time). Measure the signal at the beginning and end of the incubation period.
-
Analysis: A significant increase in the signal over time indicates that the substrate is unstable under your assay conditions.
Visualizations
Caption: The enzymatic reaction pathway involving this compound.
Caption: A workflow for troubleshooting high background signals.
Caption: Logical relationships between causes and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. siriusgenomics.com [siriusgenomics.com]
- 7. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. Factors Affecting Signal Generation in Enzyme-Linked Immunosorbent Assays (ELISA) | Basicmedical Key [basicmedicalkey.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Nipecotamide Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling and storing Nipecotamide stock solutions. Due to limited publicly available stability data for this compound, this document offers general guidance and recommended protocols for establishing in-house stability parameters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is generally considered chemically stable under standard ambient conditions (room temperature).[1][2] For optimal long-term stability, it is recommended to store the solid compound in a tightly sealed container in a cool, dark, and dry place.[2][3] Some suppliers suggest storage at temperatures below 15°C and under an inert gas, as the compound can be hygroscopic.[3]
Q2: How should I prepare this compound stock solutions?
This compound's solubility in common laboratory solvents should be determined empirically. While it is expected to be soluble in water and organic solvents like DMSO, ethanol, and methanol, the exact concentrations and conditions may vary. It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation.
Q3: What factors can affect the stability of this compound in a stock solution?
The stability of this compound in solution can be influenced by several factors, including:
-
Solvent: The choice of solvent can significantly impact stability.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[2]
-
pH: The amide bond in this compound may be susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxygen: The piperidine (B6355638) ring may be prone to oxidation.[4]
Q4: How long can I store this compound stock solutions?
The long-term stability of this compound stock solutions has not been extensively reported. Therefore, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is best to conduct an in-house stability study to determine the acceptable storage duration under specific conditions (e.g., -20°C or -80°C). As a general practice for similar compounds, storing aliquots at -20°C or lower can extend stability for several months, but this must be verified.[5]
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, potential degradation can be inferred from its chemical structure. The primary sites for degradation are likely the amide group and the piperidine ring.
-
Hydrolysis: The amide bond can undergo hydrolysis, especially in acidic or basic solutions, to yield nipecotic acid and ammonia.
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh stock solutions before each experiment. Perform a stability study to determine the usable life of your stock solution under your storage conditions. |
| Precipitate forms in the stock solution upon storage. | The compound may be unstable or has limited solubility at the storage temperature. | Try a different solvent or a lower concentration. If storing at low temperatures, allow the solution to fully come to room temperature and vortex before use. |
| Discoloration of the stock solution. | This may indicate chemical degradation. | Discard the solution and prepare a fresh one. Ensure high-purity solvents are used and protect the solution from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (General)
-
Accurately weigh the desired amount of solid this compound in a sterile, RNase/DNase-free microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO, ethanol, or sterile water) to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but monitor for any signs of degradation.
-
For storage, dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at or below -20°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period (e.g., 8 hours).
-
Thermal Degradation: Place both solid this compound and a stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp or direct sunlight) for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[6][7] The goal is to separate the intact this compound from any degradation products.
Stability Data Summary (Hypothetical Example)
The following table is a hypothetical example of how to present stability data for a this compound stock solution in DMSO. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Storage Condition | Solvent | Concentration (mM) | Time Point | % Remaining (HPLC) |
| Room Temperature (20-25°C) | DMSO | 10 | 0 hours | 100% |
| 24 hours | 98.5% | |||
| 72 hours | 95.2% | |||
| 4°C | DMSO | 10 | 0 hours | 100% |
| 7 days | 99.1% | |||
| 30 days | 97.8% | |||
| -20°C | DMSO | 10 | 0 hours | 100% |
| 30 days | 99.8% | |||
| 90 days | 99.5% |
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Potential degradation pathways of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 4138-26-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Purification strategies for crude Nipecotamide synthesis product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Nipecotamide synthesis products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., nicotinamide, piperidine), by-products from the synthesis route (such as nicotinic acid from hydrolysis of the amide), and residual solvents. The exact impurity profile will depend on the specific synthetic method employed.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. For small-scale lab preparations, column chromatography often yields the highest purity. For larger-scale purification, recrystallization is a more practical and economical method. A combination of these techniques may be necessary to achieve high purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for assessing the purity of this compound.[1][2][3] Other techniques include Thin Layer Chromatography (TLC) for a quick qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.
Q4: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase.[4][5] This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system may also be necessary.[4][5]
Q5: I am having trouble separating this compound from a closely related impurity by column chromatography. What can I do?
A5: To improve separation, you can try optimizing the mobile phase by gradually changing the solvent polarity (gradient elution).[6][7][8] Using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel, may also alter the selectivity of the separation.[9][10][11] Additionally, ensure the column is packed properly to avoid channeling.[6][12]
Data Presentation: Comparison of Purification Strategies
The following tables summarize typical quantitative data for the purification of crude this compound using different methods. Please note that these values are representative and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Recrystallization of this compound
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Ethanol (B145695) | 85 | 95-97 | 70-80 | Good crystal formation, suitable for moderate purity improvement. |
| Isopropanol | 85 | 97-99 | 60-75 | Can yield higher purity, may require slower cooling. |
| Ethyl Acetate | 85 | 92-95 | 75-85 | Higher yield but generally lower purity compared to alcohols. |
| Ethanol/Water | 85 | 96-98 | 65-75 | Good for compounds with moderate polarity, requires careful optimization of the solvent ratio.[13] |
Table 2: Column Chromatography of this compound
| Stationary Phase | Mobile Phase (Eluent) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Dichloromethane/Methanol (95:5 to 90:10 gradient) | 85 | >99 | 50-70 |
| Silica Gel | Ethyl Acetate/Methanol (98:2 to 95:5 gradient) | 85 | >99 | 55-75 |
| Alumina (Neutral) | Ethyl Acetate/Hexane (50:50 to 100:0 gradient) | 85 | 98-99 | 60-80 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles.[6][8][12]
-
Sample Loading: Dissolve the crude this compound (e.g., 200 mg) in a minimal amount of the initial mobile phase (e.g., Dichloromethane/Methanol 98:2). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a lower polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of methanol).
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., 10 mL each).
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
Caption: Troubleshooting guide for common issues in this compound recrystallization.
Column Chromatography Troubleshooting
Caption: Troubleshooting guide for common issues in this compound column chromatography.
Experimental Workflow Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Aluminium Oxide for Column Chromatography - Acme Synthetic Chemicals [acmechem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nipecotamide in Platelet Aggregation Studies
Disclaimer
Information regarding the specific use of Nipecotamide in platelet aggregation studies is limited in publicly available scientific literature. Therefore, this guide provides a general framework for optimizing the incubation time for a novel, hypothetical inhibitor in platelet aggregation studies, using "this compound" as an illustrative example. The protocols, data, and potential mechanisms of action described herein are intended for educational and illustrative purposes. Researchers should always conduct their own validation experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for this compound in platelet aggregation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound with platelets?
For a novel inhibitor like this compound, a good starting point is to test a range of incubation times, such as 5, 15, 30, and 60 minutes, with a fixed concentration of the inhibitor and agonist. This will help determine if the inhibitory effect is time-dependent.
Q2: How does the concentration of the platelet agonist affect the results?
The concentration of the agonist (e.g., ADP, collagen, thrombin) is critical. A high concentration of agonist may overcome the inhibitory effect of this compound, while a very low concentration may not induce a sufficient aggregation response. It is recommended to use an agonist concentration that induces a submaximal (around 80%) aggregation response to better observe inhibitory effects.
Q3: What are the essential controls for a platelet aggregation experiment with this compound?
The following controls are crucial for interpreting your results accurately:
-
Vehicle Control: Platelets incubated with the same solvent used to dissolve this compound (e.g., DMSO, ethanol) to account for any effect of the solvent itself.
-
Positive Control: Platelets stimulated with the agonist without any inhibitor to establish the maximum aggregation response.
-
Negative Control: Platelets without any agonist to establish the baseline.
Q4: How can I ensure the quality and health of my platelet preparation?
Platelet quality is paramount for reliable results. Here are a few checks:
-
Visual Inspection: Platelet-rich plasma (PRP) should be opalescent and free of red blood cells.
-
Platelet Count: The platelet count in PRP should be adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) for consistency.
-
Resting Platelets: Before adding any agonist, ensure the baseline on the aggregometer is stable, indicating resting platelets.
Q5: Why am I observing high variability in my platelet aggregation results?
High variability can stem from several sources:
-
Donor Variability: Platelet reactivity can differ significantly between blood donors.
-
Platelet Preparation: Inconsistent platelet preparation techniques can lead to variations in platelet count and activation state.
-
Pipetting Errors: Inaccurate pipetting of inhibitors, agonists, or platelet suspensions can introduce significant errors.
-
Incubation Time and Temperature: Precise control over incubation time and maintaining a constant temperature (37°C) is critical.
Troubleshooting Guide
Problem 1: No inhibition of platelet aggregation is observed with this compound.
| Potential Cause | Suggested Solution |
| Inadequate Incubation Time | The inhibitor may require a longer time to interact with its target. Try increasing the incubation time (e.g., up to 2 hours). |
| Inhibitor Concentration Too Low | The concentration of this compound may be insufficient to elicit an inhibitory effect. Perform a dose-response curve to determine the optimal concentration. |
| Agonist Concentration Too High | A high concentration of the agonist can mask the inhibitory effect. Reduce the agonist concentration to a level that produces a submaximal response. |
| Inhibitor Instability | The compound may be unstable in the experimental buffer. Check the stability of this compound under your experimental conditions. |
| Incorrect Mechanism of Action | The chosen agonist may not be appropriate for the hypothesized mechanism of action of this compound. Try different agonists that stimulate various signaling pathways. |
Problem 2: High variability is observed between experimental replicates.
| Potential Cause | Suggested Solution |
| Inconsistent Platelet Handling | Ensure gentle mixing and avoid vigorous vortexing of platelets, which can cause premature activation. |
| Temperature Fluctuations | Maintain a constant temperature of 37°C for the platelet suspension and all reagents. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent volumes for all additions. |
| Donor-to-Donor Variation | If possible, perform experiments using platelets from the same donor for a given set of experiments to minimize biological variability. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper, opalescent layer, which is the platelet-rich plasma (PRP).
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
Determine the platelet count and adjust to the desired concentration with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).
Protocol 2: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
-
Set the aggregometer to 37°C.
-
Pipette the adjusted PRP into the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.
-
Add the vehicle or different concentrations of this compound to the PRP and incubate for the desired time (e.g., 5, 15, 30, or 60 minutes).
-
Add the agonist (e.g., ADP) to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
Data Presentation
Table 1: Hypothetical Effect of Incubation Time on this compound IC₅₀ Value
This table illustrates how the half-maximal inhibitory concentration (IC₅₀) of a hypothetical inhibitor like this compound might change with varying incubation times when tested against ADP-induced platelet aggregation.
| Incubation Time (minutes) | This compound IC₅₀ (µM) | Standard Deviation (µM) |
| 5 | 45.2 | 5.1 |
| 15 | 22.8 | 3.4 |
| 30 | 10.5 | 2.1 |
| 60 | 9.8 | 1.9 |
The data in this table is hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Common Artifacts in Platelet Aggregometry
| Observed Artifact | Potential Cause | Recommended Action |
| Spontaneous Aggregation | Platelets are pre-activated due to improper handling or contamination. | Ensure gentle mixing, use clean equipment, and check for endotoxin (B1171834) contamination in reagents. |
| Drifting Baseline | Temperature fluctuations or platelet settling. | Allow the instrument to stabilize at 37°C and ensure proper stirring of the platelet suspension. |
| No Aggregation Response | Inactive agonist or non-responsive platelets. | Prepare fresh agonist solution and use a different blood donor if platelet dysfunction is suspected. |
Visualizations
Caption: Workflow for optimizing inhibitor incubation time.
How to prevent degradation of Nipecotamide during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nipecotamide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The main factors contributing to the degradation of this compound are exposure to high temperatures, incompatible pH conditions (especially alkaline), presence of strong oxidizing agents or strong bases, and exposure to light.[1][2] Metal ions can also act as catalysts, accelerating hydrolytic degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8°C) is recommended. The substance should also be protected from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes a piperidine (B6355638) ring and an amide group, the likely degradation pathways for this compound include:
-
Hydrolysis: The amide bond can hydrolyze, especially under acidic or basic conditions or at elevated temperatures, to form nipecotic acid and ammonia.[1]
-
Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[2]
-
Thermal Degradation: At high temperatures (around 200°C and above), this compound can undergo thermal decomposition, primarily through the cleavage of the amide bond.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation reactions.
Q4: How can I detect this compound degradation in my samples?
A4: Degradation can be detected by various analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC), which can separate this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound in solution. | Prepare fresh solutions before each experiment. If solutions need to be stored, aliquot them and store at -20°C or -80°C for a limited time after verifying stability under these conditions. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unexpected peaks. |
| Precipitation of the compound from the solution. | Change in pH or temperature affecting solubility, or formation of insoluble degradation products. | Ensure the pH and temperature of your experimental buffers are within the optimal range for this compound solubility and stability. Filter the solution if necessary and analyze the precipitate to identify its nature. |
| Discoloration of the this compound solution. | Oxidation or other degradation pathways. | Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. Store solutions protected from light. |
Quantitative Data on this compound Degradation
The following tables summarize hypothetical quantitative data on this compound degradation under various stress conditions. This data is for illustrative purposes to guide experimental design, as specific kinetic data for this compound is not extensively available in the public domain. The degradation rates are based on the known stability of similar compounds containing piperidine and amide functionalities.
Table 1: Effect of Temperature on this compound Degradation (in solid state)
| Temperature | Time (hours) | % Degradation (Hypothetical) |
| 50°C | 24 | < 0.1% |
| 100°C | 24 | ~1-2% |
| 150°C | 24 | ~5-10% |
| 200°C | 8 | > 20% (Decomposition starts)[1] |
Table 2: Effect of pH on this compound Degradation (in aqueous solution at 25°C)
| pH | Time (days) | % Degradation (Hypothetical) |
| 3.0 | 7 | ~1-3% |
| 5.0 | 7 | < 1% |
| 7.0 | 7 | ~1-2% |
| 9.0 | 7 | ~5-8% |
| 11.0 | 1 | > 10% |
Table 3: Effect of Light Exposure on this compound Degradation (in aqueous solution at 25°C)
| Light Condition | Time (hours) | % Degradation (Hypothetical) |
| Dark (Control) | 24 | < 0.1% |
| Ambient Light | 24 | ~1-2% |
| UV Light (254 nm) | 8 | ~10-15% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.[2]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours.[1]
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in water) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The gradient can be optimized to achieve adequate separation of all peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
Technical Support Center: Optimizing Nipecotamide Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to achieve optimal Nipecotamide activity in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of this compound and its derivatives?
This compound and its analogs have been shown to act as inhibitors of several key enzymes, including:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are crucial in neurotransmission.
-
Coagulation Factors: Thrombin and Factor Xa, which are serine proteases central to the blood coagulation cascade.[1]
Q2: Why is pH a critical factor in enzymatic assays with this compound?
The pH of the assay buffer is a critical parameter that can significantly impact the results of your experiment for several reasons:
-
Enzyme Activity: Every enzyme has an optimal pH range at which it exhibits maximum catalytic activity. Deviations from this range can lead to a significant decrease in activity and can even cause irreversible denaturation of the enzyme.
-
Inhibitor Interaction: The ionization state of both the this compound inhibitor and the amino acid residues in the enzyme's active site are pH-dependent. Changes in pH can alter the binding affinity of this compound to its target enzyme, thereby affecting its inhibitory potency.
-
Substrate Solubility and Stability: The solubility and stability of the substrate used in the assay can be influenced by pH. Suboptimal pH may lead to substrate precipitation or degradation, resulting in inaccurate measurements.
-
Compound Stability: The stability of this compound itself may be pH-dependent. It is important to work within a pH range where the compound is stable throughout the experiment.
Q3: What is the optimal pH for enzymatic assays involving this compound's targets?
The optimal pH depends on the specific enzyme being assayed. Based on available data, the following pH ranges are recommended for the primary targets of this compound:
| Enzyme | Optimal pH Range | Recommended Assay pH |
| Acetylcholinesterase (AChE) | 7.5 - 9.0[2][3] | 7.5 - 8.0[4] |
| Butyrylcholinesterase (BChE) | 8.0 - 9.0 | 8.0[5] |
| Thrombin | 8.3 - 9.5[6][7] | 8.0 - 8.3[6] |
| Factor Xa | ~ 8.0 | 8.0 |
It is important to note that while these are general guidelines, the optimal pH for your specific assay conditions (e.g., substrate, buffer system, temperature) should be determined empirically.
Troubleshooting Guide: pH-Related Issues in this compound Enzymatic Assays
This guide addresses common problems that may arise due to suboptimal pH conditions during your enzymatic assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | The assay buffer pH is outside the optimal range for the target enzyme. | Verify the pH of your buffer at the assay temperature. Perform a pH profile experiment by testing a range of pH values to determine the optimal pH for your specific enzyme and substrate combination. |
| Inconsistent or Non-Reproducible Results | The buffer has insufficient buffering capacity, leading to pH shifts during the reaction. | Ensure you are using the buffer within its effective buffering range (pKa ± 1). Consider increasing the buffer concentration (typically 25-100 mM) to better resist pH changes. |
| The pH of the buffer is sensitive to temperature changes. | If your assay involves temperature shifts, choose a buffer with low temperature sensitivity. Always adjust the final pH of the buffer at the intended assay temperature. | |
| High Background Signal | The substrate is unstable at the assay pH and is undergoing non-enzymatic hydrolysis. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation at the tested pH. If the background is high, consider adjusting the pH to a range where the substrate is more stable, while still maintaining adequate enzyme activity. |
| Precipitation in Assay Wells | The this compound compound, substrate, or product has low solubility at the assay pH. | Check the solubility of all components at the tested pH. You may need to find a compromise pH that balances both solubility and enzyme activity. In some cases, adding a small amount of a co-solvent like DMSO may be necessary, but its effect on enzyme activity must be checked. |
| Apparent Low Inhibitor Potency | The pH is not optimal for the binding of this compound to the target enzyme. | The ionization state of this compound or the enzyme's active site may not be favorable for binding at the current pH. Perform the inhibition assay at different pH values within the enzyme's active range to determine the pH at which this compound exhibits the highest potency. |
Experimental Protocols
Protocol: Determining the Optimal pH for an Enzymatic Assay
This protocol outlines a general method for determining the optimal pH for your enzyme in the presence of its substrate.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9, glycine (B1666218) for pH 9-10.5). Ensure that the ionic strength is consistent across all buffers.
-
Assay Setup: In a 96-well plate, set up reactions for each pH value to be tested. Each reaction should contain the buffer, substrate, and any necessary cofactors. Include "no-enzyme" controls for each pH to measure background substrate degradation.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the enzyme to all wells.
-
Data Collection: Immediately place the plate in a microplate reader and measure the rate of product formation or substrate consumption over time at the appropriate wavelength and temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each pH value from the linear portion of the reaction curve.
-
Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.
-
Plot the initial velocity (v₀) against the pH. The pH at which the highest activity is observed is the optimal pH for your assay conditions.
-
Protocol: Acetylcholinesterase (AChE) Inhibition Assay with a this compound Derivative
This protocol is adapted from a published method for assaying the inhibitory activity of an isothis compound (B28982) derivative against AChE.[1]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a solution of AChE (from electric eel) in the assay buffer (e.g., 0.9 U/mL).
-
DTNB Solution: Prepare a 3.3 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in 0.1 M phosphate buffer, pH 7.0, containing 0.1 M NaHCO₃.
-
Substrate Solution: Prepare a 0.05 mM solution of acetylthiocholine (B1193921) iodide in water.
-
Inhibitor Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
120 µL of Assay Buffer (pH 8.0)
-
20 µL of AChE solution
-
20 µL of DTNB solution
-
20 µL of the this compound derivative solution at various concentrations (or buffer for the control).
-
-
Incubate the plate at 25°C for 20 minutes.
-
Initiate the reaction by adding 20 µL of the acetylthiocholine iodide substrate solution to each well.
-
Immediately monitor the increase in absorbance at 412 nm for 5 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction rate for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. arborassays.com [arborassays.com]
- 6. 凝血酶因子IIa [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Nipecotamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cytotoxicity observed during experiments with Nipecotamide derivatives.
Section 1: Initial Troubleshooting - Is the Observed Cytotoxicity a True Biological Effect or an Experimental Artifact?
When unexpected cytotoxicity is observed, the first step is to rule out experimental error or artifacts. This section provides a guide to common issues in widely used cytotoxicity assays.
Q1: My MTT/XTT assay shows high cytotoxicity even at low concentrations of my this compound derivative. What are the initial troubleshooting steps?
High cytotoxicity in MTT or similar tetrazolium reduction assays can stem from several factors. It is crucial to differentiate between true cellular effects and assay interference.[1][2]
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Compound Interference | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for viability, or interfere with formazan (B1609692) crystal solubilization, giving a false impression of cytotoxicity.[3][4][5] Run a control plate with the compound in cell-free media to check for direct reduction of the assay reagent. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration is non-toxic to the cells (typically <0.5%).[1][2] Run a vehicle control with the same concentration of solvent used in the experimental wells. |
| Incorrect Seeding Density | Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, masking the true effect of the compound.[1][6] Optimize cell seeding density for your specific cell line and assay duration. |
| Contamination | Microbial contamination (e.g., bacteria, yeast, mycoplasma) can affect cell health and interfere with the assay.[1] Visually inspect cell cultures for any signs of contamination and regularly test for mycoplasma. |
| Reagent/Media Issues | Phenol (B47542) red in culture medium can interfere with absorbance readings.[1] Consider using phenol red-free medium during the assay. Ensure reagents are fresh and properly stored. |
Troubleshooting Workflow for Unexpected Assay Results
Caption: A decision-making workflow for initial troubleshooting of unexpected cytotoxicity results.
Section 2: Investigating the Mechanism of True Cytotoxicity
If initial troubleshooting suggests the observed cytotoxicity is a genuine biological effect of the this compound derivative, the next step is to investigate the underlying mechanism.
Q2: How can I determine if the cell death is due to apoptosis or necrosis?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is a critical step in characterizing the cytotoxic mechanism.[7] This can be achieved using flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[8][9][10]
-
Early Apoptosis: Cells will be Annexin V positive and PI/7-AAD negative.[8]
-
Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI/7-AAD.[8]
-
Necrosis: Cells will be Annexin V negative and PI/7-AAD positive.
-
Live Cells: Cells will be negative for both stains.
Experimental Data Interpretation:
| Annexin V Staining | PI/7-AAD Staining | Cell Population |
| Negative | Negative | Live |
| Positive | Negative | Early Apoptotic |
| Positive | Positive | Late Apoptotic/Necrotic |
| Negative | Positive | Necrotic |
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Q3: Some studies on this compound derivatives suggest involvement of oxidative stress. How can I test for the induction of Reactive Oxygen Species (ROS)?
An overproduction of ROS can lead to cellular damage and has been implicated in the cytotoxicity of some compounds.[11][12] You can measure intracellular ROS levels using cell-permeable fluorescent probes like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[11][13]
Upon entering the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11] The fluorescence intensity is proportional to the level of intracellular ROS and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometry.[11][12]
Experimental Workflow for Investigating Cytotoxicity Mechanism
Caption: An experimental workflow for investigating the mechanism of true cytotoxicity.
Section 3: Frequently Asked Questions (FAQs)
-
Q: My untreated control cells show high levels of cell death. Why? A: This could be due to suboptimal culture conditions (e.g., over-confluency, nutrient depletion), contamination, or harsh cell handling during the experiment.[1][6]
-
Q: Can the this compound derivative itself interfere with the fluorescence of my assay? A: It is possible. Always run a control with your compound in the absence of cells to check for any inherent fluorescence or quenching properties at the excitation and emission wavelengths of your assay.
-
Q: My results are not consistent between experiments. What can I do? A: Inconsistent results are often due to variability in cell health, passage number, seeding density, or reagent preparation.[1][2] Standardize your protocols, use cells within a consistent passage number range, and prepare fresh reagents for each experiment.
-
Q: What is a good positive control to use in my cytotoxicity assay? A: A well-characterized cytotoxic agent like Staurosporine or Etoposide for apoptosis, or a high concentration of Triton X-100 for necrosis, can be used to ensure the assay is working correctly.[10][14]
Section 4: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 650 nm using a microplate reader.[15]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a general framework for assessing apoptosis.
-
Cell Preparation: Seed and treat cells with the this compound derivative as you would for a standard cytotoxicity assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase, as trypsin can sometimes damage the cell membrane.[16] Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples immediately by flow cytometry. Be sure to include unstained, single-stained (Annexin V only and PI only), and positive controls for proper compensation and gating.[17]
Protocol 3: Reactive Oxygen Species (ROS) Detection Assay
This protocol outlines the general steps for measuring intracellular ROS using DCFH-DA.
-
Cell Preparation: Culture cells to the desired confluency in a 96-well plate or other suitable culture vessel.
-
Probe Loading: Remove the culture medium and wash the cells with a serum-free medium or PBS. Add the DCFH-DA solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[11][18]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any excess probe that has not entered the cells.[13]
-
Compound Treatment: Add the this compound derivative at the desired concentrations. A known ROS inducer (e.g., hydrogen peroxide) should be used as a positive control.[12][18]
-
Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorescence plate reader, microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm.[11][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. akadeum.com [akadeum.com]
- 8. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 9. biotium.com [biotium.com]
- 10. mybiosource.com [mybiosource.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antbioinc.com [antbioinc.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Nipecotamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) permeability of Nipecotamide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's inherent blood-brain barrier permeability low?
Nipecotic acid, the parent compound of this compound, is a potent inhibitor of GABA uptake. However, its therapeutic potential for central nervous system (CNS) disorders is limited by its hydrophilic nature, which prevents it from readily crossing the lipophilic blood-brain barrier.[1][2] Strategies to overcome this often involve creating more lipophilic analogs or prodrugs.
Q2: What are the primary strategies for enhancing the BBB permeability of this compound analogs?
The main approaches focus on modifying the this compound structure to increase its lipophilicity or to hijack endogenous transport systems of the BBB. These strategies include:
-
Prodrug Formation: Attaching a lipophilic moiety or a substrate for a specific BBB transporter (like the large neutral amino acid transporter 1, LAT1) to the this compound structure.[1][2][3][4] Examples include esterification with amino acids such as L-serine or L-tyrosine.[1][4]
-
Structural Modification: Synthesizing N-substituted derivatives of this compound to increase lipophilicity and potentially improve BBB penetration.[5][6][7]
-
Carrier-Mediated Transport: Designing analogs that are recognized and transported into the brain by specific carriers, such as those for amino acids or other nutrients.[8][9][10]
Q3: How can I determine if my this compound analog is a substrate for efflux pumps like P-glycoprotein (P-gp)?
Efflux pumps, particularly P-glycoprotein (P-gp), actively transport substances out of the brain, limiting their accumulation. To assess if your analog is a P-gp substrate, you can use an in vitro model with cells overexpressing P-gp, such as the MDCK-MDR1 cell line.[11][12][13][14]
A bidirectional transport assay is performed, measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A high efflux ratio (Papp B-A / Papp A-B), typically greater than 2, suggests that the compound is a substrate for active efflux.[11][14]
Troubleshooting Guides for Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
Q: My hydrophilic this compound analog shows very low or no permeability in the PAMPA-BBB assay. How can I troubleshoot this?
A: The PAMPA assay primarily measures passive diffusion, so highly hydrophilic compounds are expected to have low permeability.[15]
-
Issue: The compound may not be soluble enough in the artificial membrane.
-
Solution: While challenging for hydrophilic compounds, ensure your compound is fully dissolved in the donor well. The use of co-solvents can sometimes help, but their effect on membrane integrity must be validated.[16]
-
-
Issue: The incubation time may be too short for slow permeation.
-
Solution: For compounds with expected low permeability, extending the incubation time can sometimes allow for detectable amounts to cross the membrane. However, be mindful of potential compound degradation over longer periods.[17]
-
-
Issue: The analytical method is not sensitive enough to detect the low concentration in the acceptor well.
-
Solution: Use a highly sensitive analytical method like LC-MS/MS for quantification.[15]
-
-
Interpretation: Consistently low permeability in PAMPA reinforces the hydrophilic nature of your analog and suggests that passive diffusion is not a primary mechanism for its BBB penetration. This would point towards the need for carrier-mediated transport strategies.
Caco-2 and MDCK Permeability Assays
Q: I am observing high variability in the apparent permeability (Papp) values for my this compound analog in our Caco-2/MDCK assay.
A: Variability in cell-based assays can stem from several factors.
-
Issue: Inconsistent cell monolayer integrity.
-
Solution: Always verify the integrity of your cell monolayer before and during the experiment. Measure the transepithelial electrical resistance (TEER) and check the permeability of a paracellular marker like Lucifer Yellow.[18] The cell monolayer can be considered ready for reuse in subsequent experiments if the TEER values fully recover after a couple of days.[18]
-
-
Issue: Low recovery of the test compound.
-
Solution: Low recovery can be due to non-specific binding to the plate material or accumulation within the cell monolayer. Using plates made of low-binding materials and including a detergent like polysorbate 80 (at a concentration that does not disrupt the membrane) in the assay buffer can help mitigate this.[15][19]
-
-
Issue: Inconsistent cell culture conditions.
-
Solution: Standardize cell passage number, seeding density, and culture duration to ensure consistent expression of transporters and tight junction proteins.[20]
-
Q: My this compound analog has a high efflux ratio in the MDCK-MDR1 assay. What does this mean and what are the next steps?
A: A high efflux ratio (typically >2) indicates that your compound is likely a substrate of the P-gp efflux pump.[11][12][13] This is a significant hurdle for CNS drug development as P-gp will actively transport your compound out of the brain.
-
Next Steps:
-
Structural Modification: Modify the analog's structure to reduce its affinity for P-gp. This can be a challenging but crucial step in the optimization process.
-
Co-administration with P-gp inhibitors: In a research setting, you can co-administer a known P-gp inhibitor to confirm that the low brain penetration is indeed due to P-gp efflux. However, this is not always a viable clinical strategy due to potential drug-drug interactions.
-
In Vivo Microdialysis
Q: I am having difficulty detecting my polar this compound analog in the brain dialysate using in vivo microdialysis.
A: In vivo microdialysis can be challenging, especially for polar and low-concentration compounds.[21][22]
-
Issue: Low recovery across the microdialysis probe membrane.
-
Issue: Non-specific binding to the tubing and probe.
-
Solution: As with in vitro assays, non-specific binding can be an issue. Pre-conditioning the microdialysis system with a solution of the compound can sometimes help to saturate binding sites.
-
-
Issue: Insufficient analytical sensitivity.
-
Solution: The concentration of unbound drug in the brain's extracellular fluid can be very low. A highly sensitive and specific analytical method, such as LC-MS/MS, is essential for accurate quantification.[22]
-
-
Issue: The compound is not crossing the BBB in sufficient amounts.
-
Solution: If troubleshooting the microdialysis technique itself does not yield detectable levels, it is a strong indication that the BBB permeability of your analog is very low. This would necessitate a return to the design and synthesis phase to further optimize the compound's properties.
-
Quantitative Data on this compound Analog Permeability
The following table summarizes hypothetical permeability data for this compound and its analogs. Note: Specific, publicly available quantitative data for a wide range of this compound analogs is limited. This table is illustrative and intended to guide researchers in their data analysis and comparison.
| Compound | Strategy | LogP | PAMPA-BBB Pe (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | In Vivo Brain/Plasma Ratio (Kp,uu) |
| Nipecotic Acid | Parent | -1.5 | < 0.1 | N/A | < 0.01 |
| This compound | Amide | -0.8 | 0.2 | 1.2 | 0.02 |
| Analog A | Lipophilic N-substitution | 1.5 | 2.5 | 4.5 | 0.05 |
| Analog B | L-Serine Prodrug | -1.0 | 0.5 | 1.5 | 0.15 |
| Analog C | L-Tyrosine Prodrug | 0.2 | 1.8 | 1.3 | 0.25 |
Experimental Protocols
Protocol 1: Synthesis of an L-Amino Acid-Nipecotamide Prodrug
This protocol provides a general procedure for the synthesis of an L-amino acid ester prodrug of Nipecotic acid, a strategy aimed at utilizing amino acid transporters at the BBB.[1][2][4]
-
Protection of Nipecotic Acid: Protect the secondary amine of Nipecotic acid with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium hydroxide.
-
Protection of the Amino Acid: Protect the carboxylic acid of the desired L-amino acid (e.g., L-Serine or L-Tyrosine) as a benzyl (B1604629) ester.
-
Esterification: Couple the N-Boc-Nipecotic acid with the protected amino acid ester using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) in an anhydrous solvent like Dichloromethane (DCM).
-
Deprotection:
-
Remove the Boc protecting group from the nipecotate nitrogen using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Remove the benzyl ester from the amino acid via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst).
-
-
Purification: Purify the final prodrug product using techniques such as column chromatography or recrystallization. Characterize the final compound using NMR and mass spectrometry.
Protocol 2: In Vitro BBB Permeability Assay using a Cell-Based Model (e.g., Caco-2 or MDCK)
This protocol outlines the key steps for assessing the permeability and efflux potential of this compound analogs.
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-7 days for MDCK).
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers.
-
Perform a Lucifer Yellow permeability assay to assess paracellular transport. Only use monolayers that meet predefined integrity criteria.
-
-
Permeability Assay (Bidirectional):
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of the test compounds in the transport buffer.
-
Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Visualizations
Caption: Strategies for enhancing the BBB permeability of this compound analogs.
Caption: Experimental workflow for assessing the BBB permeability of this compound analogs.
Caption: The role of P-glycoprotein in limiting drug accumulation in the brain.
References
- 1. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of N-substituted this compound derivatives as multifunctional agents for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecular Drug Transfer across the Blood-Brain Barrier via Carrier-Mediated Transport Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evotec.com [evotec.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 16. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Challenges for the in vivo quantification of brain neuropeptides using microdialysis sampling and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Optimizing reaction conditions for the amidation of piperidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the amidation of piperidine (B6355638) derivatives.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with a piperidine derivative is resulting in low to no yield. What are the common causes?
Several factors can contribute to poor yields in the amidation of piperidine derivatives. The most common issues include:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the piperidine. If the coupling reagent is not reactive enough, is used in insufficient amounts, or has degraded, the activation will be incomplete.
-
Deactivation of the Piperidine Amine: The nitrogen on the piperidine ring can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the reaction.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the nitrogen on the piperidine ring can physically block the approach of the reactants, slowing down or preventing the reaction.
-
Presence of Water: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and reaction temperature can significantly impact the outcome of the reaction.
Q2: How do I select the appropriate coupling reagent for my piperidine amidation?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction outcomes. Here is a comparison of common coupling reagents:
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly efficient reagents known for fast reaction times and high yields, even with sterically hindered substrates. HATU and COMU are often considered superior for challenging couplings due to the formation of highly reactive activated esters. COMU offers the additional benefits of being non-explosive and having water-soluble byproducts, which can simplify purification.
-
Phosphonium Salts (e.g., PyBOP): PyBOP is another effective coupling reagent that provides high yields with a low risk of racemization.
-
Carbodiimides (e.g., EDC, DIC): These are cost-effective and widely used. However, they can lead to racemization, which can often be suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.
Q3: What is the role of a base in the amidation reaction, and which one should I choose?
A non-nucleophilic organic base is typically added to the reaction mixture to:
-
Neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
Prevent the protonation of the piperidine nitrogen by the carboxylic acid.
Commonly used bases include diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA). For substrates that are sensitive to strong bases, milder options like N-methylmorpholine or 2,6-lutidine can be employed.
Q4: I am observing significant side reactions. How can I minimize them?
Common side reactions in piperidine amidation include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid. Using coupling reagents known to suppress racemization, such as HATU or COMU, or adding HOBt or OxymaPure to carbodiimide-mediated couplings can minimize this. Running the reaction at lower temperatures can also be beneficial.
-
N-acylurea formation: This is a common byproduct when using carbodiimide (B86325) reagents like EDC.
-
Guanidinium byproduct: Can form when using excess uronium-based reagents like HATU. It is recommended to use a slight excess of the coupling reagent and add the amine shortly after the activation of the carboxylic acid.
Q5: What are the best practices for purifying my piperidine amide product?
Purification can often be challenging due to the basic nature of the piperidine moiety. Common purification techniques include:
-
Acid-Base Extraction: This is a useful technique to separate the basic piperidine product from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute acid solution to protonate the piperidine amide, which then moves to the aqueous layer. The aqueous layer is then basified, and the deprotonated product is extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is commonly used. However, the basicity of the piperidine can lead to tailing of the product peak. Adding a small amount of a basic modifier, like triethylamine (e.g., 0.5-1%), to the eluent can help to obtain better peak shapes.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU or COMU). - Ensure the coupling reagent is fresh and has been stored correctly. |
| Deactivation of the piperidine amine by protonation. | - Add a non-nucleophilic base like DIPEA (2-3 equivalents). | |
| Steric hindrance from substituents on the piperidine or carboxylic acid. | - Increase the reaction temperature and/or reaction time. - Consider using a less sterically hindered coupling reagent. | |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e |
Resolving racemic mixtures of Nipecotamide for stereospecific studies
Welcome to the technical support center for the chiral resolution of Nipecotamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining enantiomerically pure this compound for stereospecific studies.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for resolving racemic this compound?
A1: The two most common and effective methods for resolving racemic this compound and its derivatives are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC). Diastereomeric salt formation is a classical resolution technique that involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[1][2] Chiral HPLC provides direct separation of enantiomers on a chiral stationary phase (CSP).[3]
Q2: I am not achieving good separation with my current chiral HPLC column. What could be the issue?
A2: The choice of the chiral stationary phase is critical. For nipecotic acid amides, columns such as beta-cyclodextrin, cellulose (B213188) carbamate, and Pirkle-type columns have been reported to provide unsatisfactory separation.[3] An alpha 1-acid glycoprotein (B1211001) (AGP) chiral column has been shown to be effective in achieving baseline resolution.[3] Beyond the column itself, the mobile phase composition, including pH, and the use of cationic and uncharged modifiers, plays a crucial role in achieving successful chiral resolution.[3]
Q3: What are the key mobile phase parameters to optimize for the separation of this compound enantiomers on an AGP column?
A3: For an AGP column, several mobile phase parameters are critical for optimization:
-
pH: The pH of the phosphate (B84403) buffer should be carefully controlled, with a pH of 7.0 being reported as effective.[3]
-
Cationic Modifiers: The addition of a cationic modifier, such as Tetrabutylammonium (TBA), can significantly impact retention and resolution.[3]
-
Uncharged Modifiers: An uncharged organic modifier, like ethanol (B145695), is another key component to optimize for achieving baseline separation.[3]
-
Buffer Ionic Strength: The ionic strength of the buffer can also influence the separation.[3]
Q4: Can I use mass spectrometry (MS) for the detection of this compound enantiomers?
A4: Yes, mass spectrometry is a powerful detection technique that can be coupled with HPLC (LC-MS) for sensitive and selective detection of this compound enantiomers. While MS itself is "chirally blind" and cannot differentiate between enantiomers, it provides excellent sensitivity and selectivity when combined with a successful chiral chromatographic separation.[3]
Q5: My diastereomeric salt crystallization is resulting in an oil instead of crystals. What is causing this?
A5: "Oiling out," the separation of the solute as a liquid phase, often occurs due to a high level of supersaturation or if the temperature is above the melting point of the solvated salt. To troubleshoot this, you can try reducing the supersaturation by using a more dilute solution or employing a slower cooling rate. Additionally, experimenting with a different solvent system where crystallization can occur at a higher temperature may be beneficial.[4]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause | Suggested Solution | Citation |
| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent. Insufficient supersaturation. | Screen a variety of solvents with different polarities. Carefully evaporate some solvent to increase concentration. Introduce an "anti-solvent" to induce precipitation. | [4] |
| Low Yield of Desired Diastereomer | The desired salt has significant solubility in the mother liquor. | Optimize the solvent volume to the minimum required for dissolution at a higher temperature. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration. | [5] |
| Poor Diastereomeric Excess (d.e.) | The undesired diastereomer co-precipitates with the desired one. | Perform recrystallization of the obtained solid. Screen for a different resolving agent or solvent system that provides better discrimination. | [6] |
| Formation of an Oil | High supersaturation. Temperature is above the melting point of the solvated salt. | Use a more dilute solution. Employ a slower cooling rate. Use a solvent system that allows crystallization at a higher temperature. | [4] |
Chiral HPLC on an AGP Column
| Problem | Possible Cause | Suggested Solution | Citation |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). Suboptimal mobile phase composition. | Use an alpha 1-acid glycoprotein (AGP) column. Systematically optimize the mobile phase pH, and the concentration of cationic and uncharged modifiers. | [3] |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. Column overload. Inappropriate mobile phase pH. | Add a basic modifier like diethylamine (B46881) (DEA) to the mobile phase. Reduce the sample concentration or injection volume. Ensure the mobile phase pH is suitable for the analyte's pKa. | [3][5] |
| Inconsistent Retention Times | Fluctuations in column temperature. Inconsistent mobile phase preparation. | Use a column oven to maintain a constant temperature. Ensure accurate and consistent preparation of the mobile phase, including pH and modifier concentrations. | [3] |
| Low Signal Intensity | Suboptimal detector settings. Sample degradation. | Optimize detector parameters (e.g., wavelength for UV). Ensure proper sample handling and storage. | [3] |
Quantitative Data
Table 1: Comparison of Resolution Methods for this compound Derivatives
| Method | Resolving Agent / Column | Compound | Yield | Enantiomeric Excess (ee%) / Purity | Citation |
| Diastereomeric Salt Crystallization | (-)-Dibenzoyl-L-tartaric acid | (S)-Ethyl nipecotate | ~32% (after multiple crystallizations) | >98% | [6] |
| Chiral HPLC | alpha 1-acid glycoprotein (AGP) | Nipecotic acid amides | N/A (Analytical) | Baseline Resolution | [3] |
Note: The yield for diastereomeric salt crystallization can be highly variable and dependent on the number of recrystallization steps performed to achieve the desired enantiomeric purity.
Experimental Protocols
Protocol 1: Resolution of Racemic Ethyl Nipecotate via Diastereomeric Salt Crystallization
This protocol is based on the resolution of ethyl nipecotate using a tartaric acid derivative.
Materials:
-
Racemic ethyl nipecotate
-
Di-benzoyl-L-tartaric acid (resolving agent)
-
Ethanol (solvent)
-
Ethyl acetate (B1210297) (anti-solvent, optional)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve racemic ethyl nipecotate (1 equivalent) in a minimal amount of warm ethanol. In a separate flask, dissolve di-benzoyl-L-tartaric acid (0.5-1.0 equivalents) in warm ethanol.
-
Crystallization: Slowly add the resolving agent solution to the racemic ethyl nipecotate solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can aid crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Purification (Recrystallization): To improve diastereomeric purity, dissolve the crystals in a minimal amount of hot ethanol and allow them to recrystallize as described in step 2. Repeat this process until the desired diastereomeric excess is achieved, monitored by an appropriate analytical method (e.g., chiral HPLC of the liberated free base).
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., with NaHCO₃ or a dilute NaOH solution) to liberate the free ethyl nipecotate. Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Analysis: Dry the combined organic extracts, evaporate the solvent, and analyze the resulting enantiomerically enriched ethyl nipecotate for enantiomeric excess using chiral HPLC.
Protocol 2: Chiral HPLC Separation of this compound Enantiomers
This protocol describes a general method for the analytical separation of this compound enantiomers using an AGP column.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.
-
Chiral Column: alpha 1-acid glycoprotein (AGP) column.
-
Mobile Phase Components: Phosphate buffer, Tetrabutylammonium (TBA) (cationic modifier), Ethanol (uncharged modifier), HPLC-grade water.
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (e.g., 20 mM, pH 7.0) containing an optimized concentration of TBA and ethanol. The exact concentrations need to be determined empirically for optimal resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min (to be optimized for the specific column dimensions).
-
Temperature: Controlled using a column oven, typically set between 20-40°C.
-
Detection: UV detector at a suitable wavelength for this compound or a mass spectrometer with an appropriate ionization source.
-
Injection Volume: 5-20 µL.
Procedure:
-
System Preparation: Equilibrate the AGP column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a suitable concentration.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Optimization: If baseline resolution is not achieved, systematically adjust the mobile phase parameters (pH, TBA concentration, ethanol concentration) and column temperature to improve the separation.
Visualizations
GABAergic Synapse Signaling Pathway
This compound is an inhibitor of the GABA transporter (GAT), which is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. By inhibiting GAT, this compound increases the concentration and duration of GABA in the synapse, thereby enhancing GABAergic neurotransmission. Understanding the stereospecific effects of this compound enantiomers on GAT is crucial for developing targeted therapeutics.
Caption: Simplified diagram of a GABAergic synapse showing the inhibitory action of this compound on the GABA transporter (GAT1).
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for the chiral resolution of this compound using diastereomeric salt crystallization.
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for the analytical separation of this compound enantiomers by chiral HPLC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Antithrombotic Profiles of Nipecotamide and Isonipecotamide Derivatives
For Immediate Release: December 18, 2025
A detailed examination of nipecotamide and isothis compound (B28982) derivatives reveals distinct antithrombotic mechanisms, with nipecotamides primarily exhibiting antiplatelet activity and isonipecotamides functioning as anticoagulants through the inhibition of key coagulation factors. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and professionals in drug development.
Executive Summary
Thrombotic disorders, a leading cause of morbidity and mortality worldwide, necessitate the development of novel antithrombotic agents. This report focuses on two classes of piperidine (B6355638) carboxamide derivatives: nipecotamides and isonipecotamides. Our analysis of the available preclinical data indicates that these compounds employ different strategies to achieve their antithrombotic effects. This compound derivatives have been shown to be effective inhibitors of platelet aggregation. In contrast, isothis compound derivatives demonstrate potent anticoagulant properties by directly targeting and inhibiting thrombin and Factor Xa (fXa). This guide presents a comprehensive comparison of their quantitative data, a detailed look into their experimental evaluation, and visual representations of their mechanisms of action.
Data Presentation: Quantitative Antithrombotic Effects
The antithrombotic potential of this compound and isothis compound derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for representative compounds from each class.
Table 1: Antithrombotic Effects of this compound Derivatives (Antiplatelet Activity)
| Compound/Derivative | Test System | Agonist | Potency (IC50/Ki/ED50) | Reference |
| 4-Hexyloxyanilide of nipecotic acid | Human Platelet-Rich Plasma (in vitro) | ADP & Adrenaline | IC50: ~40 µM | [1] |
| rac-A-1 | Human Platelet Suspension (in vitro) | Not Specified | IC50: 46.25 µM | [2] |
| rac-A-1 (with Aspirin) | Human Platelet Suspension (in vitro) | Not Specified | IC50: 18.4 µM | [2] |
| A-1C | Gel-Filtered Human Platelets (in vitro) | Platelet-Activating Factor (PAF) | Ki: 19.28 µM | [1] |
| α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)-piperidino]-p-xylene | Mouse (in vivo) | Collagen + Epinephrine (B1671497) | ED50: 27.5 µmol/kg (20 mg/kg) | [3] |
| A-1C (with Aspirin) | Mouse (in vivo) | Collagen + Epinephrine | 2-fold reduction in ED50 | [2] |
Note: A-1 is α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene, and A-1C is its meso diastereomer.
Table 2: Antithrombotic Effects of Isothis compound Derivatives (Anticoagulant Activity)
| Compound/Derivative | Target Enzyme | Potency (Ki) | Reference |
| Compound 1 (N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide) | Thrombin (bovine) | 6 nM | [4] |
| Compound 1 | Factor Xa (human) | > 10,000 nM | [4] |
| Compound 23 (guanidino- and 4-Cl-biphenyl-substituted) | Factor Xa (human) | 31 nM | [4] |
| Compound 23 | Thrombin (bovine) | > 10,000 nM | [4] |
| Compound 3 (guanidino-containing fXa-selective inhibitor) | Factor Xa (human) | 15 nM | [5] |
Mechanisms of Action
The antithrombotic effects of this compound and isothis compound derivatives are rooted in their distinct molecular targets within the complex processes of thrombosis.
This compound Derivatives: Inhibition of Platelet Aggregation
This compound derivatives primarily exert their antithrombotic effects by inhibiting platelet aggregation[1]. Platelets play a crucial role in the formation of blood clots, and their aggregation is a key step in this process. The mechanism of action for some nipecotamides involves the competitive inhibition of the platelet-activating factor (PAF) receptor[1]. By blocking this receptor, these compounds prevent the signaling cascade that leads to platelet activation and aggregation.
Isothis compound Derivatives: Inhibition of Coagulation Cascade
Isothis compound derivatives function as anticoagulants by directly inhibiting key enzymes in the coagulation cascade[4]. Specifically, various derivatives have been synthesized to be potent and selective inhibitors of thrombin (Factor IIa) and/or Factor Xa[4][5]. These enzymes are critical for the conversion of fibrinogen to fibrin (B1330869), which forms the meshwork of a stable blood clot. By inhibiting these factors, isothis compound derivatives effectively block the formation of fibrin and, consequently, the propagation of the thrombus.
Experimental Protocols
The evaluation of the antithrombotic effects of this compound and isothis compound derivatives involves distinct in vitro and in vivo experimental models tailored to their respective mechanisms of action.
Protocols for this compound (Antiplatelet) Evaluation
In Vitro Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of this compound derivatives on platelet aggregation.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: Platelet aggregation is induced in the PRP by adding agonists such as adenosine (B11128) diphosphate (B83284) (ADP), adrenaline, or platelet-activating factor (PAF). The aggregation is measured using a platelet aggregometer.
-
Inhibitor Testing: The this compound derivative is pre-incubated with the PRP before the addition of the agonist to assess its inhibitory effect.
-
Data Analysis: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is calculated[1].
-
In Vivo Thromboembolism Model
-
Objective: To assess the in vivo antithrombotic efficacy of this compound derivatives.
-
Methodology:
-
Animal Model: Mice are commonly used for this model.
-
Drug Administration: The test compound is administered to the mice, often in combination with a sub-effective dose of aspirin (B1665792) to evaluate synergistic effects.
-
Induction of Thromboembolism: A combination of collagen and epinephrine is injected intravenously to induce thromboembolic death.
-
Endpoint: The dose of the compound that protects 50% of the animals from death (ED50) is determined[3].
-
Protocols for Isothis compound (Anticoagulant) Evaluation
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the inhibitory activity of isothis compound derivatives against specific coagulation factors (thrombin and fXa).
-
Methodology:
-
Enzyme and Substrate Preparation: Purified human or bovine thrombin and fXa are used. A chromogenic substrate specific to each enzyme is prepared.
-
Inhibitor Testing: The isothis compound derivative is incubated with the enzyme in a buffer solution.
-
Enzymatic Reaction: The chromogenic substrate is added to initiate the reaction. The enzyme cleaves the substrate, releasing a colored product.
-
Measurement: The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is determined, from which the inhibition constant (Ki) is calculated[4].
-
In vivo models for anticoagulant efficacy, such as venous thrombosis models, would be the next step in evaluation but specific data for isothis compound derivatives in these models was not prominently available in the reviewed literature.
Conclusion
The comparative analysis of this compound and isothis compound derivatives underscores the diverse strategies available for therapeutic intervention in thrombotic diseases. Nipecotamides emerge as promising antiplatelet agents, with a mechanism centered on the inhibition of platelet aggregation. Their synergistic potential with existing antiplatelet drugs like aspirin warrants further investigation. Conversely, isonipecotamides are potent anticoagulants that function through the direct inhibition of thrombin and/or Factor Xa. This positions them in the same therapeutic class as direct oral anticoagulants (DOACs).
For researchers and drug development professionals, the choice between these two scaffolds will depend on the desired therapeutic target and clinical application. Further head-to-head comparative studies in standardized preclinical models would be invaluable to fully elucidate their relative efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for the continued exploration of these promising antithrombotic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic antiplatelet effects of a this compound A-1C and low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet activity of nipecotamides in experimental thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Class Isothis compound-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease [mdpi.com]
- 5. Evaluation of Novel Guanidino-Containing Isothis compound Inhibitors of Blood Coagulation Factors against SARS-CoV-2 Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nipecotamide Derivatives and Standard GAT1 Inhibitors in Modulating GABAergic Neurotransmission
For Immediate Release
[City, State] – [Date] – In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA)ergic signaling remains a cornerstone for the development of therapeutics targeting a range of neurological and psychiatric disorders. A key protein in this pathway is the GABA transporter 1 (GAT1), responsible for the reuptake of GABA from the synaptic cleft. Inhibition of GAT1 elevates synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This guide provides a detailed comparison of the efficacy of Nipecotamide derivatives against standard GAT1 inhibitors, supported by experimental data, to aid researchers and drug development professionals in their ongoing efforts.
Introduction to GAT1 Inhibition
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The termination of GABAergic signaling is largely mediated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[1] Among the four identified subtypes, GAT1 is the most predominantly expressed in the brain and is the primary target for GABA reuptake inhibitors.[1][2] By blocking GAT1, these inhibitors increase the concentration and duration of GABA in the synaptic cleft, leading to prolonged activation of GABA receptors and a subsequent reduction in neuronal excitability.[3] This mechanism of action is the basis for the therapeutic effects of GAT1 inhibitors in conditions such as epilepsy.
Quantitative Comparison of Inhibitor Potency
The efficacy of GAT1 inhibitors is primarily determined by their binding affinity (Ki) and their ability to inhibit GABA uptake (IC50). The following tables summarize the quantitative data for various this compound derivatives and standard GAT1 inhibitors from multiple studies.
Table 1: Inhibitory Potency (pIC50) of this compound Derivatives and Standard GAT1 Inhibitors
| Compound | pIC50 (mGAT1) | Reference |
| This compound Derivatives | ||
| DDPM-2571 | 8.29 ± 0.02 | [2] |
| rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid} (21p) | 6.78 ± 0.08 | [4] |
| rac-7j | 6.00 ± 0.04 | |
| Standard GAT1 Inhibitors | ||
| Tiagabine | 7.43 ± 0.11 | [2] |
| NNC-711 | ~7.40 (IC50 = 0.04 µM) | [5] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Binding Affinity (pKi) of this compound Derivatives and Standard GAT1 Inhibitors
| Compound | pKi (mGAT1) | Reference |
| This compound Derivatives | ||
| (R)-form of 21p | 7.10 ± 0.12 | [4] |
| Standard GAT1 Inhibitors | ||
| Tiagabine | Not explicitly found in provided search results | |
| NO-711 | Not explicitly found in provided search results |
pKi is the negative logarithm of the inhibition constant (Ki), representing the binding affinity of an inhibitor to a target. A higher pKi value indicates a stronger binding affinity.
Table 3: IC50 Values of Standard GAT1 Inhibitors
| Compound | IC50 (hGAT1) | Reference |
| Tiagabine | 390 ± 30 nM | [6] |
| Tiagabine | 0.07 µM | [5] |
| NNC-711 | 0.04 µM | [5] |
| NO711 | 1.0 µM | [7] |
| SKF89976a | 7 µM | [7] |
IC50 is the concentration of an inhibitor that reduces the response (e.g., GABA uptake) by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The primary experimental method for quantifying the efficacy of GAT1 inhibitors is the [³H]GABA uptake assay.
[³H]GABA Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the GAT1 transporter.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are cultured under standard conditions.
-
Cells are transiently or stably transfected with a plasmid encoding the GAT1 transporter (e.g., mGAT1 for murine or hGAT1 for human).
Assay Procedure:
-
Cell Plating: Transfected cells are seeded into 96-well plates at a density of approximately 50,000 cells per well and incubated for 24 hours.
-
Incubation with Inhibitors: The cell culture medium is removed, and the cells are washed with an appropriate assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Cells are then incubated for a specified period (e.g., 3-20 minutes) at room temperature or 37°C in the presence of various concentrations of the test compounds (this compound derivatives or standard inhibitors).
-
Initiation of Uptake: A solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) is added to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 3 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control group without any inhibitor. The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of GAT1 leads to a cascade of events that ultimately enhances GABAergic neurotransmission. The following diagrams illustrate the GAT1 inhibition signaling pathway and a typical experimental workflow for evaluating GAT1 inhibitors.
Caption: GAT1 Inhibition Signaling Pathway.
Caption: Experimental Workflow for GAT1 Inhibitor Evaluation.
Conclusion
The presented data indicate that novel this compound derivatives, such as DDPM-2571, exhibit potent GAT1 inhibitory activity, in some cases surpassing that of the standard inhibitor Tiagabine.[2] The development of these derivatives represents a promising avenue for the discovery of new therapeutic agents for neurological disorders characterized by GABAergic dysfunction. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct comparative efficacy studies in this important area of neuropharmacology. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Nipecotamide's Role in Neuroprotection Against Glutamate-Induced Toxicity: A Review of Available Evidence
To Researchers, Scientists, and Drug Development Professionals,
This guide addresses the topic of validating the neuroprotective effects of Nipecotamide against glutamate-induced excitotoxicity. Following a comprehensive review of publicly available scientific literature, we must report that there is currently no direct experimental evidence or published data to support the hypothesis that this compound confers neuroprotective effects against glutamate-induced neuronal damage.
The initial premise of this investigation was to compare this compound's performance with other neuroprotective agents, provide supporting experimental data, and detail associated protocols. However, our search for relevant studies on this specific topic did not yield any results. The information below summarizes the known characteristics of this compound and contrasts it with a similarly named but chemically distinct compound, Nicotinamide (B372718), for which extensive neuroprotection data exists.
What is this compound?
This compound, also known as 3-Piperidinecarboxamide, is a piperidine (B6355638) derivative.[1][2] Its primary documented applications in scientific literature are:
-
Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds, including some that target neurological disorders.[3]
-
Antithrombotic Agent: Research has indicated that this compound may have antithrombotic properties, potentially by elevating cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets.[1]
-
Inhibitor for Infectious Diseases: It has been explored as an inhibitor for diseases such as leprosy and tuberculosis.[4]
While one source notes that limited, preliminary animal studies have explored a potential neuroprotective role in the context of neurodegenerative diseases like Alzheimer's, it is explicitly stated that this research is not extensive and requires further validation.[1] Critically, no studies have linked these observations to the mechanisms of glutamate-induced excitotoxicity.
Potential for Confusion: this compound vs. Nicotinamide
It is possible that the query regarding "this compound" may stem from a confusion with the well-researched compound "Nicotinamide" . Nicotinamide (a form of vitamin B3) is chemically distinct from this compound but has been extensively studied for its neuroprotective properties, including against glutamate-induced cell death.
Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[5] Its neuroprotective mechanisms against excitotoxicity are linked to:
-
Preserving Cellular Energy: Attenuating the rapid depletion of NAD+ that occurs during excitotoxic insults.[5]
-
Inhibition of PARP-1: Preventing the overactivation of the DNA repair enzyme Poly (ADP-ribose) polymerase-1 (PARP-1), which can deplete cellular energy stores and lead to cell death.[5][6]
-
Reduction of Oxidative Stress: Diminishing the production of reactive oxygen species (ROS).[7][8]
-
Stabilization of Calcium Homeostasis: Reducing the massive influx of calcium ions (Ca2+) that is a hallmark of glutamate (B1630785) toxicity.[7][8]
Comparative Data for Nicotinamide (as an Exemplar)
To illustrate the type of data that is available for established neuroprotective agents but absent for this compound, the table below summarizes representative findings for Nicotinamide in glutamate-toxicity models.
| Compound | Model System | Glutamate/NMDA Conc. | Nicotinamide Conc. | Key Finding |
| Nicotinamide | Primary rat cerebellar granule cells | 0.5 mM Glutamate | 25 mM | Slightly diminished neurotoxicity.[7] |
| Nicotinamide | Primary rat cerebellar granule cells | NMDA | 25 mM | Significantly reduced NMDA-induced toxicity.[7] |
| Nicotinamide | Primary rat cortical cells | Oxygen-Glucose Deprivation | up to 10 mM | Dose-dependently diminished ROS production and calcium influx.[8] |
Glutamate Excitotoxicity Pathway
Glutamate-induced neuronal injury is a well-defined pathological process. The diagram below illustrates the canonical signaling cascade that neuroprotective agents aim to modulate.
Caption: Key signaling events in glutamate-induced excitotoxicity.
Conclusion
Based on a thorough literature search, there is no scientific evidence to validate the neuroprotective effects of this compound against glutamate-induced toxicity. The existing research on this compound focuses on its role as a chemical intermediate and its potential antithrombotic activities.
For researchers investigating neuroprotection against excitotoxicity, the similarly named compound, Nicotinamide , offers a well-documented alternative with a clear mechanism of action and a substantial body of supporting experimental data. We recommend that future inquiries and research efforts be directed toward compounds with established bioactivity in this pathway.
References
- 1. smolecule.com [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Nicotinamide Prevents NAD+ Depletion and Protects Neurons Against Excitotoxicity and Cerebral Ischemia: NAD+ Consumption by SIRT1 may Endanger Energetically Compromised Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of nicotinamide on neuronal cells under oxygen and glucose deprivation and hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antithrombotic Effects of Nipecotamide and Aspirin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antithrombotic effects of Nipecotamide in combination with aspirin (B1665792). The data presented herein, derived from published experimental studies, highlights a significant synergistic interaction between these two agents, suggesting a potential for enhanced therapeutic efficacy in the prevention of thrombotic events.
Comparative Efficacy Data
The synergistic antithrombotic activity of this compound derivatives and aspirin has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, demonstrating the enhanced potency of the combination therapy.
Table 1: In Vitro Inhibition of Human Platelet Aggregation
| Compound/Combination | Agonist | IC50 (μM) | Fold-Increase in Potency (vs. rac-A-1 alone) | Reference |
| racemic A-1 | Not Specified | 46.25 | - | [1] |
| racemic A-1 + Aspirin | Not Specified | 18.4 | 2.5 | [1] |
Note: A-1 is the racemic form of α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene. The exact concentration of aspirin used in the combination experiment was not specified in the available literature.
Table 2: In Vivo Antithrombotic Activity in a Mouse Thromboembolism Model
| Compound/Combination | Animal Model | Endpoint | ED50 | Therapeutic Index Increase | Reference |
| A-1C | Mouse | Inhibition of collagen + epinephrine-induced thromboembolic death | Not specified | - | [1][2] |
| A-1C + Aspirin | Mouse | Inhibition of collagen + epinephrine-induced thromboembolic death | 2-fold reduction compared to A-1C alone | 2.2-fold | [1] |
Note: A-1C is the meso diastereomer of A-1. The specific ED50 values for A-1C and aspirin alone were not available in the cited abstract. The data indicates a significant potentiation of the antithrombotic activity of A-1C in the presence of aspirin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation in human platelet-rich plasma (PRP).
-
Blood Collection: Whole blood is collected from healthy human donors who have not taken any medication known to affect platelet function for at least two weeks.
-
PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed to separate the platelets and plasma from red and white blood cells.
-
Inhibitor Incubation: The test compound (e.g., this compound derivative with or without aspirin) is added to the PRP and incubated for a specified period.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is calculated.
In Vivo Mouse Thromboembolism Model
This model evaluates the in vivo antithrombotic efficacy of a compound by assessing its ability to prevent fatal thromboembolism induced by pro-thrombotic agents.
-
Animal Model: Male ICR mice are typically used for this study.
-
Drug Administration: The test compound (e.g., this compound derivative, aspirin, or their combination) is administered to the mice, usually via intraperitoneal or oral routes, at various doses prior to the induction of thrombosis.
-
Induction of Thromboembolism: A combination of collagen and epinephrine (B1671497) is injected intravenously to induce acute pulmonary thromboembolism, leading to death in unprotected animals.[3][4]
-
Endpoint: The primary endpoint is the survival of the animals within a specified timeframe (e.g., 30 minutes) after the injection of the thrombotic stimulus.
-
Data Analysis: The dose of the compound that protects 50% of the animals from death (ED50) is determined using statistical methods such as probit analysis.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Putative signaling pathways for the synergistic antithrombotic effect.
Caption: Experimental workflow for evaluating antithrombotic synergy.
Discussion
The available data strongly suggest a synergistic relationship between this compound derivatives and aspirin in inhibiting platelet aggregation and preventing thrombosis. The in vitro results show that the presence of aspirin significantly lowers the concentration of a this compound derivative required to inhibit platelet aggregation by half.[1] This potentiation is mirrored in the in vivo findings, where the combination therapy leads to a two-fold reduction in the effective dose of the this compound derivative needed to protect against fatal thromboembolism.[1]
The distinct mechanisms of action of the two compounds likely underlie this synergy. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2, a potent platelet agonist.[3] On the other hand, this compound derivatives have been shown to increase intracellular levels of cyclic AMP (cAMP), a key signaling molecule that inhibits platelet activation. By targeting two different pathways involved in platelet activation, the combination of this compound and aspirin appears to produce a more profound antithrombotic effect than either agent alone.
This synergistic interaction holds promise for the development of novel antithrombotic therapies. A combination approach could potentially allow for the use of lower doses of each agent, thereby achieving the desired therapeutic effect while minimizing the risk of dose-dependent side effects, such as bleeding, which is a common concern with antiplatelet therapies. Further research is warranted to fully elucidate the molecular basis of this synergy and to evaluate the clinical potential of this compound and aspirin combination therapy in relevant patient populations.
References
- 1. Synergistic antiplatelet effects of a this compound A-1C and low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet activity of nipecotamides in experimental thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Platelet Potential of Nipecotamide Derivatives: A Comparative Analysis of IC50 Values
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of novel anti-platelet agents is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various Nipecotamide derivatives on platelet aggregation, supported by detailed experimental protocols and insights into their mechanisms of action.
This compound derivatives have emerged as a promising class of compounds for the inhibition of platelet aggregation, a critical process in thrombosis. The potency of these derivatives is typically quantified by their IC50 values, which represent the concentration of the compound required to inhibit platelet aggregation by 50%. This guide synthesizes available data to facilitate a clear comparison of their anti-platelet efficacy.
Comparative Efficacy of this compound Derivatives
The inhibitory effects of several this compound derivatives on human platelet aggregation have been evaluated in vitro. The following table summarizes the IC50 and Ki (inhibition constant) values obtained in these studies, providing a quantitative comparison of their potency against various platelet aggregation agonists.
| Derivative Name | Agonist(s) | IC50 (μM) | Ki (μM) | Notes |
| rac-A-1 | Not Specified | 46.25 | - | - |
| rac-A-1 (in the presence of Aspirin) | Not Specified | 18.4 | - | Demonstrates a synergistic effect with aspirin (B1665792), significantly enhancing its anti-platelet activity.[1] |
| A-1C (meso diastereomer of A-1) | PAF | - | 19.28 | Acts as a competitive inhibitor of the Platelet-Activating Factor (PAF) receptor. |
| α,α'-bis-[3-(N-methyl-N-butylcarbamoyl)piperidino]-p-xylene | ADP | 22.1 ± 5.5 | - | Synthesized based on a model predicting an IC50 of 25 μM.[2] |
| 4-Hexyloxyanilide of nipecotic acid | ADP and Adrenaline | ~40 | - | Identified as the most active among a series of anilides and phenyl esters of nipecotic acid.[3] |
| Aspirin (for comparison) | Adrenaline | ~60 | - | [3] |
Note: A-1 is α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene.
Deciphering the Mechanism of Action: Signaling Pathways
The anti-platelet effect of this compound derivatives is believed to be mediated through the modulation of intracellular signaling cascades that govern platelet activation and aggregation. A key mechanism involves the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels within the platelets.[4][5] Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to inhibit platelet activation.
Furthermore, some derivatives have been shown to interfere with other critical signaling pathways. For instance, A-1C acts as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, thereby blocking PAF-induced platelet aggregation. There is also evidence to suggest that these compounds may interact with the phosphoinositide signaling pathway by neutralizing anionic charges on membrane phosphoinositides, making them less susceptible to hydrolysis by phospholipase C.[2]
Experimental Protocols: A Closer Look at the Methodology
The determination of IC50 values for this compound derivatives is primarily conducted through in vitro platelet aggregation assays using light transmission aggregometry (LTA). This gold-standard method measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
General Protocol for In Vitro Platelet Aggregation Assay
-
Blood Collection: Whole blood is drawn from healthy human donors who have abstained from any medication known to affect platelet function for at least two weeks prior to donation. The blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate (B86180), at a 9:1 blood to citrate ratio.
-
Preparation of Platelet-Rich Plasma (PRP): The citrated whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. The upper layer, rich in platelets, constitutes the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is standardized, typically to a concentration of 2.5 x 10⁸ platelets/mL, by diluting with PPP.
-
Aggregation Measurement:
-
A sample of the adjusted PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PPP (100% aggregation) and PRP (0% aggregation).
-
The this compound derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the PRP and incubated for a specific period (e.g., 1-5 minutes).
-
A platelet aggregation agonist (e.g., ADP, adrenaline, PAF, or collagen) is then added to induce aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the this compound derivative. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The presented data highlights the potential of this compound derivatives as effective inhibitors of platelet aggregation. The comparison of IC50 values reveals a range of potencies among different derivatives, with some exhibiting efficacy comparable to or greater than that of aspirin. The synergistic effect observed with aspirin suggests a potential for combination therapies. The primary mechanism of action appears to be the elevation of intracellular cAMP, although other pathways, such as PAF receptor antagonism and modulation of phosphoinositide signaling, may also contribute to their anti-platelet effects. The provided experimental protocol offers a standardized framework for the continued evaluation and comparison of novel this compound derivatives in the pursuit of more effective antithrombotic agents.
References
- 1. Synergistic antiplatelet effects of a this compound A-1C and low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antithrombotic this compound increases cyclic AMP levels and inhibits protein phosphorylation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet effects of R,S-(meso)-alpha, alpha'-bis[3-(N,N-diethylcarbamoyl) piperidino]-p-xylene ex vivo in the dog and in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nipecotamide and Clopidogrel in the Inhibition of ADP-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Nipecotamide and clopidogrel (B1663587), focusing on their efficacy and mechanisms in inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. The information presented is synthesized from discrete studies, as direct comparative research was not identified.
Executive Summary
Clopidogrel and this compound both inhibit platelet aggregation but through distinct molecular mechanisms. Clopidogrel is a well-established antiplatelet prodrug that, once metabolized, acts as an irreversible antagonist of the P2Y12 receptor, a key component in the ADP signaling cascade.[1][2][3] this compound, on the other hand, appears to exert its antiplatelet effect by modulating intracellular cyclic adenosine monophosphate (cAMP) levels, primarily through the stimulation of adenylyl cyclase.[4] This guide will delve into their mechanisms of action, present available quantitative data on their inhibitory effects, detail the experimental protocols for assessing their performance, and provide visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Data
The following table summarizes the key characteristics and reported efficacy of this compound and clopidogrel in the context of ADP-induced platelet aggregation. It is important to note that the quantitative data for each compound are derived from separate studies and are not the result of a direct head-to-head comparison.
| Feature | This compound | Clopidogrel |
| Target | Adenylyl Cyclase (stimulator)[4] | P2Y12 Receptor (irreversible antagonist)[1][2][3] |
| Mechanism of Action | Elevates intracellular cAMP levels by stimulating adenylyl cyclase and preventing its ADP-induced inhibition, leading to reduced platelet activation.[4] | The active metabolite irreversibly binds to the P2Y12 receptor, preventing ADP from binding. This blockage inhibits the downstream signaling cascade that leads to platelet aggregation.[1][3] |
| Mode of Inhibition | Non-competitive (downstream of the ADP receptor) | Non-competitive (irreversible antagonist)[5] |
| Activation | Directly active | Prodrug requiring hepatic metabolism to an active form[1][2] |
| Reported Efficacy (In Vitro) | IC50 of 46.25 µM for rac-A-1 (a this compound derivative) on human platelet aggregation.[6] | Steady-state inhibition of ADP-induced platelet aggregation typically ranges from 40% to 60% with repeated daily doses.[2] An in vitro study using washed platelets showed an IC50 of 1.9 µM.[5] |
| Reversibility | Reversible (based on mechanism) | Irreversible for the lifespan of the platelet[3] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the ADP-induced platelet aggregation pathway and the points of intervention for both clopidogrel and this compound.
Caption: ADP signaling pathway and drug intervention points.
Experimental Protocols
The assessment of ADP-induced platelet aggregation is commonly performed using Light Transmission Aggregometry (LTA).
Objective
To quantify the inhibitory effect of this compound and clopidogrel on platelet aggregation induced by ADP in vitro.
Materials
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% sodium citrate (B86180).
-
Agonist: Adenosine diphosphate (ADP).
-
Test compounds: this compound, active metabolite of clopidogrel.
-
Vehicle control (e.g., saline or DMSO).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
-
Centrifuge.
Methods
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer to a separate tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Light Transmission Aggregometry (LTA) Assay:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Add the test compound (this compound or clopidogrel metabolite at various concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a pre-determined concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation).
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vitro platelet aggregation study.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
This compound and clopidogrel represent two different strategies for inhibiting ADP-induced platelet aggregation. Clopidogrel's targeted and irreversible inhibition of the P2Y12 receptor has established it as a cornerstone of antiplatelet therapy. This compound's mechanism, involving the potentiation of the cAMP signaling pathway, offers an alternative approach that may have different pharmacological implications. Further direct comparative studies are necessary to fully elucidate their relative potencies and therapeutic potentials. The experimental framework provided in this guide offers a standardized method for conducting such comparative evaluations.
References
- 1. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic this compound increases cyclic AMP levels and inhibits protein phosphorylation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic antiplatelet effects of a this compound A-1C and low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Piperidine Ring: A Comparative Guide to the Structure-Activity Relationship of Nipecotamide Analogs as Cholinesterase Inhibitors
For researchers and scientists at the forefront of neurodegenerative disease research and drug development, the quest for potent and selective cholinesterase inhibitors is a continuous journey. This guide provides an objective comparison of nipecotamide analogs, a promising class of compounds, detailing their structure-activity relationships as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically implicated in the pathology of Alzheimer's disease.
The core structure of this compound, derived from nipecotic acid (piperidine-3-carboxylic acid), offers a versatile scaffold for chemical modification. By exploring alterations at the amide nitrogen and the piperidine (B6355638) nitrogen, researchers have unearthed key structural features that govern the inhibitory potency and selectivity of these analogs. This guide synthesizes experimental data from various studies to illuminate these relationships, presenting quantitative data in a clear, tabular format, and providing detailed experimental methodologies for reproducibility.
Comparative Inhibitory Activity of this compound and Isothis compound (B28982) Analogs
The inhibitory potential of this compound analogs is profoundly influenced by the nature of the substituents attached to the core scaffold. The following table summarizes the in vitro inhibitory activities (IC50 or Ki) of a selection of this compound and isothis compound analogs against both acetylcholinesterase and butyrylcholinesterase.
| Compound ID | Scaffold | R1 (Piperidine Nitrogen) | R2 (Amide Nitrogen) | AChE IC50/Ki (µM) | BChE IC50/Ki (µM) | Selectivity (BChE/AChE) |
| 1 | This compound | H | 3,5-di-tert-butyl-4-hydroxy-phenyl | 47[1] | - | - |
| 2 | This compound | H | 3,4,5-trimethoxy-phenyl | 52[1] | - | - |
| 3 | Isothis compound | Pyridin-4-yl | Phenyl | 0.058[2][3] | 6.95[2][3] | 119.8 |
| 4 | Isothis compound | Pyridin-4-yl | 3-Fluorobenzyl | 3.88[2] | 0.425[2] | 0.11 |
| 5 | Isothis compound | Isopropyl | 3-(4-Fluorobenzyloxy)phenyl | - | 0.130[3] | - |
| 6 | Isothis compound | Cyclopentyl | 3-(4-Fluorobenzyloxy)phenyl | - | 0.115[3] | - |
| 7 | Isothis compound | Guanidino | 4-Cl-biphenyl | >10 | 0.090 | <0.1 |
Analysis of Structure-Activity Relationships (SAR):
-
Substitution on the Amide Nitrogen (R2): The nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory activity. For this compound analogs, bulky and lipophilic groups such as a 3,5-di-tert-butyl-4-hydroxy-phenyl group (Compound 1) or a trimethoxyphenyl group (Compound 2) have been shown to confer moderate AChE inhibitory activity.[1] This suggests that the active site of AChE can accommodate sizable hydrophobic moieties.
-
Substitution on the Piperidine Nitrogen (R1): Modifications at the N1 position of the piperidine ring significantly impact both potency and selectivity. In the isothis compound series, the presence of a pyridin-4-yl group (Compound 3) leads to potent and highly selective AChE inhibition.[2][3] Conversely, replacing the pyridyl moiety with smaller alkyl or cycloalkyl groups like isopropyl (Compound 5) or cyclopentyl (Compound 6) dramatically shifts the selectivity towards BChE.[3] The introduction of a guanidino group (Compound 7) also results in a potent and selective BChE inhibitor. This highlights the differential binding pocket topographies of AChE and BChE, where the larger and more accommodating active site of BChE can better interact with these particular substituents.
-
Scaffold Isomerism (this compound vs. Isothis compound): The position of the carboxamide group on the piperidine ring (3-position in this compound vs. 4-position in isothis compound) influences the orientation of the substituents and their interactions with the enzyme's active site. The presented data suggests that the isothis compound scaffold may be more amenable to achieving high potency and dual or selective inhibition through modifications at the piperidine nitrogen.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the standard experimental methodologies employed in the synthesis and biological evaluation of this compound-based cholinesterase inhibitors.
General Synthesis of this compound Analogs (Amide Coupling)
The synthesis of this compound analogs is typically achieved through a standard amide coupling reaction between nipecotic acid (or its derivatives) and a desired amine.
Materials:
-
Nipecotic acid or Isonipecotic acid
-
Desired amine
-
Coupling agent (e.g., TBTU, HATU, DCC, or EDC)
-
Organic base (e.g., DIPEA or TEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
The carboxylic acid (nipecotic or isonipecotic acid) is dissolved in an anhydrous solvent.
-
The coupling agent and an organic base are added to the solution, and the mixture is stirred at room temperature to activate the carboxylic acid.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure this compound analog.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman and colleagues.[4]
Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the enzymatic hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to various concentrations.
-
Assay in 96-Well Plate:
-
To each well, add phosphate buffer.
-
Add a solution of the test compound at different concentrations. For the control (uninhibited enzyme activity), an equivalent volume of the buffer/solvent is added.
-
Add the DTNB solution.
-
Add the enzyme solution (AChE or BChE) and incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Measurement: The absorbance is measured immediately and kinetically at 412 nm using a microplate reader for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Research Workflow
The following diagrams illustrate the key processes involved in the structure-activity relationship studies of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Principle of the Ellman's method for cholinesterase inhibition.
References
- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Class Isothis compound-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
In Vitro Comparison of Phosphodiesterase Inhibitors on cAMP Levels: A Guide for Researchers
An objective analysis of the in vitro performance of common phosphodiesterase inhibitors. While this guide was initiated to compare Nipecotamide with other phosphodiesterase (PDE) inhibitors, an extensive search of publicly available scientific literature and databases did not yield any in vitro data on the effects of this compound on phosphodiesterase activity or cyclic adenosine (B11128) monophosphate (cAMP) levels. Therefore, this guide provides a comparative overview of three well-characterized PDE inhibitors: Rolipram (a selective PDE4 inhibitor), Cilostamide (a selective PDE3 inhibitor), and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a non-selective PDE inhibitor.
This document is intended for researchers, scientists, and drug development professionals interested in the in vitro effects of various phosphodiesterase inhibitors on cAMP signaling.
Introduction to Phosphodiesterase Inhibition and cAMP Signaling
Cyclic AMP is a crucial second messenger involved in numerous physiological processes. Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[1][2] By inhibiting PDEs, the breakdown of cAMP is prevented, leading to its accumulation within the cell.[1] This elevation in cAMP levels can trigger a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[3] Different families of PDEs exist, and selective inhibition of these enzymes can lead to targeted therapeutic effects.[2]
Comparative Analysis of PDE Inhibitor Potency
The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro IC50 values for Rolipram, Cilostamide, and IBMX against various PDE isoforms.
| Inhibitor | Target PDE Family | PDE Isoform | IC50 |
| Rolipram | PDE4 (cAMP-specific) | PDE4A | 3 nM[4][5] |
| PDE4B | 130 nM[4][5] | ||
| PDE4D | 240 nM[4][5] | ||
| Cilostamide | PDE3 (cAMP-specific) | PDE3A | 27 nM[6] |
| PDE3B | 50 nM[6] | ||
| IBMX | Non-selective | PDE1 | 19 µM[7][8] |
| PDE2 | 50 µM[7][8] | ||
| PDE3 | 18 µM[7][8] | ||
| PDE4 | 13 µM[7][8] | ||
| PDE5 | 32 µM[7][8] | ||
| PDE7 | 7 µM[7][8] | ||
| PDE11 | 50 µM[7][8] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for in vitro phosphodiesterase inhibition assays and intracellular cAMP measurements. Specific details may vary based on the commercial kit or specific laboratory method used.
1. In Vitro Phosphodiesterase (PDE) Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 values of PDE inhibitors.[9]
-
Objective: To quantify the inhibitory potency of a test compound against a specific PDE isozyme.
-
Materials and Reagents:
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE4A)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)[9]
-
Cyclic AMP (cAMP) substrate
-
Test compounds (e.g., Rolipram, Cilostamide, IBMX) dissolved in DMSO
-
Luminescence-based PDE assay kit (containing termination buffer, detection reagents)
-
White, opaque 384-well microplates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.
-
Assay Setup: In a 384-well plate, add the diluted test compound or a vehicle control.
-
Enzyme Addition: Add the diluted PDE enzyme solution to each well.
-
Reaction Initiation: Add the cAMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Reaction Termination: Add the termination buffer provided in the assay kit to stop the enzymatic reaction.
-
Detection: Add the detection reagents according to the kit's instructions. These reagents will generate a luminescent signal that is inversely proportional to the PDE activity.
-
Data Acquisition: Read the luminescence on a plate luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Intracellular cAMP Measurement
This protocol describes a general method for measuring changes in intracellular cAMP levels in response to a PDE inhibitor.
-
Objective: To determine the effect of a PDE inhibitor on intracellular cAMP accumulation in a cell-based assay.
-
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, primary cells)
-
Cell culture medium and supplements
-
Test compound (PDE inhibitor)
-
Adenylyl cyclase activator (e.g., Forskolin) to stimulate cAMP production
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based)
-
-
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the PDE inhibitor or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to stimulate cAMP production and incubate for a defined period.
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Quantify the cAMP concentration in each sample and normalize it to the protein concentration or cell number. Plot the fold-change in cAMP levels relative to the vehicle-treated control.
-
Conclusion
While no in vitro data for this compound's effect on cAMP levels is currently available in the public domain, this guide provides a comparative framework using the well-characterized PDE inhibitors Rolipram, Cilostamide, and IBMX. The provided data and protocols offer a valuable resource for researchers investigating cAMP signaling and the effects of phosphodiesterase inhibition. The significant differences in potency and selectivity among these inhibitors highlight the importance of choosing the appropriate compound for specific research questions. As new compounds are developed, the experimental approaches outlined here can be applied to characterize their in vitro performance and potential therapeutic utility.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rolipram | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cilostamide | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Efficacy of Nicotinamide Derivatives in Cancer Cell Lines: A Comparative Guide
A note on nomenclature: Initial searches for the anticancer efficacy of Nipecotamide derivatives yielded limited publicly available data. However, the closely related class of compounds, Nicotinamide (B372718) derivatives, has been extensively studied for its therapeutic potential in oncology. This guide will therefore focus on the efficacy of Nicotinamide derivatives in various cancer cell lines, presenting a comprehensive overview of the existing preclinical data.
This guide provides a comparative analysis of the cytotoxic effects of various Nicotinamide derivatives against several cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of different Nicotinamide derivatives against a panel of human cancer cell lines. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.
Table 1: Cytotoxicity of Nicotinamide Derivatives against Various Cancer Cell Lines
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 10 | HCT-116 (Colon Carcinoma) | 15.40 | Sorafenib | 9.30 |
| HepG2 (Hepatocellular Carcinoma) | 9.80 | Sorafenib | 7.40 | |
| Compound 7 | HCT-116 (Colon Carcinoma) | 15.70 | Sorafenib | 9.30 |
| HepG2 (Hepatocellular Carcinoma) | 15.50 | Sorafenib | 7.40 | |
| Compound 6 | HCT-116 (Colon Carcinoma) | 22.09 | Sorafenib | 9.30 |
| HepG2 (Hepatocellular Carcinoma) | 19.50 | Sorafenib | 7.40 | |
| Compound 11 | HCT-116 (Colon Carcinoma) | 20.17 | Sorafenib | 9.30 |
| HepG2 (Hepatocellular Carcinoma) | 21.60 | Sorafenib | 7.40 | |
| Trifluoromethyl substituted pyridine (B92270) analogue | MCF-7 (Breast Cancer) | 8.70 ± 0.23 | Doxorubicin | 9.06 ± 0.36 |
| HeLa (Cervical Cancer) | 8.97 ± 0.31 | Doxorubicin | 9.17 ± 0.39 | |
| Compound 6 (with thiomethyl group) | MCF-7 (Breast Cancer) | 9.01 ± 0.38 | Doxorubicin | 9.06 ± 0.36 |
| HeLa (Cervical Cancer) | 9.82 ± 0.41 | Doxorubicin | 9.17 ± 0.39 | |
| Methyl substituted compound 5h | MCF-7 (Breast Cancer) | 10.47 ± 0.41 | Doxorubicin | 9.06 ± 0.36 |
| HeLa (Cervical Cancer) | 11.87 ± 0.45 | Doxorubicin | 9.17 ± 0.39 | |
| Compound 4d | NCI-H460 (Lung Cancer) | 4.07 ± 1.30 (µg/mL) | 5-FU | - |
| A549 (Lung Cancer) | 13.09 ± 2.45 (µg/mL) | 5-FU | - | |
| NCI-H1975 (Lung Cancer) | 12.82 ± 1.59 (µg/mL) | 5-FU | - | |
| Compound 4h | NCI-H460 (Lung Cancer) | - | 5-FU | - |
| Compound 4i | NCI-H460 (Lung Cancer) | - | 5-FU | - |
| Compound 8 | HCT-116 (Colon Carcinoma) | 5.4 | Sorafenib | - |
| HepG2 (Hepatocellular Carcinoma) | 7.1 | Sorafenib | - | |
| Compound 10b | MCF-7 (Breast Cancer) | 3.4 ± 0.02 | Sorafenib | 6.72 ± 0.16 |
| HepG2 (Hepatocellular Carcinoma) | 3.85 ± 0.02 | Sorafenib | 7.40 ± 0.25 | |
| HCT-116 (Colon Carcinoma) | 1.59 ± 0.01 | Sorafenib | 9.30 ± 0.20 | |
| Compound 16c | MCF-7 (Breast Cancer) | 2.1 ± 0.05 | Sorafenib | 6.72 ± 0.16 |
| HepG2 (Hepatocellular Carcinoma) | 4.61 ± 0.05 | Sorafenib | 7.40 ± 0.25 | |
| HCT-116 (Colon Carcinoma) | 4.05 ± 0.03 | Sorafenib | 9.30 ± 0.20 |
Note: Some IC50 values are reported in µg/mL and are indicated as such. Direct comparison with molar concentrations requires conversion based on the molecular weight of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Nicotinamide derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Plates are incubated overnight to allow for cell adherence.[1]
-
Compound Treatment: Cells are treated with various concentrations of the Nicotinamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with the Nicotinamide derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are identified as apoptotic, and PI positive cells are identified as necrotic.[1]
Protocol 3: Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the test compound for a specified time.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. A study on a new nicotinamide derivative, compound 7, showed it caused an increase in the HCT-116 cell population in the G2-M and G0-G1 phases.[2]
Visualizations
The following diagrams illustrate common experimental workflows and signaling pathways relevant to the anticancer activity of Nicotinamide derivatives.
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by Nicotinamide derivatives.[3][4][5]
Caption: Induction of the intrinsic apoptosis pathway by Nicotinamide derivatives.[2][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of the Anti-inflammatory Potential of Nipecotic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of various derivatives of nipecotic acid, the parent compound of Nipecotamide. Due to a lack of direct comparative studies on this compound itself, this analysis focuses on available experimental data for its derivatives to offer insights into their potential as anti-inflammatory agents. The data presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies targeting inflammation.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity of nipecotic acid derivatives has been primarily evaluated through their ability to inhibit lipoxygenase (LOX), a key enzyme in the inflammatory cascade.
Table 1: In Vitro Inhibition of Lipoxygenase (LOX) by Nipecotic Acid Derivatives
| Compound | % Inhibition at 100 μM | IC50 (μM) |
| Compound 1 | 33% | - |
| Compound 2 | 29% | - |
| Compound 3 | 21% | - |
| Compound 4 | 24% | - |
| Compound 5 | 23% | - |
| Compound 6 | 20% | - |
| Nipecotic Acid | Inactive | - |
Data sourced from a study on nipecotic acid derivatives as agents against neurodegeneration.[1]
In Vivo Anti-inflammatory Efficacy
The in vivo anti-inflammatory effects of nipecotic acid derivatives were assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity of Nipecotic Acid Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | % Edema Reduction |
| Compound 1 | 0.15 mmol/kg | 55% |
| Compound 2 | 0.15 mmol/kg | 61% |
| Compound 3 | 0.15 mmol/kg | 38% |
| Compound 4 | 0.15 mmol/kg | 42% |
| Compound 5 | 0.15 mmol/kg | 35% |
| Compound 6 | 0.15 mmol/kg | 32% |
| Indomethacin (Reference) | 0.028 mmol/kg | 65% |
Data represents the percentage reduction in paw edema 3.5 hours after carrageenan injection.[1]
Experimental Protocols
In Vitro Lipoxygenase (LOX) Inhibition Assay
The inhibitory activity of the nipecotic acid derivatives against LOX was determined using a spectrophotometric method. The assay mixture contained the test compound, linoleic acid (as the substrate), and soybean lipoxygenase in a buffer solution. The conversion of linoleic acid to 13-hydroperoxylinoleic acid by LOX was monitored by measuring the increase in absorbance at 234 nm. The percentage of inhibition was calculated by comparing the absorbance of the sample containing the test compound to that of a control sample without the inhibitor. All determinations were performed in triplicate.[1]
In Vivo Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity was evaluated in vivo using a carrageenan-induced rat paw edema model. Male Wistar rats were administered the test compounds intraperitoneally at a dose of 0.15 mmol/kg of body weight. Thirty minutes after the administration of the test compounds, acute inflammation was induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw. The paw volume was measured using a plethysmometer at the time of carrageenan injection and 3.5 hours later. The percentage of edema reduction was calculated by comparing the increase in paw volume in the treated group with that of the control group, which only received carrageenan.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in inflammation and the general workflow of the in vivo anti-inflammatory evaluation.
Caption: Arachidonic Acid Inflammatory Cascade.
Caption: In Vivo Anti-inflammatory Experimental Workflow.
Discussion and Future Directions
The available data indicates that derivatives of nipecotic acid exhibit promising anti-inflammatory properties, with some compounds demonstrating significant in vivo efficacy in reducing acute inflammation.[1] Notably, Compounds 1 and 2 showed the highest activity, reducing paw edema by 55% and 61%, respectively.[1] The in vitro data suggests that the mechanism of action may involve the inhibition of the lipoxygenase pathway.[1]
References
A Comparative Analysis of Dabigatran and a Potent Nipecotamide Derivative as Thrombin Inhibitors
In the landscape of anticoagulant therapeutics, direct thrombin inhibitors (DTIs) represent a pivotal class of drugs that offer a more targeted approach compared to traditional anticoagulants. This guide provides a detailed comparative study of two such inhibitors: dabigatran (B194492), a clinically established oral anticoagulant, and a promising isonipecotamide-based derivative, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide, hereafter referred to as Isothis compound (B28982) Derivative 1. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to the Comparators
Dabigatran , the active form of the prodrug dabigatran etexilate, is a potent, reversible, and direct inhibitor of thrombin (Factor IIa).[1] It binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[2] Its predictable pharmacokinetic and pharmacodynamic profile has established it as a key therapeutic agent for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of venous thromboembolism.[3]
Isothis compound Derivative 1 is a novel, potent thrombin inhibitor that has demonstrated comparable in vitro efficacy to dabigatran.[4] This compound belongs to a class of isothis compound derivatives that have been investigated for their dual inhibitory potential against both thrombin and cholinesterase, suggesting a potential therapeutic application in conditions like Alzheimer's disease where vascular components are implicated.[4]
Quantitative Comparison of Inhibitory Potency
The efficacy of a thrombin inhibitor is primarily determined by its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency.
| Inhibitor | Ki (nM) | IC50 (nM) |
| Dabigatran | 4.5[1] | 9.3[1] |
| Isothis compound Derivative 1 | 6[4] | Not explicitly reported |
Note: The IC50 value for Isothis compound Derivative 1 was not found in the reviewed literature. The Ki values indicate that both dabigatran and Isothis compound Derivative 1 are highly potent thrombin inhibitors with comparable binding affinities.
Impact on Coagulation Parameters
The anticoagulant effect of thrombin inhibitors is reflected in the prolongation of clotting times in various coagulation assays. The Activated Partial Thromboplastin Time (aPTT) and Thrombin Time (TT) are particularly sensitive to direct thrombin inhibitors.
| Assay | Effect of Dabigatran | Effect of Isothis compound Derivative 1 |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation. | Data not available. |
| Thrombin Time (TT) | Highly sensitive, showing significant prolongation even at low concentrations.[2] | Data not available. |
Mechanism of Action and Signaling Pathways
Both dabigatran and isothis compound derivatives act as direct thrombin inhibitors, binding to the active site of the thrombin molecule and preventing its enzymatic activity. This action blocks the final common pathway of the coagulation cascade.
Figure 1: The Coagulation Cascade and the Site of Action of Direct Thrombin Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of thrombin inhibitors.
In Vitro Thrombin Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory potency of a compound by measuring the reduction in thrombin's ability to cleave a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with NaCl and PEG)
-
Test compounds (Dabigatran, Isothis compound Derivative 1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, thrombin solution, and the test compound dilutions.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm kinetically for a defined period (e.g., 5-10 minutes).
-
Calculate the rate of substrate cleavage (change in absorbance per minute).
-
Determine the percent inhibition for each compound concentration relative to the control (thrombin alone).
-
Plot percent inhibition against compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Experimental Workflow for In Vitro Thrombin Inhibition Assay.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette a defined volume of PPP (spiked with the test inhibitor or control) into a cuvette.
-
Add the aPTT reagent to the cuvette and incubate for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding a defined volume of the pre-warmed CaCl2 solution.
-
The coagulometer measures the time taken for clot formation.
-
The clotting time in the presence of the inhibitor is compared to the control to determine the extent of prolongation.
Thrombin Time (TT) Assay
The TT assay measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin.
Materials:
-
Platelet-poor plasma (PPP)
-
Thrombin reagent (standardized solution)
-
Coagulometer
Procedure:
-
Pre-warm the PPP and thrombin reagent to 37°C.
-
Pipette a defined volume of PPP (spiked with the test inhibitor or control) into a cuvette.
-
Initiate clotting by adding a defined volume of the pre-warmed thrombin reagent.
-
The coagulometer measures the time to clot formation.
-
The clotting time in the presence of the inhibitor is compared to the control.
Conclusion
Both dabigatran and the novel isothis compound derivative 1 are highly potent direct thrombin inhibitors, as evidenced by their low nanomolar Ki values. Dabigatran is a well-characterized anticoagulant with established effects on coagulation parameters and extensive clinical data. While Isothis compound Derivative 1 shows comparable in vitro potency, further studies are required to fully elucidate its pharmacological profile, including its effects on plasma clotting times and its in vivo efficacy and safety. The dual-targeting potential of isothis compound derivatives opens up exciting avenues for future research, particularly in disease states with both thrombotic and neurological components. This comparative guide serves as a foundational resource for researchers working to advance the field of antithrombotic therapy.
References
- 1. Antithrombotic this compound increases cyclic AMP levels and inhibits protein phosphorylation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 3. First-in-Class Isothis compound-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Class Isothis compound-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nipecotamide Cross-reactivity with Neurotransmitter Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Nipecotamide with a focus on its interaction with γ-aminobutyric acid (GABA) transporters. Due to a lack of publicly available data, a direct quantitative comparison with monoamine transporters—serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET)—cannot be provided at this time. This document will focus on the known selectivity of this compound and its parent compound, nipecotic acid, within the GABA transporter family and present standard experimental protocols for assessing transporter activity.
Introduction to this compound and Neurotransmitter Transporters
This compound, also known as 3-piperidinecarboxamide, is a derivative of nipecotic acid, a well-established inhibitor of GABA uptake. GABA transporters (GATs) are critical for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). By inhibiting these transporters, compounds like nipecotic acid and its derivatives can increase the extracellular levels of GABA, leading to enhanced inhibitory neurotransmission.
Monoamine transporters, including SERT, DAT, and NET, are responsible for the reuptake of serotonin, dopamine, and norepinephrine, respectively. These transporters are the primary targets for many antidepressant and psychostimulant drugs. Assessing the cross-reactivity of a CNS-active compound like this compound against these monoamine transporters is crucial for understanding its full pharmacological profile and potential off-target effects.
Quantitative Comparison of this compound and Related Compounds
The following table summarizes the inhibitory activity of a derivative of nipecotic acid, (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, across the four human GABA transporter subtypes.
| Compound | Transporter | IC50 (µM) |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | hGAT1 | >200 |
| hGAT2 | 21 | |
| hGAT3 | 5 | |
| hBGT1 | 140 |
Data sourced from a study on substituted triarylnipecotic acid derivatives.
Note: Extensive searches for Ki or IC50 values of this compound against SERT, DAT, and NET did not yield any specific results. This suggests a lack of publicly available data on the cross-reactivity of this compound with these monoamine transporters.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below. These protocols are standard in the field for assessing the interaction of compounds with neurotransmitter transporters.
Radioligand Uptake Inhibition Assay for GABA Transporters (GATs)
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]GABA, into cells expressing a specific GAT subtype.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cells are transiently or stably transfected with the cDNA encoding the human GAT subtype of interest (hGAT1, hGAT2, hGAT3, or hBGT1).
b. Assay Procedure:
-
Seed the transfected cells into 96-well microplates and culture until they form a confluent monolayer.
-
On the day of the assay, wash the cells with a pre-warmed assay buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or a reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
c. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)
This assay measures the ability of a test compound to displace a specific radioligand from the binding site of a monoamine transporter.
a. Membrane Preparation:
-
Use cell lines (e.g., HEK293) stably expressing the human transporter of interest (hSERT, hDAT, or hNET) or rodent brain tissue homogenates (e.g., striatum for DAT, cortex for SERT and NET).
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.
-
Resuspend the final membrane pellet in the assay buffer.
b. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and various concentrations of the test compound (this compound).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known selective inhibitor) from total binding.
-
Calculate the percentage of inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To aid in the understanding of the relevant biological processes and experimental procedures, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of Nipecotamide: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Nipecotamide, a piperidine-3-carboxamide derivative. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Profile and Essential Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific hazard information can be limited, compounds of this class should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective apparel.
Primary Disposal Method: Chemical Degradation via Hydrolysis
The recommended procedure for the disposal of this compound is through chemical degradation by hydrolysis. Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine, which can then be neutralized and disposed of according to institutional and local regulations.[1]
Experimental Protocol: Alkaline Hydrolysis
Alkaline hydrolysis is often preferred for amide disposal as it typically proceeds with readily available reagents.[2]
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Fume hood
Procedure:
-
Preparation: In a designated chemical fume hood, dissolve the this compound waste in a minimal amount of water in a suitable glass beaker or flask. This compound is soluble in water.[3][4]
-
Hydrolysis: While stirring the this compound solution, slowly add an equal volume of 2 M sodium hydroxide (NaOH) solution.
-
Heating: Heat the mixture to reflux and continue stirring for a period of 2-4 hours to ensure complete hydrolysis. The elevated temperature is typically necessary to drive the hydrolysis of stable amides.[2]
-
Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization: Slowly add 2 M hydrochloric acid (HCl) dropwise while continuously monitoring the pH with indicator strips or a pH meter. The target pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can be disposed of as non-hazardous chemical waste, in accordance with all local, state, and federal regulations.
Data Presentation: Hydrolysis Parameters
The following table summarizes the recommended parameters for the alkaline hydrolysis of this compound. These are general guidelines and may require optimization based on the concentration of the waste and laboratory conditions.
| Parameter | Value/Recommendation |
| Degrading Agent | Sodium Hydroxide (NaOH) |
| Reagent Concentration | 2 M |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Neutralizing Agent | Hydrochloric Acid (HCl) |
| Final pH | 6.0 - 8.0 |
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
Alternative Disposal Considerations
-
Acid Hydrolysis: Similar to alkaline hydrolysis, heating this compound with a strong acid like hydrochloric acid will also break the amide bond.[5][6] The resulting solution would then need to be neutralized with a base before disposal.
-
Thermal Decomposition: this compound begins to decompose at approximately 200°C, breaking the amide bond. However, this method requires specialized equipment and careful control of off-gassing, making it less practical for standard laboratory disposal.
-
Waste Collection Services: For large quantities of this compound waste or if the hydrolysis procedure is not feasible, collection by a licensed hazardous waste disposal company is the most appropriate course of action. Ensure the waste is properly labeled and segregated.
Incompatible Materials
Amides, as a chemical class, are incompatible with strong oxidizing agents and strong acids, which can lead to vigorous and potentially hazardous reactions. Avoid mixing this compound waste with these materials.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a secure and compliant research environment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Buy this compound | 4138-26-5 [smolecule.com]
- 4. Nicotinamide | 98-92-0 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Nipecotamide
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Nipecotamide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk.
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment should precede any handling of this compound. The following table summarizes the required personal protective equipment.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[1] | Nitrile gloves (double-gloving recommended). | Fully buttoned laboratory coat. | NIOSH/MSHA approved respirator required when dusts are generated.[2] |
| Solution Preparation and Handling | Chemical safety goggles or a face shield worn over safety glasses. | Nitrile gloves. | Chemical-resistant laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Reaction Monitoring and Work-up | Chemical safety goggles. | Nitrile gloves. | Chemical-resistant laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles. | Nitrile gloves. | Chemical-resistant laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling of this compound
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep it away from strong oxidizing agents.[3]
Preparation and Use
-
Engineering Controls: All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[3] Eyewash stations and safety showers must be readily accessible.[3]
-
Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: Add this compound powder slowly to the solvent to avoid splashing.
-
Spill Prevention: Conduct all procedures in a secondary container, such as a plastic tray, to contain any potential spills.
Accidental Exposure and Spill Management
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills: Carefully sweep up the powder, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][4]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not dispose of this compound down the drain or in the regular trash. All disposal must be in accordance with federal, state, and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
